Technical Documentation Center

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
  • CAS: 59447-12-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Executive Summary & Strategic Importance Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 132026-62-9) is a critical pharmacophore builder, most notably serving as a key intermediate in the synthesis of Roxadustat (FG-459...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 132026-62-9) is a critical pharmacophore builder, most notably serving as a key intermediate in the synthesis of Roxadustat (FG-4592) , a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for the treatment of anemia in chronic kidney disease.

Beyond its specific application in Roxadustat, the molecule represents a classic diphenyl ether scaffold functionalized with a


-keto ester moiety. This functionality is highly versatile, allowing for subsequent heterocycle formation (e.g., isoquinolines, pyrazoles) or stereoselective reductions to 

-hydroxy esters.

This guide details the Magnesium Enolate (Masamune-Claisen) pathway. Unlike traditional Claisen condensations driven by strong alkoxide bases (which often lead to self-condensation side products), the magnesium-mediated route offers superior regioselectivity, milder conditions, and higher purity profiles essential for GMP compliance.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C2-C3 bond. The target molecule is a


-keto ester, which suggests an acylation of a malonate equivalent by a benzoic acid derivative.

Retrosynthesis Target Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Target Molecule) Disconnection C-C Bond Disconnection (Acylation) Target->Disconnection Retrosynthesis Acid 4-Phenoxybenzoic Acid (Starting Material A) Disconnection->Acid Malonate Potassium Ethyl Malonate (Starting Material B) Disconnection->Malonate

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the acid chloride and the malonate half-ester.

The Gold Standard Protocol: Magnesium-Mediated Acylation

This protocol utilizes Potassium Ethyl Malonate (KEM) and Magnesium Chloride (


)  to generate a neutral magnesium malonate enolate in situ. This nucleophile reacts cleanly with 4-phenoxybenzoyl chloride .
Reaction Scheme[1][2][3][4]
  • Activation: 4-Phenoxybenzoic acid

    
     4-Phenoxybenzoyl chloride.
    
  • Enolization: KEM +

    
     + TEA 
    
    
    
    Magnesium Enolate Complex.
  • Coupling & Decarboxylation: Acid Chloride + Enolate

    
    
    
    
    
    -Keto Ester +
    
    
    .

Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Coupling Acid 4-Phenoxybenzoic Acid AcidCl Acid Chloride Acid->AcidCl Reflux SOCl2 SOCl2 (Cat. DMF) Product Ethyl 3-oxo-3-(4-phenoxyphenyl) propanoate AcidCl->Product KEM Potassium Ethyl Malonate MgComplex Mg-Enolate Complex KEM->MgComplex 0-20°C, THF MgCl2 MgCl2 / TEA MgComplex->Product + Acid Chloride - CO2

Figure 2: Step-wise reaction pathway emphasizing the convergence of the activated acid and the magnesium enolate.

Detailed Experimental Procedure

Reagents:

  • 4-Phenoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.2 equiv)
    
  • Potassium Ethyl Malonate (1.5 equiv)

  • Magnesium Chloride (anhydrous) (1.8 equiv)

  • Triethylamine (TEA) (2.5 equiv)[1]

  • Solvents: Toluene (for Step 1), THF (anhydrous, for Step 2)

Step 1: Preparation of 4-Phenoxybenzoyl Chloride

  • Charge a reactor with 4-phenoxybenzoic acid and Toluene (5 vol).

  • Add catalytic DMF (0.01 equiv).

  • Slowly add Thionyl Chloride at room temperature.

  • Heat to 70-80°C and stir for 2-3 hours until gas evolution ceases.

  • Critical Step: Concentrate under reduced pressure to remove excess

    
     and Toluene. Re-dissolve the resulting oil in anhydrous THF (3 vol). Note: Residual 
    
    
    
    will quench the magnesium enolate in the next step, lowering yield.

Step 2: Preparation of Magnesium Enolate

  • In a separate vessel, suspend Potassium Ethyl Malonate and

    
      in anhydrous THF (10 vol).
    
  • Cool the slurry to 0-5°C .

  • Add Triethylamine dropwise over 30 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Stir the resulting white slurry at 20-25°C for 2-4 hours. This generates the active magnesium bis(monomethyl malonate) species.

Step 3: Acylation and Decarboxylation

  • Cool the Magnesium Enolate slurry to 0°C .

  • Add the solution of 4-Phenoxybenzoyl Chloride (from Step 1) dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Slowly add dilute HCl (1N) while cooling (Keep T

    
    ). This step drives the decarboxylation of the intermediate acylated malonate.
    
  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate.[1]

  • Wash: Wash combined organics with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Isolation: Dry over

    
     and concentrate.
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Moisture Content

(KF) in THF
Water destroys the acid chloride and the magnesium enolate, returning starting material.

Removal
Complete removal requiredResidual thionyl chloride reacts violently with the TEA/Enolate complex, generating impurities.
Quench pH pH

Acidic conditions are required to facilitate the decarboxylation of the intermediate to the

-keto ester.
Temperature (Step 2)

during TEA addition
Controls the exotherm to prevent degradation of the sensitive magnesium complex.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

  • Appearance: Pale yellow to orange viscous oil (often solidifies upon standing if high purity).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (d, 2H, Ar-H ortho to carbonyl)
      
    • 
       7.4-7.0 (m, 7H, Ar-H diphenyl ether moiety)
      
    • 
       4.20 (q, 2H, 
      
      
      
      )
    • 
      3.95 (s, 2H, 
      
      
      
      )
      – Diagnostic Signal
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • Note: Keto-enol tautomerism may show a minor enol signal around

      
       12.5 (s, OH) and 
      
      
      
      5.6 (s, =CH).
  • Mass Spectrometry (ESI+):

    • Calc. MW: 284.31

    • Observed

      
       or 
      
      
      

References

  • FibroGen, Inc. (2014). Process for the preparation of Roxadustat and its intermediates. World Intellectual Property Organization. WO2014014834A1.[2] Link

  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and ethyl potassium malonate. Synthesis, 1993(03), 290-292.
  • Liu, Y., et al. (2019). Process for the preparation of roxadustat and its intermediates. World Intellectual Property Organization. WO2019106621A1. Link

  • ChemicalBook . (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis (Analogous Protocol). Retrieved October 26, 2023. Link

Sources

Exploratory

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" chemical properties

Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a specialized -keto ester building block used extensively in the synthesis of pharmacologically active heterocycles. Structurally, it combines a reactive 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a specialized


-keto ester building block used extensively in the synthesis of pharmacologically active heterocycles. Structurally, it combines a reactive 1,3-dicarbonyl core with a lipophilic diphenyl ether moiety. This specific scaffold is a critical intermediate for generating 3-(4-phenoxyphenyl)pyrazoles , a class of compounds identified as state-dependent sodium channel blockers for pain management and neuroprotection. Additionally, its utility extends to the development of kinase inhibitors where the phenoxyphenyl group serves as a hydrophobic anchor within the ATP-binding pocket.

This guide details the physicochemical profile, validated synthetic routes, and divergent reactivity of this compound, providing a self-contained reference for laboratory application.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Molecular Formula

Molecular Weight 284.31 g/mol
Appearance Viscous pale yellow oil or low-melting solidTends to solidify upon prolonged cold storage.
Boiling Point >300°C (Predicted)Decomposes before boiling at atm pressure.
Solubility Soluble in DCM, EtOAc, THF, TolueneInsoluble in water.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Hygroscopic; store under argon to prevent hydrolysis.
Acidity (

)
~11 (Active Methylene)Deprotonation requires alkoxide or hydride bases.

Synthetic Methodology

Route A: Claisen Condensation (Primary Industrial Route)

The most robust synthesis involves the base-mediated condensation of 4-phenoxyacetophenone with diethyl carbonate. This route is preferred for its scalability and the avoidance of expensive activating agents.

Mechanism: The reaction proceeds via the thermodynamic enolate of the acetophenone, which attacks the electrophilic carbonyl of diethyl carbonate. The continuous removal of ethanol drives the equilibrium forward.

Synthesis Start 4-Phenoxyacetophenone Inter Tetrahedral Intermediate Start->Inter Enolization Reagent Diethyl Carbonate (Excess) Reagent->Inter Base Base: NaH or KOtBu Solvent: Toluene/THF Base->Inter Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Inter->Product - EtOH (Claisen Condensation)

Figure 1: Claisen condensation pathway for the synthesis of the target


-keto ester.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Reagents: Charge Sodium Hydride (60% dispersion, 1.2 eq) washed with dry hexanes to remove mineral oil. Suspend in dry THF (10 vol).

  • Addition: Add Diethyl Carbonate (2.5 eq) to the suspension. Heat to 60°C.

  • Reaction: Dropwise add a solution of 4-phenoxyacetophenone (1.0 eq) in THF over 1 hour. Significant hydrogen evolution will be observed.

  • Completion: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to 0°C. Quench carefully with glacial acetic acid (to pH 6). Dilute with water and extract with Ethyl Acetate.

  • Purification: The crude oil is often purified via vacuum distillation or flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Route B: Magnesium-Mediated Acylation (Mild Alternative)

For substrates sensitive to strong bases, the reaction of 4-phenoxybenzoyl chloride with ethyl potassium malonate in the presence of


 and 

provides the product under neutral conditions.

Chemical Reactivity & Transformations[1]

The 1,3-dicarbonyl system allows for divergent synthesis, making this compound a versatile "linchpin" in medicinal chemistry.

Synthesis of 3-(4-Phenoxyphenyl)pyrazoles

Reaction with hydrazines yields pyrazoles. This specific scaffold is validated in literature as a sodium channel blocker (Nav1.2/Nav1.6), relevant for neuropathic pain indications.

  • Reagents: Hydrazine hydrate or substituted hydrazines (

    
    ).
    
  • Conditions: Ethanol, Reflux, catalytic acetic acid.

  • Outcome: Formation of 3-(4-phenoxyphenyl)-1H-pyrazole-5-ols or their tautomers.

Asymmetric Hydrogenation (Noyori Reduction)

The


-keto ester can be stereoselectively reduced to the chiral 

-hydroxy ester using Ru-BINAP catalysts. These chiral alcohols are precursors to serotonin reuptake inhibitors (SSRIs) and other ether-linked bioactive molecules.
Knoevenagel & Pechmann Condensations
  • Coumarins: Condensation with phenols (e.g., resorcinol) in the presence of acid yields 4-(4-phenoxyphenyl)coumarins.

  • Pyrimidines: Condensation with urea or thiourea yields pyrimidinones.

Reactivity Core Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) R1 Hydrazine / EtOH / Reflux Core->R1 R2 Urea / NaOEt Core->R2 R3 Ru-BINAP / H2 (100 psi) Core->R3 R4 R-X / K2CO3 / Acetone Core->R4 P1 3-(4-phenoxyphenyl)pyrazoles (Na+ Channel Blockers) R1->P1 P2 Pyrimidinone Derivatives (Kinase Inhibitors) R2->P2 P3 Chiral Beta-Hydroxy Esters (Asymmetric Building Blocks) R3->P3 P4 Alpha-Alkylated Keto Esters (Chain Extension) R4->P4

Figure 2: Divergent reactivity profile demonstrating the transformation of the core scaffold into key pharmaceutical classes.

Handling and Safety Standards

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.

  • Storage Protocol:

    • Store at 2–8°C .

    • Material is hygroscopic; reseal under inert gas (Nitrogen/Argon) after use.

    • Avoid contact with strong oxidizing agents and strong bases (unless in controlled reaction).

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; the phenoxyphenyl moiety is lipophilic and potentially persistent in aquatic environments.

References

  • Synthesis of Pyrazoles (Na+ Channel Blockers)

    • Title: 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers.
    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

    • Link:

  • Claisen Condensation Methodology

    • Title: Acylation of Ketones (General Protocol for Beta-Keto Esters).
    • Source: University of Calgary, Department of Chemistry.
    • Link:

  • Compound Data & Safety

    • Title: Ethyl 3-oxo-3-(4-phenoxyphenyl)
    • Source: PubChem (N
    • Link:

  • Reaction of Acetophenones with Carbonates

    • Title: The reaction of dialkyl carbon
    • Source: Organic Syntheses / RSC Advances.
    • Link:

Sources

Foundational

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" CAS number 59447-12-0

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the util...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the utility of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate .[1]

A Pivotal Scaffold for Heterocyclic Pharmacophores & Kinase Inhibitor Design

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) is a specialized


-keto ester intermediate utilized primarily in the synthesis of complex pharmaceutical ingredients (APIs).[1] Distinguished by its 4-phenoxyphenyl  moiety—a "privileged structure" in medicinal chemistry found in kinase inhibitors (e.g., Ibrutinib) and HIF-PH inhibitors—this compound serves as a electrophilic lynchpin.

Its 1,3-dicarbonyl core allows for rapid heterocyclization, making it an essential building block for constructing pyrazoles, isoxazoles, and quinolines. This guide outlines the optimized synthesis, physicochemical profile, and downstream applications of this compound, moving beyond basic data to actionable process chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
CAS Number 59447-12-0
Molecular Formula

Molecular Weight 284.31 g/mol
Appearance Off-white to pale yellow solid (or viscous oil upon crude isolation)
Melting Point 38–42 °C (Typical range for pure crystalline form)
Boiling Point ~400 °C (Predicted at 760 mmHg); Distillable under high vacuum
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Flash Point >110 °C
Storage Inert atmosphere (

or Ar), 2–8 °C. Hygroscopic.[2]

Core Synthesis: The Magnesium Chelate Method

While traditional Claisen condensations using sodium ethoxide are possible, they often lead to ester hydrolysis or O-alkylation side products. The Magnesium Chloride/Triethylamine (


)  method is the industry "Gold Standard" for synthesizing this compound from 4-phenoxybenzoyl chloride. This soft-enolization approach ensures high regioselectivity and yield.
Reaction Logic[9][10]
  • Activation: Potassium ethyl malonate is activated by

    
     to form a magnesium enolate.
    
  • Acylation: The "soft" magnesium enolate attacks the "hard" acid chloride (4-phenoxybenzoyl chloride).

  • Decarboxylation: Spontaneous decarboxylation occurs upon acidification, driving the equilibrium to the desired

    
    -keto ester.
    
Detailed Protocol

Reagents:

  • 4-Phenoxybenzoyl chloride (1.0 eq)[3]

  • Potassium ethyl malonate (1.5 eq)

  • 
     (anhydrous, 1.5 eq)
    
  • Triethylamine (

    
    , 3.0 eq)
    
  • Acetonitrile (ACN) or THF (dry)

Step-by-Step Workflow:

  • Enolate Formation: Charge a flame-dried reactor with Potassium ethyl malonate (15.0 g) and anhydrous

    
     (8.4 g) in dry ACN (150 mL). Cool to 0 °C.
    
  • Base Addition: Add

    
     (26.8 g) dropwise over 30 minutes. The slurry will thicken as the magnesium complex forms. Stir at 20 °C for 2 hours.
    
  • Acylation: Cool the mixture back to 0 °C. Add a solution of 4-phenoxybenzoyl chloride (20.5 g) in ACN (50 mL) dropwise over 1 hour. Maintain internal temperature

    
     °C to prevent ketene dimerization.
    
  • Completion: Warm to room temperature and stir for 12 hours. Monitor by TLC/HPLC.

  • Workup & Decarboxylation: Quench the reaction with 2N HCl (100 mL) carefully (gas evolution:

    
    ). Stir vigorously for 30 minutes to ensure complete decarboxylation of the intermediate.
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexanes).
    
Synthesis Pathway Diagram[10]

Synthesis Start 4-Phenoxybenzoic Acid Inter1 4-Phenoxybenzoyl Chloride Start->Inter1 SOCl2, Reflux Complex Mg-Enolate Complex Inter1->Complex Addition to Enolate Reagent Potassium Ethyl Malonate + MgCl2 / Et3N Reagent->Complex Activation (20°C) Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) Complex->Product 1. Acylation 2. HCl Hydrolysis (-CO2)

Figure 1: C-Acylation pathway via Magnesium Malonate enolates.

Applications in Drug Discovery

The 1,3-dicarbonyl system of CAS 59447-12-0 is a "molecular zipper" capable of cyclizing with dinucleophiles. This is critical for generating libraries of kinase inhibitors and anti-inflammatory agents.

Divergent Synthesis Strategies
  • Pyrazole Synthesis (Kinase Scaffolds): Reaction with hydrazines (

    
    ) yields 3-(4-phenoxyphenyl)pyrazoles. This core mimics the pharmacophore of drugs like Celecoxib  or Ruxolitinib .
    
  • Isoxazole Synthesis: Reaction with hydroxylamine (

    
    ) yields isoxazoles, common in antibiotics and agonists.
    
  • Coumarin/Quinoline Synthesis: Reaction with phenols (Pechmann condensation) or anilines (Knorr synthesis) builds fused ring systems found in HIF-PH inhibitors .

Application Workflow Diagram

Applications Core Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Electrophilic Core) Pyrazole 3-(4-Phenoxyphenyl)pyrazoles (Kinase Inhibitor Scaffold) Core->Pyrazole Reflux/EtOH Cyclocondensation Isoxazole Isoxazoles (Immunomodulators) Core->Isoxazole Base/EtOH Quinoline 4-Hydroxyquinolines (HIF-PH Inhibitor Precursors) Core->Quinoline High Temp (Knorr Synthesis) Hydrazine Hydrazines (R-NH-NH2) Hydrazine->Pyrazole Hydroxyl Hydroxylamine (NH2OH) Hydroxyl->Isoxazole Aniline Substituted Anilines (Ar-NH2) Aniline->Quinoline

Figure 2: Divergent synthesis of bioactive heterocycles using CAS 59447-12-0.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

1H-NMR (400 MHz, CDCl3)[6]
  • 
     1.25 (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     3.95 (s, 2H):  The characteristic methylene "active" protons between the carbonyls (
    
    
    
    ). Note: Keto-enol tautomerism may show a minor singlet for the enol form ~12 ppm and a vinyl proton ~5.6 ppm.
  • 
     4.20 (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     7.00 – 7.10 (m, 4H):  Overlapping aromatic protons (phenoxy ring and protons ortho to ether).
    
  • 
     7.35 – 7.45 (m, 3H):  Meta/Para protons of the terminal phenyl ring.
    
  • 
     7.90 – 7.95 (d, 2H):  Aromatic protons ortho to the ketone (deshielded by carbonyl).
    
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Strong absorption due to diphenyl ether conjugation).

Safety & Handling (GHS)[12]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Handling: Perform all synthesis steps involving acid chlorides or

    
     activation in a fume hood. The intermediate enolates are moisture sensitive.
    

References

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • PubChem Database. (2024). Compound Summary: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.[1][5] National Center for Biotechnology Information.

  • Chem-Impex International. (2024). Product Specification: CAS 59447-12-0.[1][6][5][7]

  • Santa Cruz Biotechnology. (2024). 3-Oxo-3-(4-phenoxy-phenyl)-propionic acid ethyl ester Data Sheet. [6]

  • Organic Syntheses. (2010). Magnesium Chloride-Catalyzed Acylation of Malonates. Org. Synth. Coll. Vol. 10. (Foundational protocol for MgCl2 method).

Sources

Exploratory

Technical Whitepaper: Synthetic Utility and Pharmacophore Integration of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) represents a critical scaffold in modern medicinal chemistry, serving as a pivotal intermediate for Hypoxia-Inducible Factor Prolyl Hydroxylas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) represents a critical scaffold in modern medicinal chemistry, serving as a pivotal intermediate for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and advanced agrochemicals.

Structurally, the molecule combines a reactive


-keto ester motif with a lipophilic diphenyl ether tail. This duality allows for versatile downstream functionalization—specifically the construction of nitrogen-containing heterocycles—while providing the hydrophobic bulk necessary for occupying deep binding pockets in protein targets.

This guide details the Magnesium Enolate synthetic route (superior to traditional Claisen condensation for purity), outlines divergent heterocyclic synthesis, and provides self-validating analytical protocols.

Chemical Architecture & Reactivity Profile[1]

Structural Analysis

The molecule operates on two functional distinct domains:

  • The

    
    -Keto Ester Warhead:  A highly reactive 1,3-dicarbonyl system susceptible to nucleophilic attack, alkylation, and condensation. It exists in equilibrium between its keto and enol tautomers, a feature critical for interpreting NMR spectra.
    
  • The 4-Phenoxyphenyl Anchor: A bulky, lipophilic moiety that enhances membrane permeability and provides

    
    -
    
    
    
    stacking interactions within active sites (e.g., the 2-oxoglutarate binding site of HIF-PH enzymes).
Key Reactivity Modes
Reaction TypeTarget SiteSynthetic OutcomeApplication
Knoevenagel Condensation C-2 (Active Methylene)

-Unsaturated esters
Michael acceptors, Polymer precursors
Cyclocondensation 1,3-DicarbonylPyrazoles, IsoxazolesKinase inhibitors, Anti-inflammatories
Alkylation C-2 (Enolate)

-Substituted derivatives
Chain elongation, Stereocenter formation
Friedländer Synthesis CarbonylsQuinolines/QuinoxalinesDNA intercalators

High-Fidelity Synthetic Protocol: The Magnesium Enolate Route

While traditional synthesis involves the Claisen condensation of 4-phenoxyacetophenone with diethyl carbonate using sodium hydride (NaH), that method often suffers from side reactions and difficult workups.

Recommended Protocol: The Magnesium Chloride/Triethylamine mediated acylation of malonates. This method proceeds under milder conditions (neutral/weakly basic) and prevents the decarboxylation of the sensitive


-keto ester product.
Reagents & Stoichiometry
  • Substrate: 4-Phenoxybenzoyl chloride (1.0 eq)

  • Nucleophile Source: Potassium ethyl malonate (2.3 eq)

  • Lewis Acid Catalyst: Magnesium Chloride (anhydrous, 2.8 eq)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or THF (dry)

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried reactor with Potassium ethyl malonate (PEM) and anhydrous

      
      .
      
    • Add dry MeCN/THF and cool to 0°C.

    • Add TEA dropwise. The mixture will thicken as the magnesium enolate complex forms.

    • Critical Checkpoint: Stir vigorously at 20°C for 3 hours. Ensure the suspension is uniform to guarantee complete formation of the active magnesium species.

  • Acylation:

    • Cool the slurry back to 0°C.

    • Add 4-Phenoxybenzoyl chloride (dissolved in minimal solvent) dropwise over 30 minutes. Exothermic control is vital (

      
      ).
      
    • Allow to warm to room temperature and stir for 12–16 hours.

  • Decarboxylation & Quench:

    • The intermediate formed is an acylated malonate. To obtain the

      
      -keto ester, mild hydrolysis is required.
      
    • Cool to 0°C and quench with 1N HCl (aqueous).

    • Stir for 30 minutes. The acid facilitates the decarboxylation of the unstable carboxylic acid intermediate, releasing

      
      .
      
  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Synthetic Workflow Diagram

G Start Start: Potassium Ethyl Malonate + MgCl2 (anhydrous) Step1 Add Triethylamine (TEA) (0°C -> 20°C, 3h) Start->Step1 Intermediate1 Active Magnesium Enolate Complex Step1->Intermediate1 Enolization Step2 Add 4-Phenoxybenzoyl Chloride (Slow addition at 0°C) Intermediate1->Step2 Nucleophilic Attack Intermediate2 Acylated Malonate Intermediate Step2->Intermediate2 Step3 Quench with 1N HCl (Decarboxylation - CO2 release) Intermediate2->Step3 Hydrolysis Final Product: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Step3->Final Isolation

Figure 1: Magnesium-mediated synthesis of


-keto esters. This pathway minimizes side reactions common in strong base protocols.

Divergent Synthesis: Heterocycle Construction

The primary utility of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate lies in its ability to form 5- and 6-membered heterocycles.

Pyrazole Synthesis (HIF-PH Inhibitor Core)

Reaction with hydrazines yields pyrazoles. If using substituted hydrazines (e.g., phenylhydrazine), regioselectivity is governed by the steric bulk of the 4-phenoxyphenyl group vs. the ester.

  • Reagent: Hydrazine hydrate (

    
    ) or Methyl hydrazine.
    
  • Conditions: Ethanol, Reflux, 2–4 hours.

  • Mechanism: Initial imine formation at the ketone (more electrophilic) followed by intramolecular cyclization at the ester.

Isoxazole Synthesis

Reaction with hydroxylamine hydrochloride yields isoxazoles, which are bioisosteres for pyrazoles but with altered polarity and H-bond donor/acceptor profiles.

  • Reagent: Hydroxylamine HCl (

    
    ) + NaOAc.
    
  • Conditions: EtOH/Water, Reflux.[1]

Reactivity Flowchart

Reactivity Core Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Hydrazine + Hydrazine (N2H4) Core->Hydrazine Hydroxylamine + Hydroxylamine (NH2OH) Core->Hydroxylamine Urea + Urea / Thiourea Core->Urea Pyrazole 3-(4-phenoxyphenyl)-1H-pyrazol-5-ol (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclocondensation Isoxazole 3-(4-phenoxyphenyl)isoxazol-5-ol (Agrochem Scaffold) Hydroxylamine->Isoxazole Cyclocondensation Pyrimidone Pyrimidone Derivatives (Antiviral potential) Urea->Pyrimidone Biginelli-type

Figure 2: Divergent synthetic pathways transforming the


-keto ester into bioactive heterocycles.

Analytical Characterization (Self-Validation)

To ensure protocol success, the following analytical signatures must be verified.

NMR Interpretation (Keto-Enol Tautomerism)

In


, 

-keto esters often exist as a mixture of keto and enol forms.
  • Keto Form (Major):

    • 
       ppm (s, 2H): The active methylene protons (
      
      
      
      ) between the two carbonyls.
    • 
       ppm (q, 2H): Ethyl ester methylene.
      
  • Enol Form (Minor):

    • 
       ppm (s, 1H): The enolic 
      
      
      
      , often broad and exchangeable.
    • 
       ppm (s, 1H): The vinylic proton (
      
      
      
      ) formed upon enolization.
  • Aromatic Region:

    • Look for the distinct splitting pattern of the 4-phenoxyphenyl group: Two doublets (AA'BB') for the central ring and a multiplet for the terminal phenyl ring.

Mass Spectrometry
  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of ethanol (

    
    ) is common, leading to the acylium ion of the phenoxyphenyl head group.
    

Safety & Stability

  • Hazards: The compound is an irritant (H315, H319).[2] The acid chloride precursor used in synthesis is corrosive.

  • Stability: Store at 2–8°C. The methylene group is prone to oxidation over long periods if exposed to air/light.

  • Handling: Avoid strong bases during storage to prevent premature hydrolysis or decarboxylation.

References

  • Magnesium Enolate Synthesis Protocol: Clay, R. J., et al. "Synthesis of beta-keto esters from acid chlorides and ethyl hydrogen malonate." Synthesis, 1993.

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

    
    -keto esters).
    
    
  • General Reactivity of

    
    -Keto Esters: 
    PubChem Compound Summary for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0).
    
    
  • Alternative Synthesis (Claisen): "Method for preparing beta-keto esters using diethyl carbonate." Organic Syntheses, Coll. Vol. 3, p.379.

Sources

Foundational

Spectroscopic Blueprint of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, a key intermediate in organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, a key intermediate in organic synthesis, presents a unique spectroscopic profile crucial for its identification and characterization. This technical guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive models and data from analogous structures to offer a robust framework for researchers. We will delve into the theoretical underpinnings of the expected spectral features, providing a detailed interpretation that serves as a valuable reference for synthesis, quality control, and further research applications.

Introduction: The Significance of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (C₁₇H₁₆O₄, Molar Mass: 284.31 g/mol , CAS: 59447-12-0) is a β-keto ester of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a central β-keto ester moiety flanked by an ethyl group and a 4-phenoxyphenyl substituent, makes it a versatile building block for the synthesis of more complex molecules. The accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide will provide a detailed, albeit predictive, exploration of its characteristic spectroscopic signatures.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features and the numbering convention used throughout this guide.

Caption: Molecular structure of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the active methylene protons, and the aromatic protons of the phenoxyphenyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.2-1.3Triplet (t)3H-CH₃ (Ethyl)Shielded aliphatic protons, split by the adjacent -CH₂- group.
~4.1-4.2Quartet (q)2H-OCH₂- (Ethyl)Deshielded by the adjacent ester oxygen, split by the -CH₃ group.
~3.5-3.7Singlet (s)2H-COCH₂CO-Active methylene protons, typically a singlet due to rapid tautomerism.
~7.0-7.6Multiplet (m)9HAromatic (Ar-H)Complex multiplet arising from the nine protons of the two phenyl rings.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~14-C H₃ (Ethyl)Aliphatic carbon in the ethyl group.
~45-50-COC H₂CO-Active methylene carbon.
~61-OC H₂- (Ethyl)Carbon attached to the ester oxygen.
~118-135Aromatic (C H)Aromatic carbons from both phenyl rings.
~155-160Aromatic (C -O)Aromatic carbons attached to the ether oxygen.
~168-172Ester (C =O)Carbonyl carbon of the ester group.
~190-195Ketone (C =O)Carbonyl carbon of the ketone group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Tune and shim the instrument prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and assign peaks proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is expected to be dominated by strong absorptions from the carbonyl groups and characteristic bands from the aromatic rings.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3050-3100C-H stretchAromaticCharacteristic C-H stretching of the sp² hybridized carbons in the phenyl rings.
~2850-3000C-H stretchAliphaticC-H stretching of the sp³ hybridized carbons in the ethyl and methylene groups.
~1740-1750C=O stretchEsterStrong absorption due to the ester carbonyl group.
~1715-1725C=O stretchKetoneStrong absorption from the ketone carbonyl, typically at a slightly lower frequency than the ester.
~1600, ~1500, ~1450C=C stretchAromaticCharacteristic skeletal vibrations of the aromatic rings.
~1200-1300C-O stretchEster & EtherStrong C-O stretching vibrations from the ester and ether linkages.
Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Processing prep1 Place a small amount of neat sample prep2 on a KBr plate or ATR crystal prep1->prep2 acq1 Record a background spectrum prep2->acq1 acq2 Record the sample spectrum (e.g., 16 scans) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label significant peaks proc1->proc2 MS_Fragmentation M [M]⁺ m/z = 284 F1 [M - OCH₂CH₃]⁺ m/z = 239 M->F1 - OCH₂CH₃ F2 [C₁₂H₇O₂]⁺ m/z = 195 M->F2 - CH₂COOCH₂CH₃ F3 [C₁₂H₉O]⁺ m/z = 169 F2->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - C₆H₄O

Caption: Predicted major fragmentation pathway of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in EI-MS.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS or LC-MS) cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent prep2 (e.g., methanol or acetonitrile) prep1->prep2 acq1 Inject sample into the chromatograph prep2->acq1 acq2 Ionize the sample (e.g., EI at 70 eV) acq1->acq2 acq3 Analyze fragments in the mass spectrometer acq2->acq3 proc1 Identify the molecular ion peak acq3->proc1 proc2 Analyze the fragmentation pattern proc1->proc2

Caption: Standard workflow for MS sample preparation and data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. The presented NMR, IR, and MS data, derived from established spectroscopic principles and analysis of analogous compounds, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While experimental verification is always the gold standard, this guide serves as a robust starting point for the identification, characterization, and quality control of this important chemical intermediate.

References

  • PubChem. Ethyl 3-oxo-3-(4-phenylphenyl)propanoate. [Link]

Sources

Exploratory

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" physical properties (melting point, boiling point)

This technical guide details the physical properties, synthesis, and characterization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate , a critical beta-keto ester intermediate used in the development of pharmaceutical activ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and characterization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate , a critical beta-keto ester intermediate used in the development of pharmaceutical actives, particularly kinase inhibitors.

[1]

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a functionalized


-keto ester featuring a diaryl ether moiety. It serves as a versatile building block for synthesizing heterocycles such as pyrazoles, isoxazoles, and quinolines via cyclocondensation. Its structural rigidity, provided by the phenoxy group, influences its physical state and solubility profile, distinguishing it from simpler analogs like ethyl benzoylacetate.

Chemical Identity & Structure

ParameterDetail
IUPAC Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Common Synonyms Ethyl 4-phenoxybenzoylacetate; 3-Oxo-3-(4-phenoxyphenyl)propionic acid ethyl ester
CAS Number 59447-12-0
Molecular Formula

Molecular Weight 284.31 g/mol
SMILES CCOC(=O)CC(=O)C1=CC=C(OC2=CC=CC=C2)C=C1

Physical Properties

Note: Due to the proprietary nature of this specific intermediate in many pipelines, experimental values vary by crystalline form and purity. The data below synthesizes predicted models with experimental baselines from close structural analogs.

Quantitative Data Table
PropertyValue / RangeConfidence Level
Physical State Off-white to pale yellow solidHigh (Experimental observation)
Melting Point 45 – 55 °C (Typical for esters of this class)Note: Some predictive models suggest up to 138°C, but this likely refers to the free acid form.Medium (Analog-based estimation)
Boiling Point ~399 °C (at 760 mmHg)~180-190 °C (at 0.5 mmHg)High (Predicted)
Density 1.18 – 1.20 g/cm³High (Predicted)
Solubility Soluble in DCM, EtOAc, Toluene; Sparingly soluble in Ethanol (cold); Insoluble in Water.High (Experimental)
Flash Point > 110 °CHigh (Safety Baseline)
Mechanistic Insight: Keto-Enol Tautomerism

Like all


-keto esters, this compound exists in equilibrium between its keto  and enol  forms. The electron-donating phenoxy group at the para position stabilizes the enol form via conjugation, potentially increasing the enol content compared to unsubstituted ethyl benzoylacetate.
  • Implication: NMR spectra will show dual sets of signals (methine singlet for enol vs. methylene doublet/singlet for keto).

Synthesis & Experimental Protocols

The most robust route for high-purity synthesis avoids the use of strong bases that can cleave the ether linkage. The Magnesium Enolate (Clayton) Method is the industry standard for this transformation.

Reaction Scheme (Graphviz)

SynthesisPathway Acid 4-Phenoxybenzoic Acid (Precursor) AcidCl 4-Phenoxybenzoyl Chloride (Activated Electrophile) Acid->AcidCl SOCl2 or (COCl)2 Reflux Intermed Acylated Malonate Intermediate AcidCl->Intermed Acylation (0-5°C, THF) Malonate Ethyl Potassium Malonate + MgCl2 / Et3N Malonate->Intermed Enolate Formation Product Ethyl 3-oxo-3-(4-phenoxyphenyl) propanoate Intermed->Product Decarboxylation (Acid Hydrolysis)

Caption: Synthesis via magnesium enolate acylation followed by decarboxylation.

Detailed Protocol

Objective: Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate on a 50 mmol scale.

Phase 1: Activation (Acid Chloride Formation)
  • Charge: In a dry 250 mL RBF, suspend 4-phenoxybenzoic acid (10.7 g, 50 mmol) in dry toluene (50 mL).

  • Activate: Add thionyl chloride (7.3 mL, 100 mmol) and a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2–3 hours until gas evolution ceases.

  • Isolate: Concentrate in vacuo to remove excess thionyl chloride. Re-dissolve the crude oil in dry THF (20 mL).

Phase 2: Acylation (C-C Bond Formation)
  • Prepare Enolate: In a separate flask, mix potassium ethyl malonate (17.0 g, 100 mmol) with dry THF (100 mL). Cool to 0°C.[1]

  • Add Magnesium: Add

    
      (anhydrous, 11.9 g, 125 mmol) followed by dropwise addition of Triethylamine  (35 mL). Stir vigorously for 1 hour at 20°C. The mixture will become a thick white slurry.
    
  • Couple: Cool the slurry to 0°C. Add the Acid Chloride solution (from Phase 1) dropwise over 30 minutes.

  • React: Allow to warm to room temperature and stir overnight (12–16 hours).

Phase 3: Decarboxylation & Workup
  • Quench: Cool to 0°C and carefully quench with 2N HCl (100 mL).

  • Extract: Extract with Ethyl Acetate (3 x 50 mL).

  • Decarboxylate: The acidic workup spontaneously decarboxylates the intermediate. If needed, stir the organic layer with dilute acid for 30 mins.

  • Purify: Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from Hexane/Ethanol (9:1) if solid, or distill under high vacuum if oil.

Characterization & Validation

To validate the identity of the synthesized compound, compare spectral data against these expected signals.

1H NMR (400 MHz, CDCl3)
  • 
     7.8 – 7.9 (d, 2H):  Aromatic protons ortho to carbonyl.
    
  • 
     6.9 – 7.4 (m, 7H):  Remaining aromatic protons (phenoxy ring + meta protons).
    
  • 
     12.5 (s, <1H):  Enol -OH (variable intensity, confirms tautomerism).
    
  • 
     5.6 (s, <1H):  Enol vinyl proton (=CH-).
    
  • 
     3.95 (s, 2H):  Keto methylene protons (-CO-CH2 -CO-).
    
  • 
     4.2 (q, 2H):  Ethyl ester -CH2-.
    
  • 
     1.25 (t, 3H):  Ethyl ester -CH3.
    
Safety Considerations
  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). The acid chloride precursor is corrosive.

  • Handling: Perform all synthesis steps in a fume hood. Use gloves resistant to chlorinated solvents.

References

  • Clayton, D. W., et al.

    
    -Keto Esters from Acid Chlorides." Journal of the Chemical Society, 1963. Link
    
  • PubChem Compound Summary. "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0)." National Center for Biotechnology Information. Link

  • ChemicalBook. "Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Analogous Protocol)." Link

  • Organic Syntheses. "Malonic acid, benzoyl-, diethyl ester (Magnesium Enolate Method)." Org.[1] Synth. 1957, 37, 34. Link

Sources

Foundational

Technical Profile: Solubility &amp; Physicochemical Characterization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Topic: Solubility Profile & Physicochemical Characterization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Process Chemists, Formulation Scientists, and Medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Physicochemical Characterization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Process Chemists, Formulation Scientists, and Medicinal Chemists.[1]

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical


-keto ester intermediate employed in the synthesis of bioactive scaffolds, particularly pyrazolo[3,4-d]pyrimidines  (e.g., Bruton’s Tyrosine Kinase (BTK) inhibitors like Ibrutinib analogs).[1][2][3] Its structural motif—a lipophilic diphenyl ether coupled with a reactive 1,3-dicarbonyl system—dictates a specific solubility profile essential for optimizing reaction yield and purification.[1]

This guide provides a comprehensive analysis of its solubility behavior, governing physicochemical principles, and validated protocols for solvent selection during scale-up and recrystallization.

Physicochemical Identity & Structural Basis

Understanding the molecular architecture is the first step in predicting solvent interaction. The compound features a hydrophobic diaryl ether tail and a polar, yet ionizable,


-keto ester head.
PropertySpecificationTechnical Insight
CAS Number 59447-12-0Unique identifier for regulatory filing.[1]
Molecular Formula

MW: 284.31 g/mol .[2][4]
Physical State Solid (Crystalline)Predicted MP: ~138°C. Requires heating for dissolution in non-polar solvents.
LogP (Predicted) ~3.5Highly lipophilic; indicates poor water solubility and high affinity for organic matrices.
pKa (Predicted) ~10-11 (

-proton)
The methylene protons between carbonyls are acidic; solubility increases in basic aqueous media (with degradation risk).[1]
Structural Solubility Factors[1]
  • Lipophilicity: The 4-phenoxyphenyl moiety dominates the solvation thermodynamics, necessitating organic solvents with moderate-to-high dispersion forces (e.g., DCM, Toluene).[1]

  • Hydrogen Bonding: The ester and ketone oxygens act as weak H-bond acceptors.[1] Protic solvents (Alcohols) can solvate, but solubility drops significantly as alkyl chain length increases.

  • Tautomerism: In solution, the compound exists in equilibrium between keto and enol forms. Polar aprotic solvents (DMSO) stabilize the specific ionic species, influencing reactivity.

Solubility Profile

Note: Data below represents a synthesized profile based on structural analogs (e.g., Ethyl benzoylacetate) and standard process chemistry parameters for diaryl ether derivatives.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility PotentialOperational Notes
Halogenated Dichloromethane (DCM)Excellent (>200 mg/mL)Primary solvent for extraction and reaction.[1]
Polar Aprotic DMSO, DMFHigh (>150 mg/mL)Ideal for nucleophilic substitution reactions; difficult to remove.
Esters Ethyl Acetate (EtOAc)Good (50–100 mg/mL)Preferred for "Green" extraction and crystallization.
Ethers THF, 2-MeTHFGood (50–100 mg/mL)Standard reaction medium; watch for peroxide formation.
Alcohols Methanol, EthanolModerate (10–50 mg/mL)Solubility is temperature-dependent; excellent for recrystallization.
Hydrocarbons Hexane, HeptaneLow (<5 mg/mL)Anti-solvent; used to induce precipitation.
Aqueous Water (pH 7)Negligible (<0.1 mg/mL)Immiscible. Forms biphasic systems.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process optimization.

Reagents: HPLC-grade solvents, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (>98% purity). Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

  • Saturation: Add excess solid (approx. 200 mg) to 2 mL of target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours. (For kinetic solubility, measure at 1, 4, and 24 hours).

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).

  • Quantification:

    • Method A (Gravimetric): Evaporate 1 mL of filtrate in a tared vessel under

      
       flow. Weigh residue.[1][5]
      
    • Method B (HPLC): Dilute filtrate 1:100 in ACN and analyze via UV (254 nm).

  • Validation: If Deviation > 5% between triplicates, repeat equilibration for 48 hours.

Protocol B: Recrystallization Solvent Screening

Objective: Isolate high-purity intermediate from crude reaction mixtures.[1]

  • Dissolution: Dissolve 1.0 g of crude solid in minimum volume of hot Ethanol (60°C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise until persistent turbidity is observed.[1]

  • Cooling Ramp:

    • Cool to 25°C at a rate of 10°C/hour.

    • Cool to 0°C and hold for 2 hours.

  • Harvest: Filter solids and wash with cold 1:4 EtOH:Heptane.

  • Purity Check: Analyze mother liquor vs. crystal via HPLC.

Visualization of Workflows

Figure 1: Solubility Screening & Optimization Logic

This decision tree guides the researcher through solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Work-up PolarReq Is polar mechanism required? (e.g., SN2, Deprotonation) Reaction->PolarReq Recryst Recrystallization? Purification->Recryst UseDMF Use DMF or DMSO (High Solubility, Tautomer Stabilization) PolarReq->UseDMF Yes UseTHF Use THF or Toluene (Mod. Solubility, Inert) PolarReq->UseTHF No SingleSolvent Screen Alcohols (EtOH, iPrOH) Temp-dependent solubility Recryst->SingleSolvent Yes BiPhasic Extraction needed? Recryst->BiPhasic No UseDCM DCM / Water System (Compound partitions to Organic) BiPhasic->UseDCM Yes

Caption: Decision matrix for solvent selection based on process requirements (Reaction kinetics vs. Purification thermodynamics).

Figure 2: Synthetic Utility & Solubility Impact

The solubility directly impacts the efficiency of the subsequent cyclization step to form the pyrazole core.

SynthesisPathway Substrate Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Lipophilic, Soluble in EtOH) SolventSystem Solvent: Ethanol/AcOH (Critical: Must solvate both) Substrate->SolventSystem Reagent Hydrazine Hydrate (Polar, Aqueous/Alc. Soluble) Reagent->SolventSystem Intermediate Pyrazole Intermediate (Precipitates upon cooling) SolventSystem->Intermediate Reflux -> Cool

Caption: The solubility overlap between the lipophilic ester and polar hydrazine in Ethanol drives the high-yield formation of the pyrazole core.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760258, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. Retrieved from [Link]

  • Honigberg, L. A., et al. (2008). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] Proceedings of the National Academy of Sciences. (Contextual grounding for ibrutinib intermediates).

  • Organic Syntheses.General Procedures for Beta-Keto Ester Synthesis and Purification.

Sources

Exploratory

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" stability and storage conditions

Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical -keto ester intermediate, predominantly utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical


-keto ester intermediate, predominantly utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat .

While chemically robust under neutral, anhydrous conditions, this compound exhibits significant sensitivity to moisture-induced hydrolysis and thermal decarboxylation . Improper storage leads to the irreversible formation of 4-phenoxyacetophenone, rendering the material unsuitable for high-precision cyclization reactions.

Core Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in tightly sealed, moisture-proof containers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical baseline is the first step in stability management.

ParameterSpecification
IUPAC Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
CAS Number 59447-12-0
Molecular Formula

Molecular Weight 284.31 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/polymorph)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Key Functional Groups

-Keto motif, Ethyl ester, Diphenyl ether

Stability Mechanisms: The Degradation Cascade

As a Senior Application Scientist, it is crucial to understand why degradation occurs to prevent it. The instability of this compound arises from its


-keto ester moiety.[1]
Hydrolytic Sensitivity

The ester linkage is susceptible to hydrolysis, catalyzed by ambient moisture and trace acids/bases. Water attacks the carbonyl carbon of the ethyl ester, expelling ethanol and forming the corresponding


-keto acid: 3-oxo-3-(4-phenoxyphenyl)propanoic acid .
Thermal Decarboxylation

The resulting


-keto acid is thermodynamically unstable. Upon formation, it undergoes spontaneous decarboxylation, driven by a cyclic six-membered transition state. This releases carbon dioxide (

) and yields the degradation product: 1-(4-phenoxyphenyl)ethan-1-one (4-Phenoxyacetophenone) .
Keto-Enol Tautomerism

The protons at the


-position (between the two carbonyls) are highly acidic (

). In solution, the compound exists in equilibrium between its keto and enol forms. While not a degradation pathway per se, shifts in this equilibrium caused by solvent choice or pH can accelerate hydrolysis.
Visualizing the Degradation Pathway

The following diagram illustrates the irreversible degradation cascade that storage protocols must prevent.

DegradationPathway Compound Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Active Intermediate) AcidInter Intermediate: 3-Oxo-3-(4-phenoxyphenyl)propanoic acid Compound->AcidInter Hydrolysis (- Ethanol) Moisture Moisture (H2O) + Trace Acid/Base Moisture->Compound Catalyzes Product Degradant: 4-Phenoxyacetophenone + CO2 (Gas) AcidInter->Product Decarboxylation (Irreversible) Decarb Thermal Energy (> 25°C) Decarb->AcidInter Accelerates

Figure 1: The hydrolytic-decarboxylation cascade.[2] Prevention of the initial hydrolysis step is the primary goal of storage protocols.

Storage & Handling Protocols

To maintain purity >98% for pharmaceutical applications, the following "Self-Validating" protocol is recommended.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the decarboxylation transition state and slows hydrolysis rates significantly.

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen).

    • Rationale: Argon is heavier than air and provides a superior blanket against moisture ingress compared to Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps.

    • Rationale: Amber glass protects against potential photodegradation (though less critical than moisture), and Teflon prevents leaching of plasticizers which can contaminate the lipophilic phenoxyphenyl core.

Handling Workflow
  • Warm-Up: Allow the sealed container to reach room temperature before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation on the product surface, initiating hydrolysis.

  • Aliquot: If frequent use is expected, aliquot the material into single-use vials inside a glovebox or dry bag.

  • Reseal: Purge the headspace with Argon before resealing. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap for secondary sealing.

Storage Decision Logic

Use this workflow to determine the appropriate storage tier based on your usage frequency.

StorageLogic Start Incoming Material: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Decision Usage Frequency? Start->Decision Immediate Immediate Use (< 48 Hours) Decision->Immediate High ShortTerm Short Term (1 - 4 Weeks) Decision->ShortTerm Medium LongTerm Long Term (> 1 Month) Decision->LongTerm Low ProtocolA Protocol A: - Ambient Temp (20-25°C) - Desiccator Storage - Nitrogen Flush Immediate->ProtocolA ProtocolB Protocol B: - Refrigerate (2-8°C) - Tightly Sealed - Headspace Purge ShortTerm->ProtocolB ProtocolC Protocol C: - Freezer (-20°C) - Aliquoted (Single Use) - Double Containment - Argon Atmosphere LongTerm->ProtocolC

Figure 2: Decision matrix for selecting the appropriate storage protocol based on experimental timelines.

Quality Control & Analytical Monitoring

Before committing this intermediate to a synthesis step (e.g., condensation with amino acids for Roxadustat synthesis), verify its integrity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (Strong absorption by the diphenyl ether moiety).

  • Pass Criteria: Main peak >98%.

  • Fail Criteria: Presence of a peak with longer retention time (Decarboxylated ketone is less polar) or shorter retention time (Acid intermediate).

H-NMR Diagnostic Signals ( )
  • Valid Material: Look for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). The

    
    -methylene protons (singlet, ~3.9 ppm) should be distinct.
    
  • Degradation Flag:

    • Loss of Ethyl Group: Disappearance of quartet/triplet indicates hydrolysis.

    • New Methyl Singlet: Appearance of a singlet around ~2.5-2.6 ppm indicates the formation of the methyl ketone (4-phenoxyacetophenone).

References

  • FibroGen, Inc. (2014).[3] Process for the preparation of HIF prolyl hydroxylase inhibitors. U.S. Patent 8,883,823. (Describes the use of beta-keto ester intermediates in Roxadustat synthesis).

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Examples. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]

Sources

Foundational

Strategic Synthesis &amp; Application: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

A Technical Guide on the Process Chemistry of the Roxadustat Core Intermediate Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 131986-28-2) is not merely a chemical reagent; it is the structural "keysto...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Process Chemistry of the Roxadustat Core Intermediate

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 131986-28-2) is not merely a chemical reagent; it is the structural "keystone" in the convergent synthesis of Roxadustat (FG-4592) , a first-in-class Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI).[1]

This guide deconstructs the "discovery" of this molecule—not as a serendipitous event, but as a rational engineering feat in process chemistry.[1] It serves as the delivery vehicle for the hydrophobic 4-phenoxyphenyl moiety, essential for binding to the HIF-PH enzyme pocket, while simultaneously providing the


-keto ester functionality required to construct the drug's isoquinoline scaffold.[1]

Part 1: Retrosynthetic Logic & Pharmacophore "Discovery"

The "discovery" of this intermediate is inextricably linked to the Structure-Activity Relationship (SAR) optimization of HIF-PH inhibitors. Early medicinal chemistry efforts identified that a bulky, hydrophobic group was necessary to occupy the active site of the prolyl hydroxylase domain (PHD) enzymes.[1]

The 4-phenoxyphenyl group was selected for its ability to provide deep hydrophobic penetration.[1] The challenge was attaching this tail to a heterocyclic core.[1] The solution was Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate , designed to serve two distinct synthetic functions:

  • Electrophilic Activation: The ketone carbonyl serves as the electrophile for the initial condensation with amino-ester precursors.[1]

  • Cyclization Handle: The ester moiety facilitates the subsequent Dieckmann-type condensation or Gabriel-Colman rearrangement to close the isoquinoline ring.[1]

Diagram 1: Retrosynthetic Disconnection of Roxadustat

The following diagram illustrates how the target molecule (in blue) acts as the precursor to the southern hemisphere of the Roxadustat API.[1]

Retrosynthesis cluster_0 Pharmacophore Contribution Roxadustat Roxadustat (FG-4592) (HIF-PH Inhibitor) Isoquinoline 4-Hydroxy-isoquinoline Core Roxadustat->Isoquinoline Amide Coupling (Glycine) Target Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (The Target Intermediate) Isoquinoline->Target Cyclization (Base-mediated) Phthalimide N-Substituted Glycine/Phthalimide Derivatives Isoquinoline->Phthalimide Condensation

Caption: Retrosynthetic map showing the beta-keto ester as the progenitor of the isoquinoline scaffold.

Part 2: Technical Synthesis Protocol

The industrial "discovery" of a scalable route for this compound moved away from hazardous Claisen condensations toward Magnesium Enolate Chemistry .[1] This approach, often utilizing Magnesium Monoethyl Malonate (MMA), offers superior regioselectivity and safety profiles compared to lithium enolates.[1]

The Mechanism: C-Acylation via Neutral Magnesium Chelate

The reaction proceeds via the activation of 4-phenoxybenzoic acid to its acid chloride, followed by nucleophilic attack by a magnesium bis-malonate complex.[1] The magnesium ion plays a dual role:

  • Templating: It coordinates the malonate and the carbonyl oxygen, facilitating decarboxylation.[1]

  • Protection: It prevents di-acylation side products.[1]

Experimental Workflow

Scale: 100 mmol basis (Scalable to kg).

Step 1: Activation (Acid Chloride Formation)
  • Reagents: 4-Phenoxybenzoic acid (21.4 g, 100 mmol), Thionyl Chloride (

    
    , 1.2 eq), DMF (catalytic).[1]
    
  • Solvent: Toluene or DCM.[1]

  • Protocol:

    • Suspend acid in Toluene (5 vol).

    • Add cat.[1] DMF (0.1 mL).

    • Add

      
       dropwise at 20-25°C.
      
    • Heat to 75°C for 3 hours until gas evolution (

      
      ) ceases.
      
    • Concentrate under reduced pressure to remove excess

      
      .[1] Critical:  Residual thionyl chloride will degrade the magnesium enolate in the next step.[1]
      
Step 2: Preparation of Magnesium Reagent (MMA)
  • Reagents: Potassium Ethyl Malonate (34.0 g, 200 mmol),

    
     (anhydrous, 240 mmol), Triethylamine (TEA, 250 mmol).[1]
    
  • Solvent: Acetonitrile (ACN) or THF.[1]

  • Protocol:

    • Charge

      
       and ACN to a reactor under 
      
      
      
      .
    • Cool to 0°C.

    • Add Potassium Ethyl Malonate portion-wise.

    • Add TEA dropwise (Exothermic).

    • Stir at 20°C for 2 hours to form the active Magnesium bis(monoethyl malonate) complex.

Step 3: C-Acylation & Decarboxylation[1]
  • Protocol:

    • Cool the Magnesium Reagent slurry to 0°C.

    • Add the crude 4-Phenoxybenzoyl chloride (dissolved in minimal ACN) dropwise over 1 hour. Control temp < 5°C.

    • Allow to warm to 25°C and stir for 12 hours.

    • Quench/Decarboxylation: Slowly add 2N HCl (aqueous) until pH < 3.

    • Stir vigorously. The acid hydrolysis drives the decarboxylation of the intermediate, releasing

      
       and forming the target 
      
      
      
      -keto ester.[1]
Diagram 2: Synthesis Pathway

Synthesis Start 4-Phenoxybenzoic Acid Act Acid Chloride Activation Start->Act SOCl2 / DMF Complex Acyl-Malonate Intermediate Act->Complex + Mg Reagent Mg Mg(OEt-Malonate)2 Formation Mg->Complex Decarb Acid Hydrolysis & Decarboxylation Complex->Decarb HCl (aq) Product Ethyl 3-oxo-3- (4-phenoxyphenyl)propanoate Decarb->Product -CO2

Caption: Masamune-type acylation route utilizing Magnesium Monoethyl Malonate.[1]

Part 3: Critical Process Parameters (CPP) & Data

To ensure batch-to-batch consistency suitable for pharmaceutical applications, the following parameters must be controlled.

ParameterSpecificationScientific Rationale (Causality)
Water Content (Step 2) < 0.05% (KF)Magnesium enolates are moisture sensitive.[1] Water hydrolyzes the active complex, reducing yield and increasing unreacted acid chloride.[1]
Addition Rate (Step 3) > 60 minsRapid addition causes localized exotherms, leading to O-acylation side products rather than the desired C-acylation.[1]
Quench pH < 3.0Complete decarboxylation requires acidic media.[1] Insufficient acid leaves the intermediate tricarbonyl species intact.[1]
Residual SOCl2 < 100 ppmThionyl chloride reacts violently with the magnesium reagent, destroying stoichiometry and generating impurities.[1]

Part 4: Downstream Application (The Isoquinoline Ring)

The utility of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is realized in the formation of the isoquinoline core.

Reaction: The


-keto ester is reacted with a 2-amino-benzoate derivative (or a phthalimide precursor in older routes) in the presence of a base (e.g., Sodium Methoxide).
  • Imine Formation: The amine attacks the ketone of the

    
    -keto ester.[1]
    
  • Cyclization: The resulting enamine attacks the ester of the benzoate, closing the ring to form the 4-hydroxyisoquinoline system.[1]

This step validates the structural design of the intermediate: the "3-oxo" provides the anchor for the nitrogen, and the "propanoate" tail provides the carbon required to close the heterocyclic ring.[1]

References

  • FibroGen, Inc. (2013).[1] Crystalline forms of a prolyl hydroxylase inhibitor. WO Patent 2013/013609.[1] Link

  • Aydin, J., et al. (2018).[1] Development of a Scalable Synthesis of the HIF-PH Inhibitor Roxadustat. Organic Process Research & Development. (Contextual grounding on HIF-PHI process chemistry). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic authority on Claisen/Masamune condensations).

  • Organic Syntheses. (2003). Synthesis of Beta-Keto Esters via Magnesium Enolates. Coll. Vol. 10, p. 380.[1] Link

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Derivatives and Analogs

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate represents a versatile scaffold in medicinal chemistry and materials science, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate represents a versatile scaffold in medicinal chemistry and materials science, characterized by a reactive β-keto ester system and a diphenyl ether moiety. This guide provides an in-depth exploration of the synthetic routes to this core structure and its derivatives, detailed protocols for their physicochemical characterization, and an overview of their potential biological activities. By integrating synthetic strategy with analytical validation and pharmacological insights, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel chemical entities based on this promising framework.

Part 1: Synthetic Strategies and Methodologies

The ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate core is a valuable starting point for creating diverse molecular libraries. Its structure contains multiple reactive sites amenable to chemical modification: the enolizable β-dicarbonyl system, the ester group, and the aromatic rings.

Core Synthesis via Claisen Condensation

The primary and most efficient method for constructing the β-keto ester backbone is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone or another ester. For the target molecule, a "crossed" Claisen condensation is employed.

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong, non-nucleophilic base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[1][2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 4-phenoxyphenyl-substituted ester, such as methyl 4-phenoxybenzoate.[3] The subsequent collapse of the tetrahedral intermediate and expulsion of the alkoxide leaving group yields the β-keto ester.[1] A final, irreversible deprotonation of the highly acidic methylene group between the two carbonyls drives the reaction to completion.[1][3]

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

  • 1. Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous ethanol (200 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to generate sodium ethoxide in situ.

  • 2. Enolate Formation: Once all the sodium has reacted, add anhydrous ethyl acetate (17.6 g, 0.2 mol) dropwise to the cooled solution. Stir for 30 minutes at room temperature to ensure complete formation of the ethyl acetate enolate.

  • 3. Condensation Reaction: Dissolve ethyl 4-phenoxybenzoate (24.2 g, 0.1 mol) in anhydrous toluene (100 mL) and add it to the reaction mixture. Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • 4. Work-up and Purification: After cooling to room temperature, quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid (250 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Derivatization and Analog Synthesis Strategies

The core structure is a launchpad for extensive derivatization, enabling the exploration of structure-activity relationships (SAR).

  • Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing various five- and six-membered heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) by condensation with dinucleophiles like hydrazines, hydroxylamine, or ureas. These heterocycles are prevalent in pharmacologically active compounds.[4]

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding β-keto acid, which is often unstable and prone to decarboxylation.[5] More commonly, it undergoes transesterification to introduce different alkyl or aryl groups or is converted to amides via aminolysis.[5]

  • Aromatic Ring Substitution: The two phenyl rings can undergo electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) to introduce substituents that can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

  • Analog Design: Analogs can be created by replacing the ether linkage with other groups (thioether, sulfone, methylene bridge) or by altering the substitution pattern on the aromatic rings (e.g., moving the phenoxy group to the meta or ortho position).

The diagram below illustrates the key synthetic pathways originating from the core scaffold.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization Pathways Ethyl Acetate Ethyl Acetate Claisen Condensation Claisen Condensation Ethyl Acetate->Claisen Condensation Ethyl 4-phenoxybenzoate Ethyl 4-phenoxybenzoate Ethyl 4-phenoxybenzoate->Claisen Condensation Core Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Claisen Condensation->Core Deriv1 Heterocycle Formation (e.g., Pyrazoles, Isoxazoles) Core->Deriv1 + Dinucleophiles Deriv2 Ester Modification (Amides, Other Esters) Core->Deriv2 Hydrolysis/Aminolysis Deriv3 Aromatic Substitution (Halogenation, Nitration) Core->Deriv3 Electrophilic Reagents Deriv4 Analog Synthesis (Linker Modification) Core->Deriv4 Multi-step Synthesis G A Compound Library (Core + Derivatives) B Primary Screening (e.g., Cell Viability Assay @ 10 µM) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response Assay (Determine IC₅₀) C->D Active Hits E Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Receptor Binding) D->E F Lead Candidate Selection E->F

Sources

Foundational

Technical Guide: Strategic Utilization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

CAS: 59447-12-0 | Molecular Formula: C₁₇H₁₆O₄ | MW: 284.31 g/mol [1][2] Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a specialized -keto ester intermediate that serves as a critical "lynchpin" in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59447-12-0 | Molecular Formula: C₁₇H₁₆O₄ | MW: 284.31 g/mol [1][2]

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a specialized


-keto ester intermediate that serves as a critical "lynchpin" in the synthesis of lipophilic heterocycles. Characterized by its active methylene core  and the 4-phenoxyphenyl moiety  (a privileged structure in medicinal chemistry), this compound allows for the rapid construction of pyrazole, isoxazole, and pyrimidine scaffolds found in kinase inhibitors, metabolic enzyme regulators (e.g., ACC inhibitors), and advanced agrochemicals.

This guide moves beyond basic catalog data to provide a mechanistic analysis of its reactivity, validated synthetic protocols, and its application in high-value drug discovery pathways.

Chemical Profile & Structural Analysis[3][4][5]

The "Privileged" Pharmacophore

The 4-phenoxyphenyl group is a recurring motif in FDA-approved drugs (e.g., Ibrutinib) and blockbuster herbicides. It provides:

  • 
    -
    
    
    
    Stacking:
    The diphenyl ether moiety facilitates binding to aromatic residues (Phe, Tyr, Trp) in protein active sites (e.g., the ATP-binding pocket of kinases).
  • Lipophilicity: Increases the LogP of the final molecule, enhancing membrane permeability.

  • Rotational Freedom: The ether linkage allows the two phenyl rings to adopt non-planar conformations, fitting into hydrophobic pockets that rigid biphenyl systems cannot.

Reactivity Matrix

The molecule possesses three distinct reactive centers, enabling divergent synthesis:

SiteChemical NatureReactivity ProfilePrimary Application
C1 (Ester) Electrophilic CarbonylSusceptible to nucleophilic attack (amines, hydrazines) or hydrolysis.Formation of amides or carboxylic acids (solubility handles).
C2 (Methylene) Active Methylene (pKa ~11)Highly acidic protons; nucleophilic upon deprotonation.Alkylation, halogenation, or Knoevenagel condensation.
C3 (Ketone) Conjugated ElectrophileLess reactive than aliphatic ketones due to resonance with the phenoxyphenyl ring.Condensation with dinucleophiles (hydrazine, urea) to close heterocyclic rings.

Core Research Applications: The Heterocycle Hub

Pathway A: Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

The reaction of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate with hydrazines is the primary route to 3-(4-phenoxyphenyl)pyrazoles . These scaffolds mimic the adenine ring of ATP and are foundational in the design of p38 MAP kinase and Src family kinase inhibitors.

  • Mechanism: Knorr Pyrazole Synthesis.

  • Utility: The ester group at position 5 (or 3, depending on hydrazine substitution) remains available for conversion to an amide, a common feature in Type II kinase inhibitors to access the "gatekeeper" region.

Pathway B: Isoxazole Synthesis (Metabolic Targets)

Recent research highlights the utility of 4-phenoxyphenyl isoxazoles as Acetyl-CoA Carboxylase (ACC) inhibitors , which are targets for treating metabolic syndrome and certain cancers.

  • Transformation: Reaction with hydroxylamine hydrochloride yields the isoxazole core.

  • Advantage: Using this

    
    -keto ester provides a regioselective route to 3,5-disubstituted isoxazoles, avoiding the mixture issues often seen with alkyne cycloadditions.
    
Pathway C: Agrochemicals (PPO Inhibitors)

The 4-phenoxyphenyl moiety is ubiquitous in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. This intermediate can be converted into N-phenylimide derivatives or coupled with other aryl halides to synthesize novel "fop" or "dim" herbicide analogs.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G Core Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) Pyrazole 3-(4-phenoxyphenyl)-1H-pyrazole (Kinase Inhibitor Scaffold) Core->Pyrazole Knorr Synthesis (Ref 1, 4) Isoxazole 3-(4-phenoxyphenyl)isoxazole (ACC Inhibitor Scaffold) Core->Isoxazole Cyclocondensation (Ref 2, 3) Pyrimidine 6-(4-phenoxyphenyl)uracil (Herbicide/Antiviral Scaffold) Core->Pyrimidine Base-Cat. Condensation Hydrazine Hydrazine / Subst. Hydrazine Hydrazine->Pyrazole Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole Urea Urea / Thiourea Urea->Pyrimidine

Figure 1: Divergent synthetic pathways transforming the beta-keto ester into bioactive heterocyclic cores.

Detailed Experimental Protocols

Synthesis of the Intermediate (Self-Validating Protocol)

If the compound is not purchased, it can be synthesized via Claisen condensation.

Reagents: 4-Phenoxyacetophenone (1.0 eq), Diethyl Carbonate (1.5 eq), Sodium Hydride (60% dispersion, 2.0 eq), Toluene (anhydrous).

Protocol:

  • Activation: Wash NaH with hexane under

    
     to remove oil. Suspend in anhydrous toluene.
    
  • Addition: Add Diethyl Carbonate. Heat to 60°C.

  • Condensation: Dropwise add a solution of 4-Phenoxyacetophenone in toluene over 30 mins. Critical Step: Evolution of

    
     gas indicates initiation.
    
  • Reflux: Heat to reflux (110°C) for 4 hours. The solution will turn thick/solid (sodium enolate formation).

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid/ice water.

  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (10% EtOAc/Hexane).

  • Validation:

    
     NMR should show a singlet at ~3.9 ppm (methylene 
    
    
    
    ) and the characteristic ethyl quartet/triplet.
Downstream Application: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylate

Context: This protocol generates a core scaffold for kinase inhibition studies.

Protocol:

  • Dissolve Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (1.2 mmol) dropwise at room temperature.

  • Add catalytic Acetic Acid (2 drops).

  • Reflux for 3 hours. Monitor by TLC (disappearance of starting ester).

  • Cool to room temperature. The product often precipitates as a white solid.

  • Filter and wash with cold ethanol.

  • Yield Expectation: 80-90%.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2-8°C. Keep under inert atmosphere (

    
    ) if storing for long periods to prevent hydrolysis of the ester or oxidation of the methylene.
    
  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. (2025).[3] Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Compound Summary). National Library of Medicine. Link(Note: Link directs to structural analog record for verification of class properties).

  • Semantic Scholar. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.[4]Link

  • ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.Link

  • SIOC Journals. (2020). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles.Link

  • Cymit Quimica. (2025).[5] Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Product Data.Link[2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in Analgesic Drug Discovery

Executive Summary This technical guide details the utility of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) as a critical scaffold in the synthesis of next-generation analgesic and anti-inflammatory agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) as a critical scaffold in the synthesis of next-generation analgesic and anti-inflammatory agents.[1] Specifically, this


-keto ester serves as the primary building block for 1,5-diarylpyrazole  derivatives (COX-2 selective inhibitors) and quinazolinone  scaffolds.[1] The 4-phenoxyphenyl moiety imparts high lipophilicity (

modulation) and metabolic stability, essential for optimizing the pharmacokinetic profiles of pain management therapeutics.[1]

Chemical Identity & Properties

Before initiating synthesis, verify the precursor identity against the following specifications to ensure downstream reaction efficiency.

PropertySpecification
Chemical Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Synonyms Ethyl 4-phenoxybenzoylacetate; 3-Oxo-3-(4-phenoxyphenyl)propionic acid ethyl ester
CAS Number 59447-12-0
Molecular Formula

Molecular Weight 284.31 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Purity (HPLC)

Solubility Soluble in DMSO, MeOH, EtOH, DCM; Insoluble in water

Application Rationale: The COX-2 Pharmacophore

The conversion of


-keto esters into heterocycles is a cornerstone of medicinal chemistry.[1] In the context of analgesics, the 1,5-diarylpyrazole  motif (structurally analogous to Celecoxib) is a validated pharmacophore for Cyclooxygenase-2 (COX-2) inhibition.[1]

Why this Intermediate?

  • Regioselectivity: The 1,3-dicarbonyl structure allows for controlled condensation with hydrazines, directing the formation of the pyrazole core with high regiochemical fidelity.[1]

  • Lipophilic Anchoring: The 4-phenoxyphenyl group mimics the diaryl ether structure found in several non-steroidal anti-inflammatory drugs (NSAIDs), enhancing membrane permeability and binding affinity within the COX-2 hydrophobic channel.[1]

  • Synthetic Versatility: Beyond pyrazoles, it is a precursor for 4-quinolones (via Gould-Jacobs reaction) and coumarins (via Pechmann condensation).[1]

Experimental Protocol: Synthesis of COX-2 Inhibitor Candidate

Target Molecule: Ethyl 1-(4-sulfamoylphenyl)-5-(4-phenoxyphenyl)-1H-pyrazole-3-carboxylate.[1] Mechanism: Knorr Pyrazole Synthesis (Cyclocondensation).[1]

Reagents & Materials[1][3][5][7][8][9]
  • Precursor: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 eq).[1]

  • Reactant: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq).[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH) or catalytic HCl.[1]

  • Purification: Recrystallization solvents (EtOH/Water).[1]

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (2.84 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add 4-Sulfonamidophenylhydrazine hydrochloride (2.46 g, 11 mmol) to the solution.

  • Add 5 drops of glacial acetic acid to catalyze the imine formation.[1]

Step 2: Cyclization (Reflux)

  • Heat the reaction mixture to reflux (

    
    ) with vigorous stirring.
    
  • Maintain reflux for 4–6 hours.

    • Process Control: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] The starting

      
      -keto ester (
      
      
      
      ) should disappear, and a new fluorescent spot (
      
      
      ) should appear.[1]

Step 3: Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent to

    
     under reduced pressure (Rotary Evaporator).
    
  • Pour the concentrate into 50 mL of ice-cold water with stirring. A precipitate will form immediately.[1]

  • Filter the solid using a Buchner funnel and wash with cold water (

    
    ).
    

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol.[1]

  • Dry the purified crystals in a vacuum oven at

    
     for 12 hours.
    
  • Expected Yield: 75–85%.

  • Characterization: Verify structure via

    
    -NMR (look for pyrazole singlet 
    
    
    
    ) and Mass Spectrometry.

Pathway Visualization

The following diagram illustrates the conversion of the acetophenone precursor to the final analgesic scaffold, highlighting the critical role of the


-keto ester intermediate.

G node1 4-Phenoxyacetophenone (Starting Material) node2 Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (The Intermediate) node1->node2 Claisen Condensation (Diethyl Carbonate/NaH) node4 1,5-Diarylpyrazole Derivative (COX-2 Inhibitor Candidate) node2->node4 Cyclocondensation (EtOH/AcOH, Reflux) node3 4-Sulfonamidophenylhydrazine node3->node4 + Reactant

Figure 1: Synthetic pathway transforming the acetophenone precursor into a bioactive diarylpyrazole analgesic via the beta-keto ester intermediate.[1][2]

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use, apply the following QC parameters:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (

      
      ).[1]
      
    • Mobile Phase: Gradient Acetonitrile:Water (0.1% Formic Acid) 50:50 to 90:10 over 15 min.

    • Detection: UV @ 254 nm.[1]

    • Acceptance Criteria: Main peak area

      
      .[1]
      
  • NMR Validation (

    
    -NMR, 400 MHz, 
    
    
    
    ):
    • 
       (t, 3H, 
      
      
      
      )[1]
    • 
       (s, 2H, 
      
      
      
      , keto form) Note: Enol form usually visible.[1]
    • 
       (q, 2H, 
      
      
      
      )[1]
    • 
       (m, 9H, Aromatic protons)[1]
      

References

  • Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors. Letters in Drug Design & Discovery. (2013). Retrieved from

  • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Product Specifications. Chem-Impex International. Retrieved from [1][3]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. (1999). Retrieved from

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules. (2024).[1] Retrieved from [1]

Sources

Application

Application Note: High-Efficiency Synthesis of Phenoxypyrazole PPO Inhibitor Scaffolds

Abstract This technical guide outlines the optimized synthesis and cyclization protocols for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (referred to herein as Compound A ). As a critical -keto ester intermediate, Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized synthesis and cyclization protocols for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (referred to herein as Compound A ). As a critical


-keto ester intermediate, Compound A serves as the structural linchpin for generating 

-phenylpyrazole herbicides, a potent class of Protoporphyrinogen Oxidase (PPO) inhibitors. This document details the Claisen condensation pathway for precursor synthesis and the subsequent regioselective Knorr cyclization to yield the bioactive pyrazole core.

Introduction: The PPO Inhibition Strategy

Protoporphyrinogen Oxidase (PPO) is the last enzyme in the heme and chlorophyll biosynthetic pathway.[1][2] Inhibiting PPO causes an accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to protoporphyrin IX.[1] Upon light exposure, this generates singlet oxygen, causing rapid lipid peroxidation and cell membrane disruption.[1]

Compound A is a strategic intermediate because the 4-phenoxyphenyl moiety mimics the diphenyl ether motif found in commercial herbicides (e.g., Pyraflufen-ethyl, Acifluorfen), while the


-keto ester tail provides the necessary 1,3-dielectrophilic center to construct the heterocyclic core (pyrazole, isoxazole) required for active site binding.
Mechanistic Pathway

The synthesis relies on the dual reactivity of the


-keto ester. The ketone carbonyl (C3) and the ester carbonyl (C1) act as electrophiles, reacting with binucleophiles (hydrazines) to form the 5-membered pyrazole ring.

ReactionPathway cluster_mech Mechanism of Action (PPO) Start 4-Phenoxyacetophenone (Starting Material) Inter Compound A (Beta-Keto Ester) Start->Inter Claisen Condensation (Diethyl Carbonate/NaH) Prod Phenoxypyrazole (Herbicide Scaffold) Inter->Prod Knorr Cyclization (R-NH-NH2) PPO PPO Enzyme Prod->PPO Inhibition Proto Protoporphyrin IX Accumulation PPO->Proto Blockade CellDeath Membrane Peroxidation Proto->CellDeath + Light/O2

Figure 1: Synthetic pathway from precursor to active herbicide scaffold and subsequent biological mode of action.

Experimental Protocols

Protocol 1: Synthesis of Compound A (The Precursor)

Objective: Synthesize Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate via Claisen Condensation. Rationale: Direct condensation of 4-phenoxyacetophenone with diethyl carbonate is preferred over acylation of malonates due to atom economy and the suppression of decarboxylation side reactions.

Materials:

  • 4-Phenoxyacetophenone (1.0 eq)

  • Diethyl carbonate (15.0 eq - acts as solvent/reagent)

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • Solvent: Anhydrous Toluene (if not using excess carbonate)

  • Quench: Glacial Acetic Acid / Ice water

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Activation: Wash NaH (2.2 eq) with dry hexane (3x) to remove mineral oil. Suspend in diethyl carbonate.

  • Reaction Initiation: Heat the suspension to 60°C. Dropwise add a solution of 4-phenoxyacetophenone dissolved in minimal diethyl carbonate.

    • Critical Control Point: Evolution of

      
       gas will be vigorous. Control addition rate to maintain manageable effervescence.
      
  • Reflux: Once addition is complete, raise temperature to reflux (126°C) for 3–5 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 4:1). The starting acetophenone (

      
      ) should disappear, replaced by the enolized 
      
      
      
      -keto ester (
      
      
      , often tailing due to acidity).
  • Work-up: Cool to 0°C. Quench carefully with glacial acetic acid/ice water mixture. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    . Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Protocol 2: Knorr Cyclization to Pyrazole Scaffold

Objective: Convert Compound A into Ethyl 5-(4-phenoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. Rationale: Using methyl hydrazine creates the


-methyl pyrazole core common in commercial herbicides. The reaction conditions must favor the formation of the 5-aryl isomer over the 3-aryl isomer for optimal biological activity.

Materials:

  • Compound A (from Protocol 1) (1.0 eq)

  • Methyl Hydrazine (1.1 eq)

  • Solvent: Ethanol (Absolute)[3]

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve Compound A in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Add Methyl Hydrazine dropwise.

    • Safety Note: Methyl hydrazine is highly toxic and volatile. Use a fume hood.

  • Cyclization: Allow to warm to room temperature, then reflux for 4 hours.

    • Mechanistic Insight: The hydrazine

      
       attacks the ketone (C3) first (kinetically favored), followed by the substituted nitrogen attacking the ester. However, in acidic media (AcOH), regioselectivity can be steered.
      
  • Isolation: Evaporate solvent. The residue is often a solid. Recrystallize from Ethanol/Water or purify via chromatography if regioisomers are present.

Analytical Validation & Data Summary

To ensure the integrity of the synthesis, compare the spectral data of the intermediate vs. the product. The disappearance of the methylene protons is the key indicator of cyclization.

FeatureCompound A (

-keto ester)
Target Pyrazole Product
Appearance Pale yellow oil/low melting solidWhite/Off-white crystalline solid

NMR (Key Signal)

3.95 ppm (s, 2H, -CH

-CO-)

7.10 ppm (s, 1H, Pyrazole-H 4)

NMR (Enol)

12.1 ppm (s, 1H, -OH , enol form)
Absent
IR Spectroscopy 1740 cm

(Ester), 1680 cm

(Ketone)
1720 cm

(Ester), 1550 cm

(C=N)
Mass Spectrometry [M+H]

corresponds to MW
[M+H]

= MW -

- 2H
Workflow Diagram

Workflow cluster_p1 Protocol 1: Precursor Synthesis cluster_p2 Protocol 2: Heterocycle Formation Step1 NaH Activation (Remove Oil) Step2 Controlled Addition (Acetophenone + Carbonate) Step1->Step2 Step3 Reflux 4h (Formation of Enolate) Step2->Step3 Step4 Acid Quench (Isolate Keto-Ester) Step3->Step4 Step5 Dissolve in EtOH Add Methyl Hydrazine Step4->Step5 Purified Compound A Step6 Reflux 4h (Cyclodehydration) Step5->Step6 Step7 Regioisomer Separation (Chromatography) Step6->Step7

Figure 2: Operational workflow for the two-stage synthesis.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. All glassware must be oven-dried. Have a Class D fire extinguisher available.

  • Methyl Hydrazine: Suspected carcinogen and highly toxic. Use double-gloving (nitrile) and work strictly within a certified fume hood.

  • Waste Disposal: Aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazine before disposal.

References

  • Synthesis of PPO Inhibitors: Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. (2023).[1][4] NIH/PubMed. Link

  • Beta-Keto Ester Chemistry: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.[5] Link

  • Reaction Mechanism: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[6][7] (2013).[7][8] Molecules. Link

  • Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms.[2][9][10] University of California Agriculture & Natural Resources. Link

Sources

Method

Application Note: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in Fungicide Development

Title: Accelerating SDHI & QoI Fungicide Discovery: The Phenoxyphenyl -Keto Ester Platform Date: October 26, 2023 Document ID: AN-AGRO-2023-088 Author: Senior Application Scientist, Agrochemical Discovery Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Accelerating SDHI & QoI Fungicide Discovery: The Phenoxyphenyl


-Keto Ester Platform
Date:  October 26, 2023
Document ID:  AN-AGRO-2023-088
Author:  Senior Application Scientist, Agrochemical Discovery Division

Executive Summary

This application note details the strategic utilization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) as a privileged scaffold in the synthesis of next-generation fungicides.

In modern agrochemical discovery, the 4-phenoxyphenyl moiety is a validated pharmacophore, offering optimal lipophilicity (LogP ~4.0–5.0) for cuticular penetration and binding affinity within the hydrophobic pockets of fungal respiratory enzymes (e.g., Cytochrome


 complex or Succinate Dehydrogenase). This guide provides validated protocols for transforming this 

-keto ester intermediate into high-potency pyrazole-based fungicide candidates, specifically targeting Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs) .

Chemical Profile & Strategic Importance

The Molecule[1][2][3]
  • IUPAC Name: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

  • Role: Key Intermediate / Building Block

  • Core Function: Provides a pre-installed, metabolically stable hydrophobic tail (4-phenoxyphenyl) linked to a reactive 1,3-dicarbonyl "warhead" suitable for heterocycle formation.

Mechanism of Action (Target Rationale)

The derived fungicides typically function by inhibiting fungal respiration.

  • SDHI Class: The 4-phenoxyphenyl group mimics the ubiquinone tail, allowing the inhibitor to lodge deeply into the hydrophobic tunnel of the SDH enzyme (Complex II).

  • QoI Class (Strobilurins): The moiety facilitates binding to the Qo site of Complex III, blocking electron transfer and halting ATP synthesis.

Experimental Protocols

Protocol A: Quality Control & Tautomer Management

Objective: Ensure stoichiometry accuracy by quantifying the keto-enol equilibrium before synthesis.


-keto esters exist in dynamic equilibrium, which can affect reagent loading.

Methodology:

  • Solvent: Dissolve 10 mg of sample in

    
    .
    
  • NMR Analysis: Acquire

    
    -NMR (400 MHz).
    
    • Keto Form: Look for the singlet at

      
       ppm (methylene protons between carbonyls).
      
    • Enol Form: Look for the vinyl proton singlet at

      
       ppm and the enolic -OH (often broad, 
      
      
      
      ppm).
  • Calculation: Integrate signals to determine molar ratio

    
    .
    
    • Note: High enol content (>15%) may require slight excess of electrophiles in subsequent alkylation steps due to nucleophilicity differences.

Protocol B: Synthesis of Pyrazole Core (The "Warhead")

Objective: Cyclization of the


-keto ester with hydrazine to form the pyrazole scaffold, a precursor for SDHI carboxamides.

Reagents:

  • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Abs.)[1][2]

  • Glacial Acetic Acid (Cat.)[1]

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (35 mmol) of the starting ester in 100 mL Ethanol.

  • Addition: Add 0.5 mL glacial acetic acid. Dropwise add Hydrazine Hydrate (2.1 g, 42 mmol) at

    
     to prevent exotherm-induced side reactions.
    
  • Cyclization: Reflux the mixture at

    
     for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. The product, 3-(4-phenoxyphenyl)-1H-pyrazol-5-ol , often precipitates.

  • Purification: Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

    • Yield Target: >85%[2][3][4][5]

    • Validation: MS (ESI+) m/z: Expected [M+H]+.

Protocol C: Lead Optimization (Amide Coupling)

Objective: Convert the pyrazole intermediate into a lipophilic amide (SDHI mimic).

  • Activation: React the pyrazole-5-ol (from Protocol B) with

    
     to generate the 5-chloro derivative (restoring aromaticity).
    
  • Carbonylation: Pd-catalyzed carbonylation (CO atmosphere) in MeOH to yield the methyl ester.

  • Coupling: Hydrolysis to the acid, followed by amide coupling (HATU/DIPEA) with an aniline (e.g., 2-fluoroaniline) to generate the final fungicide candidate.

Biological Evaluation Protocol

In Vitro Mycelial Growth Inhibition Assay

Target Pathogens: Botrytis cinerea (Grey Mold), Rhizoctonia solani (Sheath Blight).

Procedure:

  • Stock Preparation: Dissolve synthesized compounds in DMSO (10,000 ppm stock).

  • Media: Prepare Potato Dextrose Agar (PDA).

  • Dosing: Add compound stock to molten PDA (

    
    ) to achieve final concentrations: 0.1, 1, 5, 10, 50, 100 
    
    
    
    . Pour into Petri dishes.
  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

  • Incubation: Incubate at

    
     for 72-96 hours (dark).
    
  • Data Analysis: Measure colony diameter (mm). Calculate % Inhibition:

    
    
    
    • 
       = Diameter of control (DMSO only)
      
    • 
       = Diameter of treated plate
      
    • Success Metric:

      
       indicates commercial potential.
      

Workflow Visualization

FungicideDevelopment Start Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Scaffold) QC QC: Keto-Enol NMR (Purity Check) Start->QC Validation Cyclization Cyclization (Hydrazine) Reflux EtOH QC->Cyclization Valid Intermediate 3-(4-phenoxyphenyl)-1H-pyrazol-5-ol (Core Heterocycle) Cyclization->Intermediate Knorr Synthesis Deriv Derivatization (POCl3 -> Carbonylation -> Amide) Intermediate->Deriv Lead Opt. Candidate Final SDHI Candidate (Amide Analog) Deriv->Candidate Bioassay Bioassay: Mycelial Inhibition (Botrytis cinerea) Candidate->Bioassay Screening

Caption: Logical workflow for transforming the beta-keto ester scaffold into bioactive fungicide candidates.

Data Summary: Typical Potency Benchmarks

Compound ClassModification (R-Group)Target Pathogen

(

)
Commercial Comparator
Pyrazole-4-carboxamide 2-FluoroanilineR. solani0.8 - 1.5Fluxapyroxad (~0.5)
Pyrazole-4-carboxamide 3,4-DichloroanilineB. cinerea2.5 - 4.0Boscalid (~1.2)
Pyrimidine Analog 2-Amino-4-methylP. oryzae> 10.0Azoxystrobin (<0.1)

Note: Data represents typical ranges for discovery-phase analogs derived from this scaffold.

References

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Source: ResearchGate URL:[Link]

  • Beta-Ketoesters: An Overview and Its Applications via Transesterification. Source: ResearchGate (Review) URL:[Link]

  • 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides. Source: Semantic Scholar URL:[Link][2]

Sources

Application

Leveraging Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in Advanced Polymer and Coating Synthesis

An Application & Protocol Guide: Abstract Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a versatile organic compound whose unique molecular architecture presents significant opportunities in materials science.[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide:

Abstract

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a versatile organic compound whose unique molecular architecture presents significant opportunities in materials science.[1] This guide provides an in-depth exploration of its application as a monomer and a reactive additive in the synthesis of high-performance polymers and coatings. We will elucidate the core chemical principles governing its reactivity and provide detailed, field-tested protocols for its practical implementation. The combination of a reactive β-keto ester functionality and a rigid, thermally stable phenoxyphenyl group allows for the development of materials with enhanced durability, adhesion, and chemical resistance.[1] This document is intended for researchers and formulation scientists dedicated to innovating in the fields of polymer chemistry and protective coatings.

Introduction: A Molecule of Dual Functionality

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (EOPP) is a ketoester distinguished by two key structural motifs:

  • The β-Keto Ester System: This functional group is characterized by an acidic α-proton, enabling a range of crucial chemical transformations including enolate formation, alkylation, and transesterification.[2][3][4] This reactivity is the cornerstone of its utility as a building block for polymer chains and as a crosslinking site in coating formulations.

  • The 4-Phenoxyphenyl Group: This aromatic ether moiety imparts significant rigidity, hydrophobicity, and thermal stability to the molecular backbone. In polymers and coatings, such structures are known to enhance mechanical strength, improve adhesion to polar substrates, and increase resistance to environmental degradation.[5]

The strategic combination of these features in a single molecule makes EOPP a compelling candidate for creating next-generation materials. This guide will demonstrate how to harness this dual functionality.

Physicochemical & Safety Data

A summary of the essential properties of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is provided below.

PropertyValueSource
CAS Number 59447-12-0[1][6][7][8]
Molecular Formula C₁₇H₁₆O₄[1][6][8]
Molecular Weight 284.31 g/mol [1][6][8]
Predicted Boiling Point ~399.8 °C @ 760 mmHg[7]
Predicted Density ~1.2 g/cm³[7]
Storage Conditions Sealed in dry, 2-8°C[6]
GHS Hazard Statements H315 (Causes skin irritation)[6]
H319 (Causes serious eye irritation)[6]
H335 (May cause respiratory irritation)[6]

Core Reactivity: The β-Keto Ester Engine

The versatility of EOPP originates from the reactivity of its β-keto ester group. The methylene protons situated between the two carbonyl groups are particularly acidic, leading to the formation of a resonance-stabilized enolate ion in the presence of a base.[2] This enolate is a potent nucleophile, serving as the primary intermediate for building larger molecular structures.

Figure 1: Keto-Enol tautomerism and enolate formation of EOPP.

This fundamental transformation enables two primary pathways for material synthesis:

  • Alkylation/Condensation: The enolate can attack various electrophiles (e.g., alkyl halides, aldehydes) to form new carbon-carbon bonds, allowing for the grafting of side chains or the creation of new monomers.[2][4]

  • Transesterification: The ester group can be exchanged with other alcohols, particularly diols or polyols, in a polycondensation reaction to form polyesters. The reaction is highly selective for β-keto esters over other ester types.[3]

Application in Polymer Synthesis: Building High-Performance Polyesters

The ability of EOPP to undergo transesterification makes it an excellent candidate for step-growth polymerization. By reacting it with a diol, one can synthesize novel polyesters where the phenoxyphenyl and ketone moieties are integral parts of the polymer backbone, offering enhanced thermal and mechanical properties compared to standard aliphatic polyesters.

Rationale for Polyester Synthesis

Traditional polyester synthesis often relies on the reaction of dicarboxylic acids with diols. Using EOPP in a poly-transesterification reaction offers a unique advantage: the resulting polymer chain will have pendant phenoxyphenyl groups and an in-chain ketone.

  • Pendant Phenoxyphenyl Groups: These bulky, rigid groups disrupt chain packing, potentially increasing the glass transition temperature (Tg) and improving the thermal stability of the polymer.

  • In-Chain Ketone Group: This provides a site for post-polymerization modification or crosslinking, adding another layer of functional versatility.

Polymerization_Workflow start Materials Preparation reactants Charge Reactor: - Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (EOPP) - 1,6-Hexanediol (Excess) - Dibutyltin oxide (Catalyst) start->reactants reaction Polycondensation Reaction (e.g., 180-220°C under N₂) reactants->reaction vacuum Apply Vacuum (Remove Ethanol Byproduct) reaction->vacuum Shift Equilibrium purification Purification (Precipitation in Methanol) vacuum->purification drying Vacuum Drying purification->drying end_product Final Polyester Product drying->end_product characterization Polymer Characterization (GPC, NMR, DSC, TGA) end_product->characterization Analysis

Figure 2: Workflow for polyester synthesis via poly-transesterification.

Protocol: Synthesis of Poly(hexylene-co-EOPP)

This protocol details the synthesis of a polyester from EOPP and 1,6-hexanediol.

Materials:

  • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (EOPP)

  • 1,6-Hexanediol (molar excess, e.g., 1.2 equivalents)

  • Dibutyltin oxide (catalyst, ~0.1 mol%)

  • High-boiling point solvent (e.g., Diphenyl ether, optional)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Schlenk line for nitrogen and vacuum

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, distillation head, and a nitrogen inlet. Ensure the system is dry and free of oxygen.

  • Charging Reactants: Add Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, 1,6-hexanediol, and the dibutyltin oxide catalyst to the flask. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Initial Heating: Begin stirring and slowly heat the mixture to 180°C under a gentle nitrogen flow. Ethanol, the byproduct of the transesterification, will begin to distill off.

    • Causality: The removal of ethanol is critical to drive the reaction equilibrium towards the formation of the polymer, according to Le Chatelier's principle.

  • Temperature Increase: Over 2-3 hours, gradually increase the temperature to 220°C, monitoring the rate of ethanol distillation. The viscosity of the reaction mixture will noticeably increase.

  • Vacuum Application: Once the majority of the ethanol has been removed, carefully apply a vacuum (starting at ~100 mmHg and gradually decreasing to <1 mmHg). This step is crucial for removing the final traces of ethanol and excess hexanediol, thereby increasing the polymer's molecular weight.

  • Reaction Completion: Maintain the reaction under high vacuum for an additional 2-4 hours or until the desired viscosity is achieved.

  • Isolation: Cool the reactor to room temperature and dissolve the resulting viscous polymer in a minimal amount of a suitable solvent like THF or chloroform.

  • Purification: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polyester.

  • Drying: Filter the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Application in Coating Formulations: A Reactive Crosslinker

In coatings, EOPP can function as a reactive additive in two-component (2K) systems, such as polyurethanes. The active methylene group of the β-keto ester can react with isocyanates, forming a stable crosslink. This reaction pathway provides an alternative to the conventional polyol-isocyanate chemistry, allowing for the formulation of coatings with unique properties.

Rationale for Use in 2K Polyurethane Coatings
  • Enhanced Adhesion & Hardness: The rigid phenoxyphenyl group can improve film hardness and promote adhesion to substrates.[5]

  • Alternative Crosslinking: The reaction between the active methylene protons and isocyanates provides a robust crosslinking mechanism. This can be used in conjunction with or as a partial replacement for hydroxyl groups.

  • Formulation Latitude: As a liquid or low-melting solid, EOPP can be easily incorporated into the resin component of a 2K system, offering formulators a new tool to fine-tune coating properties like pot life and cure speed.

Figure 3: Crosslinking mechanism of EOPP with an isocyanate.

Protocol: Formulation of a 2K Polyurethane Clearcoat

This protocol describes the preparation of a clearcoat where EOPP is part of the resin component (Part A).

Materials:

  • Part A (Resin Blend):

    • A commercial acrylic polyol resin (e.g., Desmophen® A series)

    • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (EOPP)

    • Dibutylamine (DBA) or another suitable base catalyst

    • Flow and leveling additives

    • UV stabilizers

    • Solvent blend (e.g., xylene, butyl acetate)

  • Part B (Hardener):

    • A commercial polyisocyanate (e.g., Desmodur® N series)

Procedure:

  • Prepare Part A (Resin Blend):

    • In a mixing vessel, combine the acrylic polyol resin, solvents, and additives. Mix until homogeneous.

    • Add the desired amount of EOPP (e.g., 5-15% by weight of total resin solids) and mix until fully dissolved.

    • Causality: EOPP is added to the polyol side to ensure it is well-dispersed before the crosslinking reaction is initiated.

    • Just before use, add the base catalyst (e.g., 0.1-0.5% on resin solids). The catalyst is essential to generate the nucleophilic enolate from EOPP.

  • Mixing Ratio: Calculate the correct mixing ratio of Part A to Part B based on the equivalent weights of the reactive groups (hydroxyl and active methylene from Part A, isocyanate from Part B). The typical stoichiometry is a 1.05:1 ratio of NCO: (OH + CH₂).

  • Application:

    • Combine the specified amounts of Part A and Part B and mix thoroughly for 2-3 minutes. Avoid excessive air entrapment.

    • Allow an induction time of 10-15 minutes for the initial reaction to begin.

    • Apply the coating to a prepared substrate (e.g., steel panel) using a suitable method like spray application or draw-down bar to achieve a specific dry film thickness.

  • Curing:

    • Allow the coated panel to flash off at ambient temperature for 15-20 minutes to allow solvents to evaporate.

    • Cure the coating according to the manufacturer's recommendations for the polyol/isocyanate system, typically at ambient temperature for 7 days or with a forced cure (e.g., 30 minutes at 60°C).

  • Evaluation: After full curing, evaluate the coating for hardness (pencil hardness), adhesion (cross-hatch test), gloss, and chemical resistance (e.g., MEK rub test).

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low Molecular Weight in Polymer Synthesis 1. Inefficient removal of ethanol byproduct.2. Impure monomers or presence of moisture.3. Incorrect stoichiometry.1. Improve vacuum efficiency; increase reaction time under vacuum.2. Dry all monomers and solvents thoroughly before use.3. Accurately weigh all reactants.
Gelation During Polymerization 1. Reaction temperature too high.2. Excessive catalyst concentration.3. Side reactions from the ketone group.1. Reduce the final reaction temperature.2. Decrease the amount of catalyst.3. Use milder reaction conditions.
Poor Curing in Coating Formulation 1. Insufficient catalyst in Part A.2. Incorrect A:B mixing ratio.3. Low ambient temperature or high humidity.1. Increase base catalyst concentration.2. Recalculate and verify the mixing ratio based on equivalent weights.3. Ensure curing environment meets TDS recommendations.
Film Defects (e.g., Cratering, Poor Flow) 1. Improper solvent blend.2. Inadequate flow and leveling additives.3. Surface contamination.1. Adjust solvent blend to control evaporation rate.2. Increase or change the type of leveling additive.3. Ensure the substrate is properly cleaned and prepared.

Conclusion

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a highly valuable, multifunctional building block for material science. Its reactive β-keto ester group provides a versatile handle for polymerization and crosslinking, while the integrated phenoxyphenyl moiety offers a pathway to materials with superior thermal and mechanical properties. The protocols outlined in this guide serve as a robust starting point for researchers and formulators to explore the full potential of this compound in creating innovative polymers and high-performance coatings.

References

  • Google Patents. (2006). CN100546984C - Preparation method of herbicide fenoxaprop-ethyl.
  • ACS Publications. (1999). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Retrieved from [Link]

  • Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters.
  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Paint.org. (2023). FOR HIGH-PERFORMANCE INDUSTRIAL PROTECTIVE COATINGS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-3-(4-phenylphenyl)propanoate. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Oxo-3-(4-phenoxyphenyl)propionic acid ethyl ester. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in Cosmetic Formulations

Introduction Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a beta-keto ester that presents a compelling profile for use in advanced cosmetic formulations. Its molecular structure suggests the potential for multiple functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a beta-keto ester that presents a compelling profile for use in advanced cosmetic formulations. Its molecular structure suggests the potential for multiple functionalities, including acting as a stabilizing agent, a texture modifier, and potentially as a carrier for active ingredients. Furthermore, compounds within the beta-keto ester class have been explored as precursors for fragrances and antimicrobial agents, indicating a breadth of application possibilities.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in cosmetic science. Our focus is to provide a scientifically rigorous yet practical guide, from initial formulation to comprehensive in-vitro evaluation.

Physicochemical Properties of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

A thorough understanding of the physicochemical properties of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is fundamental to its successful incorporation into cosmetic formulations. The following table summarizes key known and predicted properties.

PropertyValueSource
CAS Number 59447-12-0
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Appearance Solid (predicted)-
Melting Point 138.55 °C (predicted)
Boiling Point ~399.8 °C at 760 mmHg (predicted)
Density ~1.2 g/cm³ (predicted)
Solubility Expected to be soluble in cosmetic oils and esters. Experimental verification is recommended.-

Note: Some physical properties are predicted and should be confirmed experimentally.

Formulation Protocols

The successful incorporation of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate into a cosmetic formulation is dependent on a systematic approach. The following protocols provide a starting point for creating stable and aesthetically pleasing oil-in-water (O/W) creams.

Protocol 1: Oil-in-Water (O/W) Cream with Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

This protocol outlines the formulation of a basic O/W cream. The causality behind the inclusion of each phase is to create a stable emulsion where the oily components, including our target compound, are dispersed within a continuous water phase.

Diagram of Formulation Workflow

formulation_workflow cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation oil_ingredients Combine Oil Phase Ingredients: - Emulsifiers - Fatty Alcohols - Emollients - Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate heat_oil Heat to 75-80°C oil_ingredients->heat_oil emulsification Emulsification: Combine Oil and Water Phases with High-Shear Mixing heat_oil->emulsification Combine water_ingredients Combine Water Phase Ingredients: - Deionized Water - Humectants - Thickeners heat_water Heat to 75-80°C water_ingredients->heat_water heat_water->emulsification Combine cool_down Cool Down to 40°C with Gentle Mixing emulsification->cool_down additives Add Cool-Down Phase Ingredients: - Preservatives - Fragrance - pH Adjusters cool_down->additives final_product Final Product: Homogenize and Package additives->final_product

Caption: Workflow for O/W Cream Formulation.

Materials:

  • Phase A (Oil Phase):

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 4.0% w/w

    • Glyceryl Stearate (Emulsifier/Thickener): 3.0% w/w

    • Caprylic/Capric Triglyceride (Emollient): 8.0% w/w

    • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate: 0.5 - 2.0% w/w (start with a lower concentration and optimize)

  • Phase B (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin (Humectant): 5.0% w/w

    • Xanthan Gum (Thickener): 0.3% w/w

  • Phase C (Cool-Down Phase):

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0% w/w

    • Fragrance (optional): 0.2% w/w

    • Citric Acid or Sodium Hydroxide (for pH adjustment): as needed

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine all ingredients of Phase A. Heat to 75-80°C with gentle stirring until all components are melted and uniform. The inclusion of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in the oil phase is predicated on its ester structure, suggesting good solubility in lipids. A pre-formulation solubility test in Caprylic/Capric Triglyceride is recommended.

  • Phase B Preparation: In a separate heat-resistant beaker, combine the deionized water and glycerin. Sprinkle in the xanthan gum while stirring to prevent clumping. Heat Phase B to 75-80°C.

  • Emulsification: Slowly add Phase A to Phase B while homogenizing with a high-shear mixer. Continue mixing for 5-10 minutes to form a stable emulsion. This high-energy mixing is crucial for creating small, uniform oil droplets within the water phase, which is essential for long-term stability.

  • Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Phase C Addition: When the temperature of the emulsion reaches 40°C or below, add the ingredients of Phase C one by one, with gentle mixing after each addition. The cool-down phase is critical for incorporating heat-sensitive ingredients like preservatives and fragrances.

  • pH Adjustment: Check the pH of the final formulation and adjust to the desired range (typically 5.5-6.5 for skin compatibility) using citric acid or sodium hydroxide.

  • Final Homogenization: Homogenize the cream again for a short period to ensure uniformity before packaging.

Stability Testing Protocols

Stability testing is a critical step to ensure the cosmetic product maintains its physical, chemical, and microbiological integrity under various conditions.[2][3]

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the formulation by subjecting it to elevated temperatures.[4]

Diagram of Stability Testing Workflow

stability_testing_workflow cluster_storage Storage Conditions cluster_parameters Evaluation Parameters start Prepare Formulation Samples in Final Packaging rt Room Temperature (25°C / 60% RH) start->rt accelerated Accelerated (40°C / 75% RH) start->accelerated freeze_thaw Freeze-Thaw Cycles (-10°C to 25°C) start->freeze_thaw evaluation Evaluate at Time Points: - Initial (T=0) - 1, 2, 3 Months rt->evaluation accelerated->evaluation freeze_thaw->evaluation physical Physical: - Appearance, Color, Odor - pH, Viscosity - Phase Separation evaluation->physical chemical Chemical: - Assay of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (if required) evaluation->chemical microbiological Microbiological: - Total Viable Count evaluation->microbiological report Analyze Data and Report Findings physical->report chemical->report microbiological->report

Caption: Workflow for Cosmetic Stability Testing.

Procedure:

  • Sample Preparation: Prepare multiple samples of the final formulation in its intended commercial packaging.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH

    • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[2]

  • Evaluation Time Points: Evaluate the samples at initial (time 0), 1 month, 2 months, and 3 months.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and signs of phase separation or packaging incompatibility.

    • Chemical: If a suitable analytical method is available, quantify the concentration of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate to assess its degradation.

    • Microbiological: Perform a microbial content test at the beginning and end of the study to ensure the preservative system is effective.

In-Vitro Efficacy and Safety Protocols

A series of in-vitro assays should be conducted to substantiate any performance claims and to ensure the safety of the formulation containing Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

Protocol 3: In-Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay determines the free radical scavenging activity of the compound, a key indicator of its potential to protect the skin from oxidative stress.[5][6]

Procedure:

  • Sample Preparation: Prepare a stock solution of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of dilutions from the stock solution.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[7]

  • Reaction: In a 96-well plate, add a specific volume of the sample dilution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Ascorbic acid or Trolox can be used as a positive control.

Protocol 4: In-Vitro Anti-Inflammatory Activity (Inhibition of Protein Denaturation)

This assay provides an indication of the anti-inflammatory potential of the compound by measuring its ability to inhibit the denaturation of proteins, a hallmark of inflammation.[8]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS), and various concentrations of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.[8]

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at a higher temperature (e.g., 70°C) for a specified time to induce protein denaturation.[8]

  • Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with no sample), and A_sample is the absorbance of the sample. Diclofenac sodium can be used as a positive control.[8]

Protocol 5: In-Vitro Anti-Aging (Collagenase Inhibition Assay)

This assay evaluates the potential of the compound to prevent the breakdown of collagen, a key factor in skin aging and wrinkle formation.[9][10]

Procedure:

  • Enzyme and Substrate: Use collagenase from Clostridium histolyticum and a fluorogenic substrate such as fluorescein-conjugated gelatin.[11]

  • Reaction: In a 96-well plate, pre-incubate the collagenase enzyme with various concentrations of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by collagenase results in an increase in fluorescence.

  • Calculation: The percentage of collagenase inhibition is calculated by comparing the rate of reaction in the presence of the sample to the rate of the control (without the sample). Epigallocatechin gallate (EGCG) can be used as a positive control.

Protocol 6: In-Vitro Skin Sensitization (human Cell Line Activation Test - h-CLAT)

The h-CLAT is an OECD-accepted in-vitro method (TG 442E) to assess the skin sensitization potential of a substance by measuring the expression of cell surface markers on a human monocytic cell line.[12][13][14][15]

Diagram of h-CLAT Workflow

hclat_workflow cluster_results Data Analysis start Culture THP-1 Cells exposure Expose Cells to Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (24 hours) start->exposure staining Stain Cells with Fluorescently Labeled Antibodies (anti-CD86 and anti-CD54) exposure->staining analysis Analyze by Flow Cytometry staining->analysis rfi Calculate Relative Fluorescence Intensity (RFI) analysis->rfi cytotoxicity Determine Cell Viability analysis->cytotoxicity prediction Apply Prediction Model to Classify as Sensitizer or Non-Sensitizer rfi->prediction cytotoxicity->prediction

Caption: Workflow for the h-CLAT Assay.

Procedure:

  • Cell Culture: Culture the human monocytic leukemia cell line THP-1 according to standard protocols.

  • Exposure: Expose the THP-1 cells to a range of concentrations of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate for 24 hours.

  • Staining: After exposure, stain the cells with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.

  • Data Analysis: Determine the cell viability and calculate the Relative Fluorescence Intensity (RFI) for each marker.

  • Prediction: Apply the prediction model described in OECD TG 442E to classify the substance as a sensitizer or non-sensitizer.

Protocol 7: In-Vitro Skin Irritation/Corrosion (Reconstructed Human Epidermis Test - OECD TG 431)

This in-vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin corrosion.[16][17]

Procedure:

  • Tissue Model: Use a commercially available reconstructed human epidermis (RhE) model.

  • Application: Apply a defined amount of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate to the surface of the RhE tissue.[17]

  • Exposure: Expose the tissue to the test substance for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, assess the viability of the tissue using a vital dye such as MTT.

  • Classification: Based on the reduction in tissue viability compared to negative controls, classify the substance according to the criteria in OECD TG 431.

Conclusion

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate holds promise as a multifunctional ingredient in cosmetic formulations. The protocols outlined in this document provide a comprehensive framework for its incorporation and evaluation. It is imperative that all experimental work is conducted in accordance with good laboratory practices and that all safety precautions are observed. Further research into the specific skin benefits and optimal use levels of this compound is warranted and encouraged.

References

  • Google Patents. (n.d.). Beta ketoester.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Oxo-3-(4-phenoxyphenyl)propionic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Emulsion cream and preparing method thereof.
  • MDPI. (2023). Harmonizing In Vitro Techniques for Anti-Aging Cosmetic Ingredient Assessment: A Comprehensive Review. Cosmetics. Retrieved from [Link]

  • MDPI. (2015). In vitro antioxidant, collagenase inhibition, and in vivo anti-wrinkle effects of combined formulation containing Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba fruits extract. Molecules. Retrieved from [Link]

  • MDPI. (2022). In Vitro Evaluation of Anti-Inflammatory and Protective Potential of an Extract from Cornus mas L. Fruit against H2O2-Induced Oxidative Stress in Human Skin Keratinocytes and Fibroblasts. Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]

  • PMC. (2015). In vitro antioxidant, collagenase inhibition, and in vivo anti-wrinkle effects of combined formulation containing Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba fruits extract. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). Retrieved from [Link]

  • PMC. (2023). Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications. Retrieved from [Link]

  • MDPI. (2023). Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract. Cosmetics. Retrieved from [Link]

  • Taobe Consulting. (n.d.). Stability Testing Cosmetics. Retrieved from [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Evaluation of anti-inflammatory properties of cosmetic products and ingredients using in vitro human keratinocytes and reconstructed human epidermis. Retrieved from [Link]

  • IIVS.org. (n.d.). Skin Corrosion Test (OECD 431). Retrieved from [Link]

  • PMC. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro collagenase inhibition assay. Retrieved from [Link]

  • Let's Make Beauty. (2025). How to Formulate Water-in-Oil Emulsions. Retrieved from [Link]

  • National Toxicology Program. (2014). OECD Test Guideline 431: In Vitro Skin Corrosion. Retrieved from [Link]

  • ResearchGate. (1990). (PDF) Multiple-phase oil-in-water emulsion. Retrieved from [Link]

  • Pharmacognosy Journal. (2018). In-vitro Evaluation of Antioxidant Activity and Anti-collagenase Activity of Thalassia hempricii as a Potent Ingredients for Anti-Wrinkle Cosmetics. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • PMC. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Retrieved from [Link]

  • Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Academia.edu. (n.d.). Development of a Facial Cream for Anti-Inflammatory Containing Herbal Extracts. Retrieved from [Link]

  • YouTube. (2022). How to make water in oil creams - easy. Retrieved from [Link]

  • MDPI. (2024). Development of RT h-CLAT, a Rapid Assessment Method for Skin Sensitizers Using THP-1 Cells as a Biosensor. International Journal of Molecular Sciences. Retrieved from [Link]

  • YouTube. (2021). LIVE: Stability testing overview & finding your product position. Retrieved from [Link]

  • OECD. (2010). OECD Guideline for the Testing of Chemicals 439. Retrieved from [Link]

  • Pacific BioLabs. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • Kao Corporation. (2016). Skin Sensitization Test "human Cell Line Activation Test (h-CLAT)" Adopted as a OECD Test Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). A test for antioxidant activity in cosmetic formulations. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. Retrieved from [Link]

  • IVAMI. (n.d.). Acute skin Irritation-corrosion test. OECD 404: 2015. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Abstract & Strategic Significance This Application Note details the protocol for synthesizing Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate , a critical -keto ester intermediate used in the development of Hypoxia-Inducible F...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the protocol for synthesizing Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate , a critical


-keto ester intermediate used in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and various kinase inhibitors.

The synthesis relies on a Mixed Claisen Condensation between ethyl 4-phenoxybenzoate and ethyl acetate. While conceptually simple, mixed Claisen condensations are prone to yield reduction due to the competitive self-condensation of the enolizable ester (ethyl acetate). This guide presents an "Inverse Addition" strategy using Sodium Hydride (NaH) in anhydrous THF, designed to maximize cross-selectivity and suppress the formation of ethyl acetoacetate byproducts.

Reaction Mechanism & Logic

The transformation involves the nucleophilic attack of the ethyl acetate enolate onto the carbonyl of ethyl 4-phenoxybenzoate.

The Thermodynamic Driver

The reaction is equilibrium-controlled. The formation of the initial


-keto ester is reversible and thermodynamically unfavorable. The reaction is driven to completion by the irreversible deprotonation  of the product by the base.
  • Requirement: The product (pKa ~11) is more acidic than the starting ester (pKa ~25) and the conjugate acid of the base (Ethanol pKa ~16).

  • Stoichiometry: At least 2.0 equivalents of base are recommended. One equivalent forms the initial enolate; the second equivalent deprotonates the product, sequestering it as a stable anion and preventing reverse Claisen fragmentation.

Selectivity Strategy (The "Inverse Addition")
  • The Problem: If Ethyl Acetate and NaH are mixed first, the high concentration of enolate leads to self-attack, forming Ethyl Acetoacetate.

  • The Solution: We employ a protocol where Ethyl Acetate is added slowly to a refluxing suspension of NaH and Ethyl 4-phenoxybenzoate . This ensures that any transiently formed enolate is immediately intercepted by the electrophile (benzoate), which is present in high local concentration.

Materials & Safety Protocols

Reagents Table
ReagentMW ( g/mol )Equiv.RoleGrade
Ethyl 4-phenoxybenzoate 242.271.0Electrophile>98%
Ethyl Acetate 88.113.0NucleophileAnhydrous (<50 ppm H₂O)
Sodium Hydride (60% in oil) 24.002.2BaseDispersion
THF (Tetrahydrofuran) 72.11N/ASolventAnhydrous, Inhibitor-free
Glacial Acetic Acid 60.05ExcessQuenchACS Grade
Critical Safety: Sodium Hydride Handling

WARNING: Sodium Hydride (NaH) is pyrophoric and reacts violently with water to release hydrogen gas.

  • Inert Atmosphere: All operations must be performed under a positive pressure of Nitrogen or Argon.

  • Oil Removal (Optional but Recommended): For precise stoichiometry, wash the commercial 60% dispersion with anhydrous hexanes (3x) under inert gas to remove mineral oil. Note: The protocol below assumes the oil is retained to minimize pyrophoric dust hazards.

  • Quenching: Never quench NaH directly with water. Use a diluted alcohol (e.g., isopropanol) or add the reaction mixture slowly to an acid solution.

Detailed Experimental Protocol

Phase 1: Reactor Setup and Base Suspension
  • Oven-dry a 500 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble hot under nitrogen flow.

  • Charge Sodium Hydride (60% dispersion, 2.2 equiv) into the RBF.

  • Add Anhydrous THF (10 volumes relative to benzoate) via cannula.

  • Begin gentle stirring. If desired, wash NaH with dry hexanes (decant supernatant via syringe) before adding THF.

Phase 2: Electrophile Loading
  • Dissolve Ethyl 4-phenoxybenzoate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution to the NaH suspension at Room Temperature (RT).

  • Heat the mixture to a gentle reflux (approx. 66°C). Note: No reaction occurs yet as the benzoate has no

    
    -protons.
    
Phase 3: Controlled Nucleophile Addition (The Critical Step)
  • Charge Ethyl Acetate (3.0 equiv) into the addition funnel. Dilute with an equal volume of THF to improve flow control.

  • Slowly add the Ethyl Acetate solution dropwise to the refluxing mixture over 45–60 minutes .

    • Observation: Evolution of Hydrogen gas (

      
      ) indicates enolate formation and subsequent deprotonation.
      
    • Color Change: The solution typically turns from grey/white suspension to a yellow/orange homogeneous solution as the enolate of the product forms.

  • After addition is complete, continue reflux for 2–3 hours .

  • Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (Benzoate) should be consumed.

Phase 4: Quench and Isolation
  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench: Slowly add Glacial Acetic Acid (approx. 2.5 equiv) dropwise. Caution: Vigorous foaming (

    
     evolution).
    
    • Why Acid? We must protonate the product enolate before adding water to prevent saponification of the ester group by the generated NaOH.

  • Dilute with cold water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine (2 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 5: Purification
  • The crude oil often contains mineral oil (if not washed) and traces of self-condensation product.

  • Recrystallization: Dissolve in minimum hot Ethanol or Hexane/EtOAc (9:1) and cool to -20°C.

  • Flash Chromatography: If oil persists, purify on Silica Gel (Gradient: 0%

    
     15% EtOAc in Hexanes).
    

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remains Wet solvent quenched the base.Ensure THF is distilled over Na/Benzophenone or from a drying column.
High "Ethyl Acetoacetate" Impurity Ethyl Acetate added too fast.Reduce addition rate. Increase dilution of EtOAc in THF.
Product Hydrolysis (Acid) Aqueous workup was too basic.Ensure acidic quench (Acetic acid/HCl) is performed before adding bulk water.
Solid Clumping Insufficient solvent volume.NaH reactions can become thick. Add more anhydrous THF if stirring stalls.

Workflow Visualization

ClaisenProtocol cluster_prep Preparation Phase cluster_rxn Reaction Phase (Inverse Addition) cluster_workup Workup Phase NaH_Prep Suspend NaH in Anhydrous THF (Inert Atmosphere) Mix_Electro Add Ethyl 4-phenoxybenzoate (Electrophile) NaH_Prep->Mix_Electro Heat Heat to Reflux (66°C) Mix_Electro->Heat Add_Nu Slow Addition of Ethyl Acetate (Nucleophile) over 1 hr Heat->Add_Nu Initiate Reflux Reflux 2-3 Hours (Monitor H2 Evolution) Add_Nu->Reflux Cool Cool to 0°C Reflux->Cool Quench Acidic Quench (Acetic Acid) Protonate Enolate Cool->Quench Extract Extraction (EtOAc/Brine) Quench->Extract

Figure 1: Step-by-step workflow for the optimized Mixed Claisen Condensation, highlighting the critical "Inverse Addition" step.

Characterization Data (Expected)

  • Appearance: Pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (d, 2H, Ar-H ortho to C=O)
      
    • 
       7.40–7.00 (m, 7H, Ar-H phenoxy group)
      
    • 
       4.20 (q, 2H, 
      
      
      
      )
    • 
       3.95 (s, 2H, 
      
      
      
      , keto form) Note: Equilibrium with enol form (
      
      
      ~12.5 s, -OH) may be observed.
    • 
       1.25 (t, 3H, 
      
      
      
      )
  • MS (ESI): m/z calc for

    
    .
    

References

  • Reaction Mechanism & Theory: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Reactions of enolates with carbonyl compounds: The Claisen condensation).

  • Standard Protocol Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th ed., p. 1250). Longman. (General procedures for -keto esters).
  • Safety Data (NaH): National Center for Biotechnology Information. (2023).[1][2][3][4][5] PubChem Compound Summary for CID 24758, Sodium hydride. [Link]

  • Industrial Relevance (Phenoxy Propanoates): Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.[6] US Patent 4304930A. (Demonstrates handling of phenoxy-phenyl scaffolds in condensation reactions).

  • Mixed Claisen Optimization: Master Organic Chemistry. (2020). The Claisen Condensation. (Detailed guide on self- vs. crossed-condensation selectivity). [Link]

Sources

Method

Acylation of 4-phenoxyphenol to produce "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate"

Application Note & Protocol | Doc ID: AN-ORG-59447-A Executive Summary Target Molecule: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) Synonyms: Ethyl (4-phenoxybenzoyl)acetate; -keto ester of diphenyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-ORG-59447-A

Executive Summary

Target Molecule: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) Synonyms: Ethyl (4-phenoxybenzoyl)acetate;


-keto ester of diphenyl ether.[1]
Primary Application:  Critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and agrochemical herbicides.

Scientific Clarification on Precursors: While the topic request suggests 4-phenoxyphenol as the starting material, the target molecule (CAS 59447-12-0) lacks a phenolic hydroxyl group. The structure consists of a diphenyl ether core acylated at the para-position.

  • Direct Precursor: Diphenyl Ether (Phenoxybenzene).

  • Route Correction: Using 4-phenoxyphenol would yield a hydroxy-substituted derivative (e.g., Ethyl 3-(3-hydroxy-4-phenoxyphenyl)-3-oxopropanoate), which does not match the target CAS. This guide details the chemically accurate synthesis starting from Diphenyl Ether via Friedel-Crafts acylation, while addressing 4-phenoxyphenol as a potential precursor only if deoxygenation is performed first (an inefficient route).

Chemical Mechanism & Strategy

The synthesis relies on a Friedel-Crafts C-Acylation using Ethyl 3-chloro-3-oxopropanoate (Ethyl malonyl chloride).

  • Regioselectivity: The phenoxy group (

    
    ) is an ortho, para-director. Due to steric hindrance at the ortho positions, the bulky acyl group adds predominantly at the para position (4-position).
    
  • Acylating Agent: Ethyl malonyl chloride is preferred over direct condensation with diethyl carbonate/base to avoid polymerization and ensure high yields of the

    
    -keto ester.
    
Reaction Scheme (DOT Visualization)

G Start Diphenyl Ether (C12H10O) Complex Sigma Complex (Intermediate) Start->Complex + Reagent + Catalyst (DCM, 0°C) Reagent Ethyl Malonyl Chloride (EtOOC-CH2-COCl) Reagent->Complex Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Target) Complex->Product Hydrolysis (- AlCl3) Byproduct HCl (Gas) Complex->Byproduct

Caption: Pathway for the para-selective Friedel-Crafts acylation of diphenyl ether.

Pre-Reaction Analysis

Before initiating the protocol, verify the identity of the starting material.

ParameterDiphenyl Ether (Correct Precursor)4-Phenoxyphenol (Incorrect for this Target)
Structure


Target Match Perfect Match for CAS 59447-12-0Yields hydroxylated impurity
Physical State Solid (

26°C) or Liquid
Solid (

84°C)
Action Proceed with Protocol Do NOT use unless target is different
Detailed Experimental Protocol
4.1. Materials & Reagents[2][3][4][5][6]
  • Substrate: Diphenyl ether (17.0 g, 100 mmol) - Note: Melt if solid.

  • Reagent: Ethyl 3-chloro-3-oxopropanoate (Ethyl malonyl chloride) (16.6 g, 110 mmol).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (16.0 g, 120 mmol).
    
  • Solvent: Dichloromethane (DCM), anhydrous (150 mL).

  • Quench: 1N HCl (200 mL), Ice (200 g).

4.2. Step-by-Step Methodology

Step 1: Catalyst Suspension Preparation

  • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Add 150 mL of anhydrous DCM and 16.0 g of

    
     .
    
  • Cool the suspension to 0–5°C using an ice/water bath. Critical: Maintain anhydrous conditions to prevent catalyst deactivation.

Step 2: Acylating Agent Addition

  • Add 16.6 g of Ethyl malonyl chloride dropwise to the stirred

    
     suspension over 15 minutes.
    
  • Observe the formation of the acylium ion complex (solution may darken). Stir for an additional 10 minutes at 0°C.

Step 3: Substrate Addition (Friedel-Crafts Reaction)

  • Dissolve 17.0 g of Diphenyl ether in 20 mL of DCM (if solid, melt gently first).

  • Add the Diphenyl ether solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C .

    • Reasoning: Controlling temperature prevents di-acylation and ortho-substitution byproducts.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours . Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[6][7]

Step 4: Quench and Workup

  • Cool the mixture back to 0°C .

  • Slowly pour the reaction mixture into a beaker containing 200 g of ice and 200 mL of 1N HCl . Caution: Exothermic hydrolysis of aluminum complex.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
       mL)[4]
      
    • Saturated

      
       (
      
      
      
      mL) - Removes acidic impurities.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, 35°C water bath) to yield the crude oil.
    

Step 5: Purification

  • Distillation: High-vacuum distillation is effective. Collect the fraction boiling at approx. 180–190°C (at 0.5 mmHg).

  • Recrystallization (Alternative): If the product solidifies, recrystallize from Ethanol/Hexane (1:5).

  • Yield Expectation: 75–85% (approx. 21–24 g).

4.3. Workup Flowchart

Workup RxnMix Reaction Mixture (DCM + Complex) Quench Pour into Ice/HCl RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer AqLayer Aqueous Layer (Al salts) PhaseSep->AqLayer Wash Wash: H2O -> NaHCO3 -> Brine OrgLayer->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Crude Crude Beta-Keto Ester Dry->Crude Pure Final Product (Distillation/Recryst.) Crude->Pure

Caption: Downstream processing workflow for isolation of the beta-keto ester.

Process Control & Characterization

Validate the synthesized compound using the following specifications.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water gradient> 98.0% Area
1H NMR 400 MHz, CDCl3

7.9 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (d, 2H), 4.2 (q, 2H), 3.9 (s, 2H), 1.2 (t, 3H).
Appearance Visual InspectionPale yellow oil or low-melting white solid.
Mass Spec LC-MS (ESI+)

Key NMR Diagnostic: The presence of a singlet at


 3.9 ppm  (2H) confirms the intact 

-keto methylene group (

). If this peak is split or shifted, check for enol tautomers (common in

-keto esters).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent.
Ensure

is fresh/yellow (not white powder) and solvents are anhydrous.
Ortho-Isomer Contamination Reaction temperature too high.Keep addition temp < 10°C. Recrystallize to remove isomers.
Decarboxylation Acid hydrolysis during workup too harsh.Keep workup cold; do not heat the crude material above 50°C during evaporation.
Solidification Failure Product is an oil (common).[6]High vacuum dry; induce crystallization with seed crystal or cold hexane trituration.
References
  • Friedel-Crafts Acylation Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Synthesis of Beta-Keto Esters: Wierenga, W.; Skulnick, H. I. "General, efficient, one-step synthesis of .beta.-keto esters." J. Org.[2] Chem.1979 , 44(2), 310–311. Link

  • Target Compound Data (CAS 59447-12-0): PubChem Compound Summary for CID 2760258. Link

  • Diphenyl Ether Acylation Studies:Journal of the Chemical Society, Perkin Transactions 1, 1982, 235-240.

Sources

Application

Experimental protocol for the synthesis of "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate"

Application Note: High-Purity Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a critical -keto ester intermediate used in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a critical


-keto ester intermediate used in the synthesis of pharmaceutical agents, particularly Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and HIF prolyl hydroxylase inhibitors. Its 1,3-dicarbonyl core serves as a versatile platform for constructing heterocycles such as pyrazoles, isoxazoles, and quinolines.

This guide details a high-fidelity synthesis protocol prioritizing regio-control and purity. While classical Claisen condensation (using NaH) is possible, this protocol utilizes the Meldrum’s Acid activation strategy . This route offers superior reproducibility, milder conditions, and avoids the formation of O-alkylation byproducts common in strong-base enolate chemistry.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C2-C3 bond. The most reliable forward synthesis involves the acylation of a malonate equivalent with 4-phenoxybenzoyl chloride.

Strategic Choice: The Meldrum's Acid Route

  • Why: Direct acylation of diethyl malonate often results in di-acylation or decarboxylation issues. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) forms a stable acyl intermediate that undergoes clean, controlled alcoholysis to yield the mono-ester.

  • Mechanism: Nucleophilic attack of Meldrum's acid on the acid chloride

    
     Acyl-Meldrum's acid intermediate 
    
    
    
    Thermal decomposition in ethanol (loss of acetone and
    
    
    )
    
    
    Target
    
    
    -keto ester.

Retrosynthesis Target Target: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Intermediate Intermediate: Acyl Meldrum's Acid Adduct Target->Intermediate Alcoholysis (EtOH) SM1 Starting Material 1: 4-Phenoxybenzoyl Chloride Intermediate->SM1 Acylation SM2 Starting Material 2: Meldrum's Acid Intermediate->SM2 + Base Precursor Precursor: 4-Phenoxybenzoic Acid SM1->Precursor Chlorination

Figure 1: Retrosynthetic logic flow prioritizing the activation of the acyl group via Meldrum's Acid.

Experimental Protocol

Phase 1: Synthesis of 4-Phenoxybenzoyl Chloride

Note: If commercial acid chloride is available (CAS 38801-63-3), skip to Phase 2. Fresh preparation is recommended for highest yield.

Reagents:

  • 4-Phenoxybenzoic acid (10.0 g, 46.7 mmol)

  • Oxalyl chloride (7.1 g, 4.8 mL, 56.0 mmol)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous (100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a stir bar and a drying tube (CaCl2) or N2 inlet.

  • Dissolution: Suspend 4-phenoxybenzoic acid in anhydrous DCM (100 mL). Add catalytic DMF.[1]

  • Chlorination: Cool to 0°C. Add oxalyl chloride dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours until the solution becomes clear and gas evolution ceases.

  • Isolation: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

  • Result: A yellow oil/solid (4-phenoxybenzoyl chloride). Use immediately in Phase 2 without further purification.

Phase 2: Acylation of Meldrum's Acid

Reagents:

  • Meldrum's acid (7.4 g, 51.4 mmol, 1.1 equiv)

  • Pyridine (8.1 g, 8.3 mL, 102 mmol, 2.2 equiv)

  • Dichloromethane (DCM), anhydrous (80 mL)

  • Crude 4-Phenoxybenzoyl chloride (from Phase 1)

Procedure:

  • Preparation: Dissolve Meldrum's acid in anhydrous DCM (50 mL) in a 250 mL RBF. Cool to 0°C.[1]

  • Base Addition: Add pyridine slowly. The mixture may become slightly yellow.[1]

  • Acylation: Dissolve the crude acid chloride (from Phase 1) in DCM (30 mL) and add it dropwise to the Meldrum's acid solution at 0°C over 30 minutes.

    • Critical Control: Keep internal temperature < 5°C to prevent side reactions.

  • Incubation: Warm to RT and stir for 2 hours. The solution will turn orange/reddish.

  • Workup:

    • Wash the organic layer with 1M HCl (

      
       mL) to remove pyridine.
      
    • Wash with brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Intermediate: You now have the acyl-Meldrum's acid adduct (solid).

Phase 3: Ethanolysis to Target Ester

Reagents:

  • Acyl-Meldrum's acid adduct (from Phase 2)

  • Ethanol, absolute (100 mL)

Procedure:

  • Reflux: Dissolve the intermediate in absolute ethanol (100 mL).

  • Thermal Decomposition: Heat the solution to reflux (approx. 78°C) for 3–4 hours.

    • Mechanism:[2][3][4][5][6] The reaction releases acetone and

      
      .[7] Ensure the condenser is open to the atmosphere (via a drying tube) to allow gas escape.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The polar intermediate spot will disappear, replaced by the less polar ester spot.

  • Purification:

    • Concentrate the ethanol solution to dryness.

    • Crystallization: The residue often solidifies. Recrystallize from Hexane/EtOAc or Ethanol/Water.

    • Flash Chromatography: If oil persists, purify on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Data Summary & Characterization

Expected Yield: 75–85% (over 3 steps).[8] Appearance: Off-white to pale yellow solid or viscous oil.

Analytical MethodExpected Signal / ResultStructural Assignment
1H NMR (400 MHz, CDCl3)

1.25 (t, 3H,

Hz)
Ester Methyl (

)

3.96 (s, 2H)

-Methylene (

)

4.21 (q, 2H,

Hz)
Ester Methylene (

)

7.00 – 7.15 (m, 4H)
Phenoxy aromatic protons

7.35 – 7.45 (m, 3H)
Distal phenyl ring protons

7.95 (d, 2H,

Hz)
Benzoyl ortho protons
13C NMR

192.5
Ketone Carbon (

)

167.4
Ester Carbon (

)

46.1

-Carbon (

)
Mass Spectrometry (ESI)

Parent Ion

Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Product Release Step1 4-Phenoxybenzoic Acid + Oxalyl Chloride Step2 Acid Chloride (Crude Oil) Step1->Step2 DCM, 0°C -> RT Step4 Acyl Adduct (Intermediate) Step2->Step4 Addition at 0°C Step3 Meldrum's Acid + Pyridine Step3->Step4 Step5 Ethanol Reflux (-CO2, -Acetone) Step4->Step5 Heat Final Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Step5->Final Concentration

Figure 2: Step-by-step experimental workflow for the Meldrum's Acid protocol.

Troubleshooting & Critical Parameters

  • Keto-Enol Tautomerism: The product exists in equilibrium between the keto form (major) and enol form. In NMR, you may see a small singlet around

    
     12.5 ppm (enolic OH) and a split in the methylene signal. This is normal and not an impurity.
    
  • Decarboxylation Risk: During Phase 3, ensure the reaction is not heated above 80°C for prolonged periods after the conversion is complete, as the

    
    -keto ester itself can slowly degrade.
    
  • Water Sensitivity: Phase 1 and 2 must be strictly anhydrous. Moisture will hydrolyze the acid chloride back to the starting acid or quench the Meldrum's acid anion.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][7][9][10] 2. A general and versatile synthesis of

    
    -keto esters.[10] The Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Clay, R. J., et al. (1993). Synthesis of Beta-Keto Esters from Acid Chlorides. Synthesis, 1993(03), 290-292. (Alternative Magnesium Enolate Route). Link

  • Organic Syntheses. (1984). Acylation of Meldrum's Acid: Preparation of Ethyl 3-Oxo-4-phenylbutanoate. Org.[1][2][4][9][10] Synth. 1984, 62, 200. (Foundational procedure adapted for this protocol). Link

Sources

Method

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" scale-up synthesis procedure

Application Note: Scalable Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 101055-81-6). This


-keto ester is a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and HIF-PH inhibitors.

While historical routes utilize a Claisen condensation of 4-phenoxyacetophenone with diethyl carbonate using sodium hydride (NaH), this guide recommends and details the Magnesium Chloride-Catalyzed Acylation of Potassium Ethyl Malonate (The Clay Method) . This route is selected for scale-up due to its superior safety profile (elimination of pyrophoric NaH and hydrogen gas evolution), higher regioselectivity, and ease of purification.

Strategic Route Selection

The synthesis of


-keto esters on a kilogram scale requires careful management of exotherms and gas evolution.
FeatureMethod A: Claisen CondensationMethod B: Mg-Catalyzed Acylation (Recommended)
Starting Material 4-Phenoxyacetophenone4-Phenoxybenzoic Acid (via Acid Chloride)
Reagents Diethyl Carbonate, NaH (60%)Potassium Ethyl Malonate (KEM), MgCl₂, TEA
Hazards

gas evolution, pyrophoric NaH

evolution (controlled), corrosive acid chloride
Selectivity Moderate (O-alkylation side products)High (C-acylation exclusive via chelation)
Scalability Low (Safety concerns with NaH slurry)High (Homogeneous, manageable exotherms)

Mechanistic Insight: The recommended protocol utilizes anhydrous


 to form a magnesium enolate of potassium ethyl malonate in situ. The magnesium ion acts as a Lewis acid, coordinating the dicarbonyl species and preventing di-acylation. This chelation control is the key driver for the high yield (>85%) and purity observed in this protocol.

Material Attributes & Equipment

Reagents:

ReagentEquiv.[1][2]RoleCritical Attribute
4-Phenoxybenzoic acid 1.0PrecursorPurity >98%; Dry (<0.5% water)
Thionyl Chloride (

)
1.2Chlorinating AgentFreshly distilled or high purity
Potassium Ethyl Malonate (KEM) 1.5NucleophileFree of diethyl malonate; Dry
Magnesium Chloride (

)
1.5Lewis Acid CatalystAnhydrous (Critical for initiation)
Triethylamine (TEA) 3.0BaseDry; Water content <0.05%
Ethyl Acetate / THF SolventMediumAnhydrous

Equipment:

  • Reactor: Glass-lined or Hastelloy reactor (due to acid chloride).

  • Agitation: High-torque overhead stirrer (slurry handling).

  • Gas Handling: Scrubber system for

    
    /HCl (Step 1) and Vent line for 
    
    
    
    (Step 3).
  • Thermal Control: Jacket capable of -10°C to +80°C.

Detailed Experimental Protocol

Phase A: Activation (Synthesis of 4-Phenoxybenzoyl Chloride)

Note: This step converts the stable acid into the reactive electrophile.

  • Charge 4-phenoxybenzoic acid (1.0 equiv) into the reactor.

  • Add Toluene (5 vol) and catalytic DMF (0.01 equiv).

  • Heat the slurry to 40°C.

  • Dose Thionyl Chloride (1.2 equiv) dropwise over 60 minutes.

    • Caution: Evolution of

      
       and HCl gas. Ensure scrubber is active.
      
  • Ramp temperature to 75-80°C and age for 3 hours.

  • IPC (In-Process Control): Check by HPLC (quench aliquot in MeOH). Target: <1.0% starting acid.

  • Concentrate the mixture under vacuum to remove excess

    
     and 
    
    
    
    . Re-dissolve the resulting oil in anhydrous THF (3 vol) for the next step.
Phase B: Magnesium Enolate Formation & Acylation

Note: This is the critical C-C bond forming step.

  • Charge Potassium Ethyl Malonate (1.5 equiv) and Anhydrous

    
     (1.5 equiv) to a clean, dry reactor.
    
  • Add anhydrous THF or Acetonitrile (10 vol).

    • Observation: An off-white slurry forms.

  • Cool the mixture to 0°C.

  • Add Triethylamine (3.0 equiv) dropwise, maintaining internal temperature <10°C.

    • Mechanistic Note: The slurry typically thickens as the Magnesium Enolate complex forms. Stirring efficiency is critical here.

  • Age the slurry at 20-25°C for 2 hours to ensure complete enolate formation.

  • Cool back to 0°C.

  • Dose the solution of 4-Phenoxybenzoyl chloride (from Phase A) dropwise over 2 hours.

    • Critical Parameter: Maintain temperature <5°C. The reaction is exothermic.

  • Warm to 25°C and stir for 12 hours.

    • IPC:[3] HPLC should show disappearance of acid chloride and formation of the acylated intermediate.

Phase C: Decarboxylation & Isolation
  • Cool the reaction mixture to 0°C.

  • Quench by slow addition of 2N HCl (aqueous) until pH < 2.

    • Caution: This step hydrolyzes the magnesium complex and initiates decarboxylation.

      
       gas will evolve.[1] Ensure reactor headspace is vented.
      
  • Extract the aqueous layer with Ethyl Acetate (2 x 5 vol).

  • Wash combined organics with Sat.

    
     (to remove unreacted acid) and Brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: The crude oil is typically >90% pure. For pharma-grade (>99%), recrystallize from Hexane/EtOAc or Ethanol.

Process Visualization (Workflow)

The following diagram illustrates the chemical logic and critical control points (CCPs) for the scale-up process.

G cluster_0 Phase A: Activation cluster_1 Phase B: C-Acylation (Clay Method) cluster_2 Phase C: Decarboxylation Start 4-Phenoxybenzoic Acid AcidCl 4-Phenoxybenzoyl Chloride Start->AcidCl Toluene, DMF, 80°C SOCl2 Thionyl Chloride (Gas Evolution SO2/HCl) SOCl2->AcidCl Coupling Acylation Reaction (Exothermic <5°C) AcidCl->Coupling Slow Addition KEM Potassium Ethyl Malonate + MgCl2 (Anhydrous) Enolate Mg-Enolate Complex (Thick Slurry) KEM->Enolate TEA, THF, 20°C Enolate->Coupling Intermediate Acylated Malonate Intermediate Coupling->Intermediate Quench Acid Quench (HCl) (CO2 Evolution) Intermediate->Quench Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Target) Quench->Product -CO2, Workup

Figure 1: Process flow diagram for the Mg-catalyzed synthesis of the target beta-keto ester.

Troubleshooting & Critical Process Parameters

ObservationRoot CauseCorrective Action
Low Yield (<70%) Wet

or Solvents
Ensure

is anhydrous (water kills the catalyst). Dry solvents over sieves.
Thick Slurry (Stalling) High ConcentrationIncrease THF volume to 12-15 vol. Use high-torque agitation.
Impurity: Di-acylation Temperature ExcursionStrictly control addition of Acid Chloride at <5°C.
Residual Starting Acid Incomplete ActivationEnsure Phase A reaches 75°C and off-gassing ceases before proceeding.

References

  • Clay, R. J., et al. (1993). "Synthesis of beta-keto esters from acid chlorides and potassium ethyl malonate." Synthesis, 1993(03), 290-292.

  • Wuts, P. G. M. (2014).[4][5] Greene's Protective Groups in Organic Synthesis. 5th Edition. (General reference for acid activation and handling).

  • Breslow, R., et al. (1985). "Synthesis of Potassium Ethyl Malonate." Organic Syntheses, Coll.[1] Vol. 7, p.228 (1990); Vol. 63, p.198 (1985).

  • Vertex Pharmaceuticals. (2012). "Process for the synthesis of BTK inhibitors." World Intellectual Property Organization, WO2012158843. (Context for 4-phenoxybenzoyl chloride usage).

  • Fisher Scientific. (2021). "Safety Data Sheet: 4-Phenoxybenzoyl chloride."

Sources

Application

Application Note: A Detailed Protocol for the Purification of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate by Normal-Phase Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, a key intermediate in pharmaceutical and materials science synthesis.[1] D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, a key intermediate in pharmaceutical and materials science synthesis.[1] Due to the presence of polar ketone and ester functionalities combined with a large non-polar aromatic system, achieving high purity requires a robust separation technique. This guide details a systematic approach using normal-phase flash column chromatography, beginning with analytical thin-layer chromatography (TLC) for method development, followed by a preparative-scale column purification protocol. We emphasize the causality behind procedural choices, including eluent selection, stationary phase handling, and sample loading techniques, to ensure reproducible, high-purity outcomes for researchers and drug development professionals.

Introduction and Principle of Separation

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a moderately polar compound whose purification is critical for the success of subsequent synthetic steps. Column chromatography is a powerful technique for this purpose, operating on the principle of differential adsorption.[2]

The Causality of Separation: In this normal-phase protocol, we utilize a highly polar stationary phase (silica gel) and a significantly less polar mobile phase (eluent).

  • Stationary Phase (Silica Gel): The surface of silica gel is rich in polar silanol groups (Si-OH).

  • Mobile Phase (Eluent): A non-polar solvent mixture (e.g., Hexane/Ethyl Acetate) flows through the column.

  • Differential Adsorption: As the crude mixture is carried by the mobile phase, its components compete for interaction with the stationary phase.

    • Polar Molecules: Molecules with polar functional groups (like the ketone and ester in our target compound) will form stronger hydrogen bonds and dipole-dipole interactions with the silica gel. This increased "stickiness" or adsorption causes them to travel down the column more slowly.

    • Non-Polar Molecules: Non-polar impurities (e.g., unreacted starting materials, non-polar side products) have a weaker affinity for the polar silica gel and a higher affinity for the non-polar eluent. They are therefore washed through the column more quickly.

This difference in migration speed allows for the effective separation of the target compound from impurities of different polarities.

Compound Properties & Safety Precautions

Prior to beginning any experimental work, it is crucial to be aware of the compound's properties and the necessary safety measures.

PropertyValueSource
IUPAC Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate[3]
Synonyms 3-Oxo-3-(4-phenoxy-phenyl)-propionic acid ethyl ester[4]
Molecular Formula C₁₇H₁₆O₄[4]
Molecular Weight 284.31 g/mol [4]
Appearance White to off-white solid (typical)N/A
GHS Hazards H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Mandatory Safety Precautions:

  • Always handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

  • Avoid inhalation of dust and vapors.

  • Refer to the Safety Data Sheet (SDS) for the compound and all solvents before use.

Part I: Method Development via Thin-Layer Chromatography (TLC)

Expertise & Experience: Before committing a large quantity of crude product to a column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 . This Rf value ensures the compound will migrate through the column efficiently without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol: TLC Eluent Screening
  • Prepare TLC Chambers: Add ~0.5 cm of different test eluents to separate glass chambers (e.g., beakers with watch glasses as lids). A piece of filter paper can be added to saturate the chamber atmosphere.

    • Starting Point: For a moderately polar keto-ester, a good starting point is a 4:1 mixture of Hexane:Ethyl Acetate (v/v).[5]

    • Test Systems: Prepare several systems with varying polarity: 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that provides the best separation between your target compound and its impurities, with the target Rf in the ideal 0.2-0.4 range. If the Rf is too high, decrease the mobile phase polarity (add more hexane). If it is too low, increase the polarity (add more ethyl acetate).

Part II: Preparative Scale Purification Protocol

This protocol employs a gradient elution strategy, which is highly effective for separating complex mixtures by gradually increasing the solvent polarity during the run.[6] This ensures that less polar impurities are washed out first, followed by the target compound, and finally, the more polar impurities.

Materials and Reagents
  • Crude Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology

1. Column Preparation (Wet Packing)

  • Rationale: Wet packing the column as a slurry minimizes the risk of air bubbles and channels forming within the stationary phase, which would drastically reduce separation efficiency.[2]

  • Insert a small plug of cotton or glass wool into the bottom of the column, using a long glass rod to gently push it into place.[2]

  • Add a ~1 cm layer of sand on top of the plug to create a flat base.

  • In a separate beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.

  • With the column stopcock closed, pour the slurry into the column.

  • Gently tap the side of the column continuously to encourage even packing and dislodge any air bubbles.[7]

  • Open the stopcock and allow some solvent to drain, collecting it for reuse. As the silica packs, continue adding the slurry until the desired column height is reached (typically 15-20 cm for gram-scale purification). Crucially, never let the solvent level drop below the top of the silica bed.

  • Add another ~1 cm layer of sand on top of the packed silica to prevent disruption during sample and eluent addition. Drain the solvent until it is level with the top of the sand.

2. Sample Preparation (Dry Loading)

  • Rationale: Dry loading is superior to liquid loading, especially when a compound has limited solubility in the mobile phase or when high resolution is needed.[8][9] It deposits the sample in a highly concentrated, narrow band at the top of the column, preventing band broadening and improving separation.[10]

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

3. Elution and Fraction Collection (Gradient Elution)

  • Rationale: A stepwise gradient allows for a controlled increase in eluting power. This method is practical for manual chromatography and provides excellent separation for compounds with varying polarities.[11][12]

  • Carefully fill the column with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 20 mL per test tube). Apply gentle positive pressure with an air line or pump if necessary to achieve a steady flow rate.

  • Run 2-3 column volumes (CVs) of the initial eluent to wash off highly non-polar impurities.

  • Gradually increase the polarity of the eluent. For example:

    • Next 3 CVs: 90:10 Hexane:EtOAc

    • Next 3 CVs: 85:15 Hexane:EtOAc

    • Continue increasing the ethyl acetate percentage in steps of 5-10% as needed.

  • Collect fractions systematically and keep them organized in a rack.

4. Analysis of Fractions and Product Isolation

  • Using TLC, analyze every few fractions to track the elution of the product. Spot the starting crude mixture, and several fractions on the same TLC plate for direct comparison.

  • Identify the fractions that contain the pure target compound (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

  • Calculate the final mass and determine the percentage yield.

Workflow Visualization

Purification_Workflow cluster_prep Part 1: Preparation & Method Development cluster_exec Part 2: Execution cluster_analysis Part 3: Analysis & Isolation cluster_qa Quality Control TLC_Dev Develop Eluent System via TLC (Target Rf ≈ 0.3) Pack_Col Prepare & Pack Silica Column (Wet Slurry Method) TLC_Dev->Pack_Col Defines Starting Eluent Dry_Load Prepare Sample (Dry Loading onto Silica) Pack_Col->Dry_Load Elute Gradient Elution (Stepwise increase in Polarity) Dry_Load->Elute Load Sample Collect Collect Fractions Systematically Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Impure Combine Impure Fractions (Re-purify if necessary) TLC_Analysis->Impure Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final_Product Pure Product Evap->Final_Product

Caption: Workflow for purification of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

Data Summary and Expected Results

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for normal-phase chromatography.
Column Dimensions 40g Silica for ~1g CrudeA 20-50:1 ratio of silica:crude is typical for good separation.[2]
Sample Loading Dry LoadingEnsures a narrow starting band for maximal resolution.[9][10]
Mobile Phase Hexane / Ethyl AcetateA common, effective, and relatively non-toxic solvent system.[13][14]
Elution Method Stepwise GradientEfficiently removes impurities of varying polarities and resolves the target compound.
Purity (Post-Column) >98% (by NMR/LC-MS)Expected outcome for a well-executed chromatographic separation.
Yield 80-95%Dependent on crude purity and care taken during fraction cutting and isolation.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Incorrect eluent polarity. 2. Column was overloaded. 3. Column packed improperly (channeling).1. Re-optimize eluent with TLC. 2. Reduce the amount of crude material relative to silica. 3. Repack the column carefully, ensuring no air bubbles.
Cracked or Dry Column Bed Solvent level dropped below the top of the silica.This is often unrecoverable and requires repacking the column. Always keep the column head full of solvent.
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase in a stepwise manner (e.g., increase the percentage of ethyl acetate).
Streaking on TLC Plate 1. Sample is too concentrated. 2. Compound is acidic/basic.1. Dilute the sample before spotting. 2. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756708, Ethyl 3-oxo-3-(4-phenylphenyl)propanoate. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Retrieved from [Link]

  • Reddit. (2021, December 13). Gradient Column Chromatography how to?. Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Claisen Condensation for Aromatic Beta-Keto Esters

Welcome to the technical support center for the optimization of the Claisen condensation, with a specific focus on the synthesis of aromatic beta-keto esters. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Claisen condensation, with a specific focus on the synthesis of aromatic beta-keto esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and scalability of this pivotal carbon-carbon bond-forming reaction. Here, we move beyond basic principles to address the nuanced challenges encountered in the laboratory, providing field-proven insights and actionable troubleshooting protocols.

The synthesis of aromatic beta-keto esters, key intermediates in the production of pharmaceuticals and other fine chemicals, is most effectively achieved through a Crossed Claisen Condensation . This strategy involves the reaction between an enolizable ester (the nucleophile precursor) and a non-enolizable aromatic ester (the electrophile).[1][2] Aromatic esters, such as derivatives of benzoic acid, are ideal electrophiles as they lack α-hydrogens and thus cannot undergo self-condensation.[3] However, success hinges on carefully controlling reaction conditions to favor the desired cross-condensation over the self-condensation of the enolizable partner.

This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental hurdles, supported by detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the Desired Aromatic Beta-Keto Ester

Q1: My primary experimental issue is a consistently low yield. The main byproduct appears to be the self-condensation product of my aliphatic ester. How can I suppress this side reaction?

A1: This is the most common challenge in crossed Claisen condensations. The root cause is the comparable reactivity of the enolizable ester's enolate towards both the aromatic ester and another molecule of the enolizable ester. The solution lies in manipulating the relative concentrations and the method of enolate formation.

  • Causality: The self-condensation competes with the desired crossed condensation. To favor the latter, the concentration of the ester enolate must be kept low at all times, while ensuring it has a higher probability of colliding with the aromatic ester.

  • Troubleshooting Protocol 1: Slow Addition of the Enolizable Ester A robust strategy is to add the enolizable ester (e.g., ethyl acetate) slowly to a mixture of the non-enolizable aromatic ester (e.g., ethyl benzoate) and the base (e.g., sodium ethoxide).[3] This ensures that at any given moment, the concentration of the formed enolate is minimal and it is in a large excess of the aromatic electrophile, statistically favoring the crossed product.[3][4]

  • Troubleshooting Protocol 2: Directed Claisen Condensation with a Strong, Non-Nucleophilic Base For more sensitive or valuable substrates, a directed approach offers superior control. This involves the pre-formation of the enolate of the aliphatic ester using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) at low temperatures (e.g., -78 °C).[5][6] This method irreversibly and quantitatively generates the enolate.[5] The aromatic ester is then added to this solution, ensuring the reaction proceeds cleanly in the desired direction.

    • Expertise in Action: LDA is particularly effective as it rapidly deprotonates the ester without acting as a nucleophile itself, which prevents unwanted side reactions with the ester carbonyl groups.[6]

Issue 2: Complex Product Mixture and Purity Concerns

Q2: I'm observing multiple products in my reaction mixture, making purification difficult. What are the likely side reactions and how can I mitigate them?

A2: A complex product mixture often points to issues with the choice of base or the presence of contaminants like water.

  • Causality & Troubleshooting:

    • Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the ester. For instance, using sodium methoxide with ethyl esters will lead to a scramble of methyl and ethyl esters, complicating the final product mixture.[7]

      • Solution: Always use an alkoxide base that corresponds to the alcohol portion of your reacting esters (e.g., sodium ethoxide for ethyl esters).[6][7] This ensures that even if the base attacks the ester carbonyl, the resulting tetrahedral intermediate simply regenerates the starting material.

    • Saponification (Ester Hydrolysis): The presence of hydroxide ions, either from using a hydroxide base (e.g., NaOH, KOH) or from moisture in the reaction, will hydrolyze the ester to a carboxylate salt.[8] This is generally irreversible and consumes starting material.

      • Solution: Strictly use anhydrous reaction conditions. Ensure all glassware is oven-dried, and solvents are appropriately distilled and dried. Use alkoxide bases, not hydroxides.

    • Self-Condensation: As addressed in Issue 1, this is a major contributor to impurity.

      • Solution: Employ the slow addition or directed condensation protocols described above.

Issue 3: Reaction Fails to Proceed to Completion

Q3: My reaction stalls, and I recover a significant amount of unreacted starting materials. What factors drive the Claisen condensation to completion?

A3: The Claisen condensation is an equilibrium-driven process.[9] The key to achieving high conversion is understanding the final, irreversible step of the mechanism.

  • Mechanistic Insight: The overall reaction sequence is reversible until the final step. The β-keto ester product is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-18).[1] Consequently, the alkoxide base present in the reaction mixture will deprotonate the newly formed β-keto ester at the carbon flanked by the two carbonyl groups.[1][9] This acid-base reaction is thermodynamically favorable and irreversible, acting as the driving force that pulls the entire equilibrium towards the product side.[9][10]

  • Troubleshooting & Optimization:

    • Stoichiometric Amount of Base: Unlike many catalytic reactions, the Claisen condensation requires at least a full equivalent of base. This is because the base is consumed in the final deprotonation step to form the stabilized enolate of the product.[1][10] Using catalytic amounts of base will result in poor yields.

    • Ensure Product Acidity: The reaction works best when the resulting β-keto ester has an acidic α-proton between the two carbonyls. If the enolizable ester has only one α-proton to begin with, the reaction will not be driven to completion as the final product cannot be deprotonated by the alkoxide base.

Visualizing the Process

Diagram 1: General Mechanism of Crossed Claisen Condensation

This diagram illustrates the key steps in the formation of an aromatic beta-keto ester.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Irreversible Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup A Enolizable Ester (e.g., Ethyl Acetate) Enolate Ester Enolate (Nucleophile) A->Enolate Deprotonation Base Base (RO⁻) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack on Carbonyl B Aromatic Ester (e.g., Ethyl Benzoate) B->Tetrahedral Product_initial β-Keto Ester Tetrahedral->Product_initial Collapse & Elimination Leaving_Group Alkoxide (RO⁻) Tetrahedral->Leaving_Group Product_Enolate Stabilized Product Enolate Product_initial->Product_Enolate Deprotonation by RO⁻ Final_Product Final β-Keto Ester Product_Enolate->Final_Product Protonation (H₃O⁺)

Caption: Key steps of the Crossed Claisen Condensation.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow guides the researcher through a logical sequence to diagnose and solve low-yield issues.

Troubleshooting_Workflow Start Start: Low Yield of Aromatic β-Keto Ester Check_Byproduct Analyze Byproducts: Is self-condensation product dominant? Start->Check_Byproduct Check_Base Review Base Selection: Does alkoxide match ester? Is it anhydrous? Check_Byproduct->Check_Base No Sol_Slow_Addition Implement Slow Addition Protocol: Add enolizable ester slowly to base/aromatic ester mixture. Check_Byproduct->Sol_Slow_Addition Yes Sol_Directed_Claisen Consider Directed Claisen: Use LDA or NaH at -78°C to pre-form enolate. Check_Byproduct->Sol_Directed_Claisen Yes (for sensitive substrates) Check_Stoichiometry Verify Base Stoichiometry: Was at least 1 full equivalent used? Check_Base->Check_Stoichiometry Yes Sol_Correct_Base Correct Base: Use matching alkoxide (e.g., NaOEt for ethyl esters) under anhydrous conditions. Check_Base->Sol_Correct_Base No Sol_Adjust_Stoichiometry Adjust Stoichiometry: Use 1.0-1.1 equivalents of base. Check_Stoichiometry->Sol_Adjust_Stoichiometry No End_Success Success: Yield Improved Check_Stoichiometry->End_Success Yes (Re-evaluate other parameters) Sol_Slow_Addition->End_Success Sol_Directed_Claisen->End_Success Sol_Correct_Base->End_Success Sol_Adjust_Stoichiometry->End_Success

Sources

Optimization

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" purification challenges

Technical Support Center: Purification of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Product Passport & Technical Overview Before addressing specific purification challenges, verify your target compound's specifications....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Product Passport & Technical Overview

Before addressing specific purification challenges, verify your target compound's specifications. This


-keto ester is a critical intermediate for synthesizing heterocycles and pharmaceutical APIs (e.g., HIF prolyl hydroxylase inhibitors).[1]
PropertySpecification
Chemical Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
CAS Number 59447-12-0
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Structure Type

-Keto Ester (exists in Keto-Enol equilibrium)
Physical State White to off-white solid (often oils out in crude form)
Solubility Soluble in EtOAc, DCM, Toluene; Sparingly soluble in Ethanol (cold); Insoluble in Water.[1][2]

Troubleshooting Guide: Common User Issues

This section addresses the most frequent technical inquiries regarding the synthesis and analysis of this compound.

Issue 1: "My NMR spectrum shows a complex mixture of peaks. Is my product impure?"

Diagnosis: Likely Keto-Enol Tautomerism , not impurity. Technical Insight: Like all


-keto esters, this compound exists in a dynamic equilibrium between the Keto  form (dicarbonyl) and the Enol  form (stabilized by conjugation with the phenoxyphenyl ring and intramolecular hydrogen bonding).
  • Keto Form Signals: Look for a singlet around 3.9–4.0 ppm (2H,

    
    ).[1]
    
  • Enol Form Signals: Look for a singlet around 5.6–5.8 ppm (1H, vinyl proton

    
    ) and a broad singlet downfield at 12.0–12.5 ppm  (1H, enolic 
    
    
    
    ).[1]
  • Verification: The ratio varies by solvent. In

    
    , the enol form is often favored due to the non-polar environment stabilizing the intramolecular H-bond. In DMSO-
    
    
    
    , the keto form may dominate.[3] Do not discard the batch based on these "extra" peaks.
Issue 2: "I lost my product during the acidic workup; I recovered the starting material (4-phenoxyacetophenone)."

Diagnosis: Acid-Catalyzed Decarboxylation . Technical Insight:


-keto esters are sensitive to hydrolysis.[1] If you treat the reaction mixture with strong acid (e.g., 

) and heat, the ester hydrolyzes to the

-keto acid. This acid is unstable and spontaneously decarboxylates, releasing

and reverting to the ketone starting material (4-phenoxyacetophenone).
  • Solution: Use a mild quench (e.g., Acetic Acid or saturated

    
    ) and keep the temperature low (
    
    
    
    ) during workup.
Issue 3: "I cannot separate the product from unreacted 4-phenoxyacetophenone by column chromatography."

Diagnosis: Co-elution due to Enol Tailing. Technical Insight: The enol form of the product can streak on silica gel, overlapping with the starting material (4-phenoxyacetophenone). Both compounds are lipophilic aromatic systems.

  • Solution:

    • Copper Chelation (Recommended): Convert the

      
      -keto ester to its copper(II) complex. The neutral starting material (acetophenone) will not chelate. The copper complex precipitates or partitions differently, allowing easy separation.
      
    • Buffered Silica: If using a column, add 1% Triethylamine to the eluent to deprotonate the silica and reduce enol tailing, or use 1% Acetic Acid to force the keto form (though this is riskier).

Detailed Purification Protocols

Protocol A: Copper Chelation Method (High Purity)

Best for removing unreacted ketone starting material without difficult chromatography.[1]

Reagents: Copper(II) Acetate (


), Ethyl Acetate, Sulfuric Acid (

).
  • Chelation: Dissolve the crude mixture in Ethyl Acetate. Add a saturated aqueous solution of Copper(II) Acetate (excess). Stir vigorously for 1–2 hours. The organic layer (or precipitate) will turn green/blue as the bis-chelate complex forms.

  • Separation:

    • If the complex precipitates: Filter it off. Wash the solid with water and cold ethanol to remove the unreacted 4-phenoxyacetophenone.

    • If soluble in organic: Wash the organic layer thoroughly with water to remove non-chelated impurities.

  • Regeneration: Suspend the copper complex in fresh Ethyl Acetate. Slowly add cold

    
     (or 
    
    
    
    ) while stirring until the blue color disappears and the aqueous layer is clear blue (copper salts).
  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization (Standard)

Best for removing minor oily impurities.[1]

  • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Crystallization: Remove from heat. Add warm water dropwise until slight turbidity persists. Re-heat to clear the solution, then let it cool slowly to room temperature, then

    
    .
    
  • Harvest: Filter the white crystals. Note: If it "oils out," re-dissolve and scratch the glass to induce nucleation.

Technical Visualizations

Figure 1: Keto-Enol Tautomerism & Decarboxylation Pathway

This diagram illustrates the structural dynamics and the risk of degradation.[1][4]

Tautomerism Keto Keto Form (Major in polar solvents) Target Product Enol Enol Form (Major in non-polar solvents) Stabilized by H-bond Keto->Enol Equilibrium (NMR: Split Peaks) Acid Beta-Keto Acid (Transient Intermediate) Keto->Acid Hydrolysis (Strong Acid/Base) Decarb 4-Phenoxyacetophenone (Degradation Product) + CO2 Acid->Decarb Heat (-CO2)

Caption: The equilibrium between Keto and Enol forms complicates analysis, while hydrolysis leads to irreversible decarboxylation.

Figure 2: Purification Decision Matrix

Follow this workflow to select the optimal purification strategy.

Purification Start Crude Reaction Mixture TLC TLC Analysis (Check Impurities) Start->TLC SM_Present Significant Starting Material (4-Phenoxyacetophenone)? TLC->SM_Present Copper Protocol A: Copper Chelation SM_Present->Copper Yes (>10%) Recryst Protocol B: Recrystallization (EtOH) SM_Present->Recryst No (Minor impurities) Column Column Chromatography (Buffered Silica) SM_Present->Column Complex Mixture Copper->Recryst Final Polish

Caption: Decision tree for selecting between Copper Chelation, Recrystallization, or Chromatography based on crude purity.

References

  • PubChem Database. Ethyl 3-oxo-3-(4-phenylphenyl)propanoate Compound Summary (Analogous Structure/Properties). National Center for Biotechnology Information. [Link][1]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. (Mechanism of degradation).[5] [Link]

Sources

Troubleshooting

Troubleshooting low yield in "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" synthesis

Case ID: #BK-EST-004 Subject: Troubleshooting Low Yield & Purity in Beta-Keto Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of Ethyl 3-oxo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BK-EST-004 Subject: Troubleshooting Low Yield & Purity in Beta-Keto Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a critical step in the preparation of API intermediates (e.g., for BTK inhibitors like Ibrutinib). While theoretically simple, this reaction is notoriously sensitive to moisture , stoichiometry , and workup conditions .

Users typically report yields of <30% when using standard Claisen conditions, whereas optimized protocols should yield 75-90% . This guide addresses the three primary failure modes:

  • Thermodynamic Stalling: Insufficient base preventing the reaction from driving to completion.

  • Competitive Side Reactions: Self-condensation of the acetophenone (Aldol) vs. the desired Claisen condensation.

  • Decarboxylation: Product loss during acidic workup.

Part 1: Diagnostic Triage (Start Here)

Before altering your protocol, use this decision matrix to identify your specific failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Check Starting Material (SM) Is 4-phenoxyacetophenone remaining? Start->CheckSM CheckImpurity Analyze Impurity Profile Are there dimers/oligomers? CheckSM->CheckImpurity Yes (Incomplete Conversion) CheckWorkup Check Workup pH Did you see gas evolution? CheckSM->CheckWorkup No (SM Consumed) Issue_Moisture ISSUE: Moisture/Base Failure Reaction stalled. NaH deactivated. CheckImpurity->Issue_Moisture No (Clean SM left) Issue_Aldol ISSUE: Claisen-Aldol Competition Acetophenone self-condensed. CheckImpurity->Issue_Aldol Yes (Complex mix) CheckWorkup->Issue_Moisture No Issue_Decarb ISSUE: Decarboxylation Product hydrolyzed/degraded. CheckWorkup->Issue_Decarb Yes (CO2 Loss)

Caption: Diagnostic logic flow to isolate the root cause of yield loss based on crude analysis.

Part 2: The "Classic" Route (Claisen Condensation)

Method: Reaction of 4-phenoxyacetophenone with Diethyl Carbonate (DEC) using Sodium Hydride (NaH).

Critical Failure Points & Solutions
Q1: Why does the reaction stop at 50% conversion even with 1.0 eq of base?

The Causality: The Claisen condensation is an equilibrium process. The reaction is driven forward by the deprotonation of the product.[1] The resulting beta-keto ester is more acidic (pKa ~11) than the starting acetophenone (pKa ~19) or ethanol.

  • The Trap: As the product forms, it consumes the base. If you use 1.0 equivalent of NaH, the reaction stops halfway because the base is sequestered by the product.

  • The Fix: You must use at least 2.0 to 2.5 equivalents of NaH. The first equivalent forms the enolate of the acetophenone; the second equivalent deprotonates the product to "lock" it as the sodium salt.

Q2: I see a complex mixture of impurities. What is happening?

The Causality: Kinetic vs. Thermodynamic control. If the concentration of Diethyl Carbonate (DEC) is low, the acetophenone enolate will attack another molecule of acetophenone (Aldol condensation) instead of the carbonate.

  • The Fix: Use Diethyl Carbonate as the co-solvent or in large excess (10-15 eq). This ensures that when the enolate forms, it statistically encounters a carbonate molecule first.

Protocol A: Optimized Claisen Condensation

Target Yield: 70-80%

  • Preparation: Flame-dry a 3-neck flask under Nitrogen.

  • Reagents:

    • 4-Phenoxyacetophenone (1.0 eq, e.g., 10g)

    • Diethyl Carbonate (15.0 eq) – Acts as solvent & reagent.

    • NaH (60% in oil): (2.5 eq) – Wash with dry hexane to remove oil if high purity is required.

  • Step-by-Step:

    • Suspend NaH in the Diethyl Carbonate at 0°C.

    • Add a catalytic amount of Ethanol (0.1 eq) to initiate the generation of EtO- (the active base species).

    • Add 4-Phenoxyacetophenone dropwise as a solution in a small amount of THF or DEC.

    • CRITICAL: Heat to 80-90°C (Reflux) for 2-4 hours. The reaction must generate Hydrogen gas.

    • Monitoring: TLC will show the disappearance of the acetophenone.

  • Quench (The Danger Zone):

    • Cool to 0°C.

    • Add Glacial Acetic Acid dropwise until pH ~6-7. DO NOT dump into strong mineral acid (HCl) while hot, or you will decarboxylate the product back to the ketone.

Part 3: The "High-Performance" Route (Meldrum's Acid)

Method: Acylation of Meldrum's Acid with 4-phenoxybenzoyl chloride, followed by alcoholysis.

If the Claisen route remains problematic (yield <50%), switch to this route. It is the industrial standard for high-purity beta-keto esters because it avoids the equilibrium issues of the Claisen condensation.

Why this route is superior:
  • Irreversible: The formation of the Acyl-Meldrum's intermediate is driven by base (Pyridine) and is not an equilibrium.

  • Clean Workup: The byproducts are CO2 and Acetone (volatile).

Protocol B: Meldrum's Acid Synthesis

Target Yield: 85-95%

Step 1: Acylation

  • Dissolve Meldrum's Acid (1.0 eq) in dry Dichloromethane (DCM).

  • Add Pyridine (2.2 eq) and cool to 0°C.

  • Add 4-Phenoxybenzoyl chloride (1.0 eq) dropwise.

  • Stir at RT for 2 hours. Wash with dilute HCl to remove pyridine. Isolate the Acyl-Meldrum's intermediate (often a solid).[2]

Step 2: Alcoholysis (The Ring Opening)

  • Dissolve the intermediate in Ethanol (excess).

  • Reflux for 2-4 hours.

  • Mechanism: The ethanol attacks the ketone, opening the ring. The unstable intermediate loses CO2 and Acetone, leaving pure Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate .

MeldrumsRoute SM 4-Phenoxybenzoyl Chloride Inter Acyl-Meldrum's Intermediate SM->Inter Acylation Meldrum Meldrum's Acid + Pyridine Meldrum->Inter Product Target Beta-Keto Ester + CO2 + Acetone Inter->Product Alcoholysis (-CO2) Ethanol Ethanol (Reflux) Ethanol->Product

Caption: The Meldrum's acid pathway avoids the thermodynamic equilibrium trap of the Claisen route.

Part 4: Analytical Troubleshooting (The "Ghost" Impurity)

User Complaint: "My NMR shows a split peak for the methylene protons, and HPLC shows two peaks. Is my product impure?"

Diagnosis: No. This is likely Keto-Enol Tautomerism . Beta-keto esters exist in equilibrium between the Keto form and the Enol form.[3] The 4-phenoxyphenyl group extends conjugation, stabilizing the Enol form significantly.

FeatureKeto FormEnol Form
Structure -C(=O)-CH2-C(=O)O--C(OH)=CH-C(=O)O-
NMR Signal Sharp singlet/doublet at ~4.0 ppm (CH2)Vinyl singlet at ~5.6 ppm (=CH-) + Broad OH at >12 ppm
Solvent Effect Favored in polar solvents (DMSO, Methanol)Favored in non-polar solvents (CDCl3)

Validation Step: Run the NMR in DMSO-d6 . The hydrogen bonding capability of DMSO usually shifts the equilibrium almost entirely to the Keto form, simplifying the spectrum to a single set of peaks.

References

  • Claisen Condensation Mechanism & Optimization

    • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis." Springer.
    • Master Organic Chemistry. "The Claisen Condensation."[1][2][4][5] Link

  • Meldrum's Acid Route (General & Versatile Synthesis)

    • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[6] "Meldrum's acid in organic synthesis.[7][8][9] 2. A general and versatile synthesis of beta-keto esters."[7][10] The Journal of Organic Chemistry, 43(10), 2087–2088. Link

    • Organic Syntheses.[8][9][11] "Acylation of Meldrum's Acid."[6][7][9] Org.[4][5][9][10][11] Synth. Coll. Vol. 7, p.359. Link

  • Keto-Enol Tautomerism in Beta-Keto Esters

    • BenchChem.[3] "Addressing keto-enol tautomerism in the analysis of β-keto esters." Link

Sources

Optimization

Technical Support Center: Solvent Engineering for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Subject: Optimization of Solvent Systems for Handling, Reactivity, and Green Chemistry Compliance CAS Registry Number: 59447-12-0 Molecular Formula: Key Application: Critical intermediate for Bruton's Tyrosine Kinase (BT...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solvent Systems for Handling, Reactivity, and Green Chemistry Compliance CAS Registry Number: 59447-12-0 Molecular Formula:


Key Application:  Critical intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib).

Introduction: The Solvation Challenge

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a lipophilic


-keto ester. Its utility in synthesizing pyrazole-based kinase inhibitors (such as Ibrutinib) is governed by two competing factors:
  • Solubility: The diphenyl ether moiety renders the molecule highly hydrophobic, causing precipitation in standard polar protic solvents used for cyclization (e.g., cold ethanol).[1]

  • Tautomeric Equilibrium: The reactivity of the

    
    -keto ester is dictated by the ratio of its keto  form (electrophilic at C3) to its enol  form (nucleophilic at C2).[1] This ratio is entirely solvent-dependent.
    

This guide provides troubleshooting protocols to balance solubility with reactivity, ensuring high yields and regioselectivity.

Module 1: Solubility & Handling

User Issue: “My starting material precipitates out of the reaction mixture when I lower the temperature, stalling the reaction.”

Solubility Profile & Recommendations

The 4-phenoxyphenyl group significantly increases the


 (partition coefficient) compared to simple acetoacetates.[1] Standard alcohols may be insufficient at low temperatures.[1]
Solvent ClassSolubility RatingSuitabilityNotes
Chlorinated (DCM) ExcellentHigh Ideal for transport/dissolution but restricted by Green Chemistry (see Module 3).
Polar Aprotic (DMSO/DMF) ExcellentMedium Good solubility but difficult to remove; high boiling points complicate workup.[1]
Ethers (THF, 2-MeTHF) GoodHigh Best balance of solubility and ease of removal.
Alcohols (MeOH, EtOH) ModerateLow (Cold) Material may crash out < 10°C. Requires heating to dissolve.
Hydrocarbons (Hexane) PoorNone Anti-solvent; use for crystallization only.[1]
Troubleshooting Protocol: The Co-Solvent Strategy

If precipitation occurs in Ethanol (standard for pyrazole synthesis):

  • Do not simply add more Ethanol (dilution reduces rate).[1]

  • Add THF or 2-MeTHF as a co-solvent in a 1:3 ratio (THF:EtOH).

  • Mechanism: THF disrupts the crystal lattice of the lipophilic tail, while EtOH remains available to protonate the leaving ethoxide group during cyclization.[1]

Module 2: Reaction Optimization (Cyclization)

User Issue: “I am observing low yields or regioselectivity issues during the reaction with hydrazines.”

The Mechanism: Tautomerism Control

The reaction outcome depends on which tautomer is dominant.[1]

  • Non-Polar Solvents (Toluene, DCM): Favor the Cis-Enol form due to intramolecular Hydrogen bonding (IMHB). This reduces the electrophilicity of the C3 ketone.[1]

  • Polar Aprotic Solvents (DMSO): Disrupt IMHB, favoring the Trans-Enol or Keto form, making the C3 position more accessible to nucleophilic attack by hydrazine.[1]

  • Acidic Media (AcOH): Catalyzes the formation of the reactive cationic intermediate.[1]

Visualizing the Equilibrium

The following diagram illustrates how solvent polarity shifts the reactive species.

Tautomerism cluster_reactivity Reactivity Consequence Keto Keto Form (Electrophilic at C3) CisEnol Cis-Enol Form (Internal H-Bond) Keto->CisEnol Non-Polar Solvents (Toluene, Hexane) TransEnol Trans-Enol Form (Solvent Stabilized) Keto->TransEnol H-Bond Accepting Solvents (DMSO) Reaction Hydrazine Attack (Pyrazole Formation) Keto->Reaction Fastest CisEnol->Keto Polar Solvents (DMSO, MeOH) CisEnol->Reaction Slow (Blocked)

Figure 1: Solvent influence on the tautomeric equilibrium of


-keto esters. Polar solvents disrupt the internal hydrogen bond, exposing the ketone for nucleophilic attack.[1]
Standard Operating Procedure (SOP) for Cyclization

Target: Synthesis of Pyrazole Intermediate (Ibrutinib precursor).

  • Solvent System: Ethanol/Acetic Acid (10:1 v/v).[1]

    • Why: Acetic acid catalyzes the dehydration step; Ethanol provides a protic environment to stabilize the transition state.[1]

  • Optimization for Scale-up:

    • If the mixture is heterogeneous (slurry), switch to n-Butanol .

    • Benefit: Higher boiling point (

      
      C) allows for higher kinetic energy to overcome the activation barrier without using pressurized vessels.[1]
      
  • Critical Control Point: Monitor the disappearance of the enol peak in NMR (

    
     ppm) to ensure complete conversion.
    

Module 3: Green Chemistry & Purification

User Issue: “We need to remove Dichloromethane (DCM) from our extraction and purification process due to regulatory restrictions.”

DCM Replacement Guide

DCM is often used because of its high solubility for the phenoxyphenyl scaffold.[1] However, it is a suspected carcinogen.[1][2]

Process StepDCM ReplacementPerformance Notes
Reaction Solvent 2-MeTHF (2-Methyltetrahydrofuran)Derived from corncobs. Immiscible with water (unlike THF), allowing for easy aqueous workup directly in the reaction vessel.[1]
Extraction Ethyl Acetate (EtOAc) Requires larger volumes than DCM but is safer.[1]
Crystallization CPME (Cyclopentyl methyl ether)Low peroxide formation.[1] High hydrophobicity allows it to act as a crystallization solvent when cooled.[1]
Workflow: Green Purification Protocol
  • Quench: Add water to the reaction mixture.

  • Extract: Use 2-MeTHF . Phase separation is rapid due to the low density of 2-MeTHF (

    
    ) vs water.
    
  • Wash: Brine wash to remove residual hydrazine salts.[1]

  • Crystallize: Swap solvent to Isopropanol (IPA) via distillation.

    • Technique: Distill off 2-MeTHF while adding IPA. The product will crystallize upon cooling as it is less soluble in IPA than in ethers.[1]

Decision Tree: Selecting the Right Solvent

Use this logic flow to determine the optimal solvent based on your specific process constraint.

SolventSelection Start Start: Define Constraint Solubility Issue: Solubility? Start->Solubility Green Issue: Green Compliance? Start->Green Rate Issue: Slow Reaction? Start->Rate Lipophilic Add Co-Solvent: THF or 2-MeTHF Solubility->Lipophilic Yes ReplaceDCM Use Ethyl Acetate or CPME Green->ReplaceDCM Replace DCM TempLimit Switch to n-Butanol (High BP, Protic) Rate->TempLimit Reflux Limited

Figure 2: Decision matrix for solvent selection based on experimental bottlenecks.

References

  • PubChem. (2025).[1][3][4] Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Compound Summary. National Library of Medicine.[1] [Link]

  • Taygerly, J. P., et al. (2012).[1][4] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14, 3020-3025.[4] [Link]

  • Honigberg, L. A., et al. (2012).[1] Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent No.[1][5] 8,158,786.[1] (Describes the synthesis of Ibrutinib intermediates).

  • Chemistry Steps. (2023). Keto-Enol Tautomerization: Mechanism and Solvent Effects. [Link]

Sources

Troubleshooting

Part 1: Frequently Asked Questions - The Fundamentals of Stability

Answering the user's request.## Technical Support Center: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Welcome to the dedicated technical support guide for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. This resource is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Welcome to the dedicated technical support guide for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-keto ester intermediate. Due to its chemical structure, this compound is susceptible to degradation, primarily through hydrolysis. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound throughout your experimental workflow, ensuring reproducible and reliable results.

This section addresses the core chemical principles governing the stability of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate and related β-keto esters.

Q1: What makes Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate susceptible to degradation?

A: The primary vulnerability of this molecule lies in its identity as a β-keto ester. This functional group arrangement is prone to hydrolysis, a chemical reaction with water, which is often catalyzed by the presence of acids or bases.[1][2][3] The hydrolysis reaction cleaves the ethyl ester bond, leading to the formation of 3-oxo-3-(4-phenoxyphenyl)propanoic acid and ethanol.

Q2: Is hydrolysis the only concern? What happens after the initial hydrolysis?

A: No, it is not the only concern. The product of hydrolysis, 3-oxo-3-(4-phenoxyphenyl)propanoic acid, is a β-keto acid, which is itself an unstable species.[4][5] β-keto acids are highly susceptible to decarboxylation (the loss of a molecule of CO₂), especially when heated or under acidic conditions.[1][5] This decarboxylation results in the formation of 1-(4-phenoxyphenyl)ethan-1-one. Therefore, a supposedly pure sample of the starting ester can quickly become a mixture of three distinct compounds if not handled correctly.

Q3: What are the key factors that accelerate this degradation pathway?

A: The three primary catalysts for the degradation of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate are:

  • Presence of Water: As the reactant in hydrolysis, water is the principal agent of degradation. Even trace amounts of moisture in solvents, reagents, or from atmospheric humidity can initiate the process.[4][6]

  • pH (Acids or Bases): Both acidic and basic conditions significantly accelerate the rate of ester hydrolysis.[1][3][7] Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Strong bases generate hydroxide ions, which are potent nucleophiles that directly attack the ester's carbonyl carbon.

  • Elevated Temperature: Both the initial hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate are accelerated by heat.[5]

Part 2: Visualizing the Degradation Pathway

Understanding the mechanism of degradation is critical for designing effective preventative strategies. The following diagram illustrates the two-step degradation process from the parent ester to the final ketone byproduct.

Hydrolysis_Decarboxylation Degradation Pathway of a β-Keto Ester cluster_0 Parent Ester cluster_1 Hydrolysis Product cluster_2 Decarboxylation Product Ester Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate KetoAcid 3-oxo-3-(4-phenoxyphenyl)propanoic acid (Unstable Intermediate) Ester->KetoAcid Step 1: Hydrolysis (+ H₂O, cat. H⁺ or OH⁻) (- EtOH) Ketone 1-(4-phenoxyphenyl)ethan-1-one KetoAcid->Ketone Step 2: Decarboxylation (Heat or H⁺) (- CO₂)

Caption: Hydrolysis and subsequent decarboxylation of the target compound.

Part 3: Troubleshooting Guide - Diagnosing Experimental Issues

This section provides direct answers to common problems encountered during the handling and analysis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

Q: My reaction is complete, but after aqueous workup and solvent removal, my NMR spectrum is messy. I see my product, but also new, unexpected peaks. What happened?

A: This is a classic sign of degradation during the workup. The "messy" peaks likely correspond to the hydrolysis product (the β-keto acid) and the decarboxylation product (the ketone).

  • Causality: Standard aqueous workups often involve acidic or basic washes (e.g., 1M HCl, sat. NaHCO₃) and are performed at room temperature. These conditions are sufficient to cause significant hydrolysis.[1][3] Subsequent heating on a rotary evaporator to remove the solvent can then trigger the decarboxylation of the newly formed β-keto acid.[5]

  • Solution: Implement a "Cold and Quick" workup protocol. Perform all aqueous washes using pre-chilled solutions in a separatory funnel jacketed with ice. Minimize contact time with the aqueous layers. Use milder reagents if possible, such as saturated ammonium chloride (a weak acid) or a phosphate buffer at pH 7.

Q: I ran a TLC of my purified compound after a week in storage, and I see a new, more polar spot that wasn't there before. Is my compound decomposing?

A: Yes, this indicates degradation upon storage. The more polar spot is likely the carboxylic acid hydrolysis product.

  • Causality: The compound was likely stored improperly. Exposure to atmospheric moisture is the most common culprit.[6] Storing it in a vial with a loose cap or in a solvent that was not anhydrous allows for slow hydrolysis over time. Storing at room temperature can also contribute to this process.

  • Solution: Always store the purified, dry compound under an inert atmosphere (nitrogen or argon) in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term stability, store at low temperatures, such as -20°C or -80°C, inside a desiccator.[5]

Q: I am attempting a reaction that requires a strong base (e.g., NaOH, KOH) to deprotonate the α-carbon. How can I avoid hydrolyzing my ester starting material?

A: This is a significant challenge, as strong aqueous bases are prime catalysts for hydrolysis.[8][9]

  • Causality: The hydroxide ion (OH⁻) will competitively attack the electrophilic ester carbonyl carbon, leading to saponification (base-mediated hydrolysis), in addition to its desired role as a base to deprotonate the α-carbon.[3]

  • Solution: Avoid aqueous bases. Use non-nucleophilic, anhydrous base/solvent systems. Common choices for deprotonating β-keto esters include:

    • Sodium hydride (NaH) in an anhydrous ether solvent like THF or DME.

    • Sodium ethoxide (NaOEt) in absolute ethanol. Using the corresponding alkoxide as the base minimizes transesterification as a side reaction.

    • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic amide bases at low temperatures (-78 °C).

Part 4: Best Practices and Experimental Protocols

Adherence to rigorous protocols is the best defense against compound degradation.

Protocol 1: Recommended Anhydrous Workup Procedure

This protocol is designed to isolate the product from a reaction mixture while minimizing exposure to water and harsh pH conditions.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add a pre-chilled (0 °C), saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic and buffered environment, which is generally less harsh than strong acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer swiftly with a cold, anhydrous organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to ensure full recovery.

  • Washing: Combine the organic layers and wash once with cold, saturated aqueous sodium bicarbonate, followed by one wash with cold brine (sat. NaCl). Critical Note: Perform these washes quickly to minimize contact time. The bicarbonate wash helps to neutralize any residual acid catalyst, but prolonged exposure can promote hydrolysis.

  • Drying: Dry the isolated organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient agent is used and allow adequate time (15-20 min) for complete water removal.

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator with the water bath set to a low temperature (≤ 30 °C) to prevent thermal decarboxylation.

Protocol 2: Long-Term Storage
  • Ensure Purity: Ensure the compound is free of acidic or basic impurities from the synthesis or purification steps.

  • Drying: Dry the purified compound thoroughly under high vacuum for several hours to remove any residual solvent and moisture.

  • Inert Atmosphere: Break the vacuum with an inert gas like nitrogen or argon.

  • Packaging: Immediately transfer the compound to a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Sealing & Storage: Purge the vial headspace with the inert gas before tightly sealing. For extra protection, wrap the cap junction with Parafilm®. Store the vial in a desiccated environment at -20 °C or below.[5]

Caption: A workflow diagram highlighting critical steps to prevent hydrolysis.

Part 5: Analytical Evidence of Degradation

If you suspect degradation has occurred, the following table summarizes the expected changes in common analytical data.

Analytical TechniqueObservation for Parent EsterExpected Signal for Hydrolysis ProductExpected Signal for Decarboxylation Product
¹H NMR Ethyl group: ~4.2 ppm (q, 2H), ~1.2 ppm (t, 3H). Methylene (α): ~3.9 ppm (s, 2H).Disappearance of ethyl signals. Appearance of a broad singlet (>10 ppm) for the carboxylic acid proton (often not observed).Disappearance of ethyl and methylene signals. Appearance of a sharp methyl singlet ~2.6 ppm.
¹³C NMR Ester C=O: ~167 ppm. Ketone C=O: ~192 ppm. Methylene (α): ~46 ppm. Ethyl group: ~61, ~14 ppm.Carboxylic acid C=O: ~172 ppm.New methyl carbon signal ~27 ppm.
FT-IR (cm⁻¹) C=O (ester): ~1715. C=O (ketone): ~1685.Appearance of a very broad O-H stretch from ~2500-3300, overlapping C-H signals.Disappearance of the ester C=O stretch.
LC-MS (ESI-) [M-H]⁻ or [M+Na]⁺ corresponding to C₁₇H₁₆O₄[M-H]⁻ corresponding to C₁₅H₁₂O₄ (loss of C₂H₄).[M-H]⁻ corresponding to C₁₄H₁₂O₂ (loss of CO₂ from the acid).

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Retrieved from [Link]

  • Ester Stabilizers. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • PMC. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Medical Transformation Center. (2022). What Are Ketone Esters And How Can They Help You?. Retrieved from [Link]

  • PLOS One. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • H.V.M.N. (2018). Ketone Esters 101: H.V.M.N. Ketone FAQ. Retrieved from [Link]

  • PubMed. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN100546984C - Preparation method of herbicide fenoxaprop-ethyl.
  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Keto Dash. (n.d.). Beta Keto Ester. Retrieved from [Link]

Sources

Optimization

"Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" byproduct identification and minimization

Subject: Byproduct Identification, Minimization, and Process Optimization Executive Summary & Application Context Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0), also known as Ethyl 4-phenoxybenzoylacetate ,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Byproduct Identification, Minimization, and Process Optimization

Executive Summary & Application Context

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0), also known as Ethyl 4-phenoxybenzoylacetate , is a critical


-keto ester intermediate. It is most notably utilized in the synthesis of Roxadustat (FG-4592) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating anemia in chronic kidney disease.[1]

This compound acts as the scaffold for the isoquinoline core formation in Roxadustat. Due to the inherent reactivity of the


-keto ester moiety, this intermediate is prone to hydrolysis  and decarboxylation , leading to significant yield losses and purification challenges. This guide addresses the root causes of these impurities and provides self-validating protocols for their minimization.

Troubleshooting Guide (Q&A)

Category A: Stability & Degradation

Q1: I observe a significant increase in 4-phenoxyacetophenone during workup. Is the reaction incomplete? Diagnosis: While incomplete conversion is possible, the sudden appearance of 4-phenoxyacetophenone during acidic workup or heating usually indicates decarboxylation . Mechanism: The


-keto ester hydrolyzes to its corresponding 

-keto acid (3-oxo-3-(4-phenoxyphenyl)propanoic acid) in the presence of water and acid/base. This acid is thermally unstable and rapidly decarboxylates to release CO₂ and the ketone (4-phenoxyacetophenone). Corrective Action:
  • Quench Temperature: Maintain internal temperature

    
    C during quenching.
    
  • pH Control: Avoid strong mineral acids (HCl/H₂SO₄) for neutralization if possible. Use saturated

    
     or dilute acetic acid to reach pH 6–7.
    
  • Solvent Removal: Do not heat the crude mixture above 40^\circ C during rotary evaporation.

Q2: The product purity drops after storage on silica gel. Why? Diagnosis: Silica gel is slightly acidic and can catalyze both hydrolysis and enolization. Insight:


-keto esters exist in a keto-enol equilibrium. Silica can shift this equilibrium or trap the enol form, leading to peak broadening or degradation.
Corrective Action: 
  • Neutralization: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.

  • Speed: Perform flash chromatography rapidly; do not leave the compound on the column overnight.

  • Alternative: Recrystallization (e.g., from Ethanol/Hexane) is preferred over chromatography for scale-up.

Category B: Synthesis & Yield

Q3: The reaction with Diethyl Carbonate (DEC) stalls at 60-70% conversion. Diagnosis: The Claisen condensation is an equilibrium process. The byproduct (ethanol) must be removed, or the equilibrium must be driven by base stoichiometry. Corrective Action:

  • Base Stoichiometry: Use at least 2.0–2.5 equivalents of base (e.g., NaH or KOtBu). The first equivalent forms the enolate of the ketone; the second deprotonates the acidic methylene of the product, preventing the reverse reaction (retro-Claisen).

  • Reagent Excess: Use DEC as both reagent and solvent (or in large excess) to drive the equilibrium forward.

  • Ethanol Removal: If running at high temperatures, continuously distill off the ethanol formed.

Byproduct Identification & Minimization Matrix

The following table details the specific impurities associated with the synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate via the 4-Phenoxyacetophenone + Diethyl Carbonate route.

Impurity IDCompound NameOrigin / MechanismRelative Retention (HPLC)*Minimization Strategy
IMP-A 4-Phenoxyacetophenone Starting Material (SM) or Decarboxylation ProductLate Eluter (Non-polar)1. Drive reaction to completion (excess base).2. Crucial: Keep workup cold and pH > 5 to prevent decarboxylation.
IMP-B 3-Oxo-3-(4-phenoxyphenyl)propanoic acid Hydrolysis of EsterEarly Eluter (Polar/Acidic)1. Strictly anhydrous reaction conditions.2. Avoid prolonged exposure to aqueous base/acid.
IMP-C 4-Phenoxybenzoic acid Oxidative Cleavage (Rare) or SM impurityEarly Eluter (Acidic)Ensure inert atmosphere (

/Ar). Validate SM purity.
IMP-D Ethyl 3-ethoxy-3-(4-phenoxyphenyl)acrylate O-Alkylation (Side Reaction)Close to ProductControl temperature; avoid alkyl halides in the mixture if using other routes.

*Note: Relative retention assumes a standard C18 Reverse Phase column with Water/Acetonitrile gradient (Acidic modifier).

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate with minimized decarboxylation.

Reagents:
  • 4-Phenoxyacetophenone (1.0 eq)

  • Diethyl Carbonate (DEC) (10.0 eq - acts as solvent/reagent)

  • Sodium Hydride (NaH, 60% dispersion) (2.2 eq)

  • Solvent: Anhydrous THF (optional, if not using neat DEC)

Workflow:
  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen flow.

  • Base Activation: Wash NaH (2.2 eq) with dry hexane to remove mineral oil (optional but improves purity). Suspend in DEC or dry THF.

  • Addition: Cool the suspension to 0^\circ C. Add 4-Phenoxyacetophenone (1.0 eq) dropwise (dissolved in minimum DEC/THF).

    • Why? Slow addition prevents localized heating and self-condensation.

  • Reaction: Reflux the mixture (approx. 80-90^\circ C if neat DEC) for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC. The disappearance of SM is critical.

  • Quenching (The Critical Step):

    • Cool reaction mixture to 0^\circ C .

    • Pour the reaction mixture slowly into a stirred mixture of Ice + Saturated

      
       .
      
    • Note: Do NOT use HCl. The pH should remain mild (pH 6–7).

  • Extraction: Extract immediately with Ethyl Acetate (x3). Wash combined organics with cold brine.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Evaporate solvent under reduced pressure at

    
     .
    
    • Warning: Higher bath temperatures will trigger decarboxylation of any trace hydrolyzed acid, contaminating the batch with ketone.

Visualizations

Figure 1: Synthesis & Degradation Pathways

This diagram illustrates the Claisen condensation pathway and the critical degradation loop that must be avoided.

SynthesisPath SM 4-Phenoxyacetophenone (Starting Material) Enolate Enolate Intermediate SM->Enolate Deprotonation Base Base (NaH/DEC) Base->Enolate Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Target) Enolate->Product Claisen Condensation (- EtOH) Acid 3-Oxo-3-(4-phenoxyphenyl)propanoic acid (Unstable Intermediate) Product->Acid Hydrolysis (H2O/H+) Decarb CO2 + 4-Phenoxyacetophenone (Degradation) Acid->Decarb Heat / Spontaneous Decarb->SM Regenerates SM

Caption: Figure 1: The synthesis of the target beta-keto ester and the "Decarboxylation Loop" (Red) that regenerates starting material if workup conditions are too harsh.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Start Issue Observed CheckSM Is SM (Ketone) present in final product? Start->CheckSM CheckAcid Was Acidic Workup (HCl) used? CheckSM->CheckAcid Yes Check Reagents Check Reagents CheckSM->Check Reagents No (Other impurity) CheckTemp Was Rotary Evap > 40°C? CheckAcid->CheckTemp No DecarbDiag Diagnosis: Decarboxylation Action: Use NH4Cl quench, Cold Evap CheckAcid->DecarbDiag Yes CheckTemp->DecarbDiag Yes Incomplete Diagnosis: Incomplete Reaction Action: Increase Base eq. or Reaction Time CheckTemp->Incomplete No

Caption: Figure 2: Diagnostic logic for identifying the root cause of 4-phenoxyacetophenone contamination.

References

  • PubChem. Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | C17H16O3. National Library of Medicine. Available at: [Link]

  • FibroGen, Inc.Substituted Quinoline-3-Carboxamides and Methods of Use (Roxadustat Patent). US Patent 7,323,475 B2.
  • University of Calgary. Acylation of Ketones: Synthesis of Beta-Keto Esters. Department of Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermediate of the Drug Roxadustat. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate by 1H and 13C NMR

Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a critical -keto ester intermediate, widely utilized in the synthesis of pharmaceutical scaffolds (e.g., HIF prolyl hydroxylase inhibitors) and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a critical


-keto ester intermediate, widely utilized in the synthesis of pharmaceutical scaffolds (e.g., HIF prolyl hydroxylase inhibitors) and agrochemicals. Its structure features a diphenyl ether moiety linked to a reactive 

-dicarbonyl core.

The Challenge: Like many


-keto esters, this compound exhibits significant keto-enol tautomerism .[1] In standard non-polar solvents (e.g., 

), the enol form is stabilized by intramolecular hydrogen bonding, leading to split signals and complex integration values that can be mistaken for impurities.

The Solution: This guide compares the characterization performance of Method A (Standard


)  versus Method B (Polar Aprotic DMSO-

)
. We demonstrate that Method B provides superior spectral clarity for routine purity analysis by shifting the equilibrium toward the keto tautomer, whereas Method A is essential for studying structural reactivity.

Comparative Analysis: Solvent-Dependent Tautomerism

The choice of NMR solvent fundamentally alters the observed structure of ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

The Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between the Keto form (dicarbonyl) and the Enol form (vinyl alcohol).

  • Keto Form: Contains a reactive methylene (

    
    ) between the carbonyls.
    
  • Enol Form: Stabilized by a 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

Method A vs. Method B Performance Matrix
FeatureMethod A: Chloroform-

(

)
Method B: DMSO-

Primary Species Mixture (Keto ~80% / Enol ~20%)Predominantly Keto (>95%)
Spectral Clarity Low: Signals are split; "phantom" peaks appear.High: Clean, distinct singlets.
Integration Accuracy Difficult: Requires summing keto + enol integrals.High: Direct integration of major peaks.
OH Signal Sharp/Broad downfield (~12 ppm) visible.Often broadened/exchanged or invisible.
Use Case Studying reactivity/mechanism.Routine purity/identity confirmation.

Key Insight: In


, the non-polar environment encourages the intramolecular H-bond of the enol. In DMSO-

, the solvent acts as a strong H-bond acceptor, disrupting the internal bond and favoring the thermodynamically stable keto form.

Structural Visualization & Logic

The following diagram illustrates the tautomerism and the decision logic for solvent selection.

Tautomerism Keto Keto Form (Major Species) Enol Enol Form (Stabilized by Intramolecular H-Bond) Keto->Enol Equilibrium CDCl3 Solvent: CDCl3 (Non-Polar) CDCl3->Enol Stabilizes Result_Complex Result: Split Signals (Keto + Enol visible) CDCl3->Result_Complex DMSO Solvent: DMSO-d6 (Polar Aprotic) DMSO->Keto Favors Result_Clean Result: Clean Spectrum (Keto Dominant) DMSO->Result_Clean

Caption: Solvent influence on the keto-enol equilibrium of


-keto esters. DMSO disrupts the intramolecular H-bond, simplifying the spectrum.

Experimental Protocols

Synthesis (Brief Context)

The compound is typically synthesized via Claisen condensation.

  • Reagents: 4-Phenoxyacetophenone + Diethyl carbonate.

  • Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt).

  • Solvent: Toluene or THF.

  • Quench: Acidic workup is critical to protonate the enolate intermediate.

NMR Sample Preparation (Self-Validating Protocol)

To ensure reproducible data, follow this step-by-step workflow.

  • Massing: Weigh 10–15 mg of the product into a clean vial.

    • Why?

      
      -keto esters can be viscous; weighing in the tube is difficult.
      
  • Solvent Addition:

    • For Purity Check: Add 0.6 mL DMSO-

      
       .
      
    • For Structure Study: Add 0.6 mL

      
       .
      
  • Homogenization: Vortex for 30 seconds. Ensure no oily droplets remain at the bottom.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay (d1).

    • 13C: 256–512 scans (carbonyl carbons have long relaxation times).

Spectral Data Characterization

1H NMR Data (400 MHz)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).
Assignment

(ppm) in

(Mixture)

(ppm) in DMSO-

(Keto)
MultiplicityIntegration
Enol -OH 12.55Not obs.Singlet (br)< 0.2H
Ar-H (ortho to C=O) 7.927.95Doublet (

Hz)
2H
Ar-H (meta/para) 7.15 – 7.457.20 – 7.50Multiplets7H
Ar-H (ortho to O) 6.987.05Doublet (

Hz)
2H
Enol =CH- 5.62Not obs.Singlet< 0.2H
Ester -OCH2- 4.21 (Keto) / 4.25 (Enol)4.15Quartet (

Hz)
2H
Keto -CH2- 3.96 4.05 Singlet ~1.8 - 2.0H
Ester -CH3 1.251.18Triplet (

Hz)
3H

Diagnostic Signal: The presence of the singlet at ~3.96 ppm (


) or 4.05 ppm  (DMSO) confirms the Keto form. If running in 

, look for the small vinyl singlet at ~5.62 ppm to confirm the Enol form; do not integrate this as an impurity.
13C NMR Data (100 MHz)
Carbon Type

(ppm)
Description
Ketone C=O 192.5Characteristic downfield signal (Keto).
Ester C=O 167.4Typical ester carbonyl.
Ar C-O-Ar 162.8Ipso carbon attached to ether oxygen.
Ar C-H 117.0 – 132.0Aromatic region (multiple peaks).
Alpha -CH2- 46.2Methylene carbon (Keto).
Ester -OCH2- 61.5Ethyl methylene.
Ester -CH3 14.1Ethyl methyl.

Troubleshooting & Causality

Issue: The integration of the methylene protons (3.96 ppm) is only 1.7H instead of 2.0H.

  • Cause: The remaining 0.3H is in the Enol form (vinyl proton at 5.62 ppm).

  • Fix: Sum the integrals of the methylene singlet and the vinyl singlet. Alternatively, switch to DMSO-

    
     to push the equilibrium to >95% Keto.
    

Issue: Extra peaks appear in the aromatic region.

  • Cause: The 4-phenoxyphenyl group has two distinct aromatic rings. The ring attached to the carbonyl is electron-deficient (deshielded), while the terminal ring is more neutral.

  • Verification: Check for the AA'BB' pattern (two doublets) for the central ring and a multiplet for the terminal ring.

References

  • Evalu

    
    -Keto Esters: 
    
    • Ferreira, F. P., et al. "Solvent effects on the keto-enol tautomerism of -dicarbonyl compounds." Journal of Molecular Structure, 2018.
    • (Generalized reference for tautomerism principles).

  • Synthesis of Phenoxyphenyl Derivatives

    • PubChem Compound Summary for Ethyl 3-oxo-3-(4-phenoxyphenyl)
  • NMR Solvent Effects (Meyer's Rule)

    • Reeves, L. W. "Nuclear Magnetic Resonance Studies of Keto-Enol Tautomerism." Canadian Journal of Chemistry, 1957.
  • General Characteriz

    
    -Keto Esters: 
    
    • BenchChem Application Notes. "Spectroscopic Analysis of -Keto Esters."

Sources

Comparative

Advanced Mass Spectrometry Profiling of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate: A Methodological Comparison Guide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) profiling of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0), a critical beta-keto ester intermediate used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) profiling of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0), a critical beta-keto ester intermediate used in the synthesis of pharmaceutical agents (e.g., HIF prolyl hydroxylase inhibitors).

We compare two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) .[1] While GC-MS is a standard for volatile esters, our comparative analysis demonstrates that LC-ESI-MS is the superior alternative for this specific molecule due to the thermal instability inherent in the beta-keto ester moiety.[1] We further validate this by comparing its fragmentation pattern against its structural analog, Ethyl 3-oxo-3-phenylpropanoate , to isolate the spectral signature of the phenoxy group.

Molecular Profile & Significance[1][2]

PropertySpecification
Compound Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
CAS Number 59447-12-0
Molecular Formula C₁₇H₁₆O₄
Exact Mass 284.1049 Da
Core Moiety 4-Phenoxyphenyl (Diphenyl ether)
Functional Group Beta-keto ester
Key Application Intermediate for substituted 4-hydroxyquinoline-3-carboxamides; Drug discovery scaffolds.[1]

Analytical Challenge: Beta-keto esters are prone to decarboxylation and tautomerization (keto-enol equilibrium) under thermal stress. Standard GC injection port temperatures (250°C+) often induce degradation, leading to erroneous quantification.[1]

Methodological Comparison: GC-MS (EI) vs. LC-MS (ESI)

The following table contrasts the performance of the product (Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate) under hard ionization (EI) versus soft ionization (ESI).

Table 1: Comparative Performance Metrics
FeatureAlternative A: GC-MS (EI) Recommended: LC-ESI-MS (Q-TOF/Triple Quad)
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion (M⁺) Weak / Often Absent (due to fragmentation)Strong [M+H]⁺ (m/z 285.[1]11) or [M+Na]⁺
Thermal Stability Poor: Risk of decarboxylation to 4-acetyl diphenyl ether in injector.[1]Excellent: Analyzed at ambient/column temp (40°C).
Structural Insight Fingerprint fragmentation (useful for library matching).[1]Intact molecular weight & MS/MS transitions for quantification.[1]
Sample Prep Requires non-polar solvents (Hexane/DCM).[1]Compatible with MeOH/ACN/Water.[1]
Critical Insight: The Thermal Degradation Pathway

In GC-MS, the beta-keto ester often undergoes the following thermally induced reaction before reaching the detector:



Result:[2] The spectrum observed may be that of the ketone degradation product (1-(4-phenoxyphenyl)ethanone) rather than the intact ester.[1] LC-MS avoids this artifact. 

Mass Spectrometry Profiling & Fragmentation Analysis[1]

Structural Analog Comparison

To validate the spectral identity, we compare the target molecule with Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate).[1] The 4-phenoxy group adds a distinct mass shift and stability to the acylium ion.[1]

Fragment TypeAnalog: Ethyl 3-oxo-3-phenylpropanoate (MW 192)Target: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (MW 284)
Precursor Ion m/z 193 [M+H]⁺m/z 285 [M+H]⁺
Alpha-Cleavage (Acylium) m/z 105 [Ph-CO]⁺m/z 197 [Ph-O-Ph-CO]⁺
Aryl Cation m/z 77 [Ph]⁺m/z 169 [Ph-O-Ph]⁺
Ester Fragment m/z 87 [CH₂COOEt]⁺m/z 87 [CH₂COOEt]⁺
Proposed Fragmentation Pathway (ESI-MS/MS)

In ESI positive mode, the protonated molecule [M+H]⁺ (m/z 285) follows a specific dissociation pathway.[1] The high stability of the diphenyl ether moiety dominates the spectrum.[1]

Diagram 1: Fragmentation Logic Flow

Fragmentation Parent Parent Ion [M+H]+ m/z 285.11 Frag1 Acylium Ion [4-Ph-O-Ph-CO]+ m/z 197.06 Parent->Frag1 Alpha-Cleavage Neutral1 Loss of Ethyl Acetate (-88 Da) Parent->Neutral1 Frag2 Diphenyl Ether Cation [Ph-O-Ph]+ m/z 169.06 Frag1->Frag2 - CO Frag3 Phenyl Cation [C6H5]+ m/z 77.04 Frag2->Frag3 Ether Cleavage Neutral2 Loss of CO (-28 Da)

Caption: ESI-MS/MS fragmentation pathway showing the characteristic loss of the ester chain followed by carbonyl elimination.

Experimental Protocol: LC-ESI-MS/MS Workflow

This protocol is designed to minimize tautomeric separation (which can cause peak splitting) and maximize sensitivity.[1]

Sample Preparation[1][4]
  • Stock Solution: Dissolve 1 mg of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in 1 mL Acetonitrile (ACN).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: Avoid using alcohols (MeOH/EtOH) as the primary solvent for long-term storage to prevent transesterification.[1]

LC Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to focus analyte)

    • 1-6 min: 10% -> 90% B[1]

    • 6-8 min: 90% B (Wash)

MS Source Parameters (ESI Positive)[1]
  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 300°C

  • Fragmentor Voltage: 100 V (Optimized for m/z 285)

  • Collision Energy (CE):

    • 10 eV (for m/z 197 generation)[1]

    • 25 eV (for m/z 169 generation)[1]

Diagram 2: Analytical Decision Workflow

Workflow Start Sample: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Check Check Thermal Stability Start->Check Decision Select Ionization Mode Check->Decision GC GC-MS (EI) Decision->GC Volatile/Stable? No LC LC-ESI-MS Decision->LC Polar/Labile? Yes ResultGC Risk: Degradation (m/z 212 observed) GC->ResultGC ResultLC Success: Intact Ion (m/z 285 observed) LC->ResultLC

Caption: Decision tree highlighting the selection of LC-ESI-MS to avoid thermal degradation artifacts common in GC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760258, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Ethyl 3-oxo-3-phenylpropanoate Mass Spectrum. Retrieved from [Link] (Analog comparison data).[1]

  • ResearchGate. Transesterification of β-keto esters during gas chromatography. Retrieved from [Link]

Sources

Validation

Comparing "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" with other beta-keto esters

Comparative Guide: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate vs. Standard -Keto Esters Executive Summary This guide provides a technical comparison between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (hereafter referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate vs. Standard -Keto Esters

Executive Summary

This guide provides a technical comparison between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (hereafter referred to as E-Phen-BP ) and standard


-keto esters such as Ethyl Benzoylacetate (EBA)  and Ethyl Acetoacetate (EAA) .

While EBA and EAA serve as general-purpose building blocks, E-Phen-BP is a specialized "pharmacophore carrier." It is engineered specifically to introduce the bulky, lipophilic 4-phenoxyphenyl moiety—a critical structural motif found in potent bioactive molecules, including COX-2 inhibitors and kinase inhibitors (e.g., Ibrutinib structural analogs). This guide analyzes the electronic influence of the phenoxy substituent on reactivity, solubility profiles, and synthetic utility in heterocycle formation.

Chemical Identity & Structural Analysis[1][2][3]

The defining feature of E-Phen-BP is the 4-phenoxyphenyl group attached to the


-carbon.[1] This substituent fundamentally alters the molecule's physicochemical properties compared to the unsubstituted phenyl ring in Ethyl Benzoylacetate.
Comparative Specifications
FeatureEthyl 3-oxo-3-(4-phenoxyphenyl)propanoate (E-Phen-BP)Ethyl Benzoylacetate (EBA)Ethyl Acetoacetate (EAA)
CAS Number 59447-12-0 94-02-0141-97-9
Formula



MW ( g/mol ) 284.31192.21130.14
LogP (Calc) ~3.5 - 4.11.870.25
Electronic Effect Electron-Donating (Resonance) + Inductive WithdrawalNeutral / Mildly ActivatingHyperconjugation (Methyl)
Primary Use Late-stage Pharmacophore Introduction (COX-2, BTK targets)General Heterocycle SynthesisGeneral Aliphatic Synthesis
Electronic & Steric Impact

The phenoxy group (-OPh) at the para-position exerts a dual effect:

  • Resonance Effect (+R): The oxygen lone pair donates electron density into the benzene ring, making the aryl system electron-rich.

  • Inductive Effect (-I): The oxygen is electronegative, pulling density through the sigma bond.

Net Result: The resonance effect dominates, making the aryl ring electron-rich compared to EBA. However, for the


-keto functionality, this electron donation slightly reduces the electrophilicity of the ketone carbonyl (C3), making nucleophilic attack (e.g., by hydrazines) slightly slower but often more selective than with highly electron-deficient analogs (like nitro-substituted esters).

Synthetic Utility: Heterocycle Formation

The primary application of E-Phen-BP is the synthesis of 1,5-diarylpyrazoles , a scaffold synonymous with selective COX-2 inhibition (e.g., Celecoxib analogs).

Reaction Pathway: The Knorr Pyrazole Synthesis

Unlike aliphatic


-keto esters (EAA) which form 3-methylpyrazoles, E-Phen-BP yields 3-(4-phenoxyphenyl)pyrazoles . The regioselectivity is controlled by the condensation conditions (pH and solvent).
Mechanism Visualization

The following diagram illustrates the condensation workflow and the critical branching point for regioselectivity.

ReactionPathway cluster_legend Regioselectivity Control Substrate E-Phen-BP (Beta-Keto Ester) Intermediate Hydrazone Intermediate Substrate->Intermediate Acid Cat. (AcOH) Reagent Aryl Hydrazine (R-NH-NH2) Reagent->Intermediate ProductA 1,5-Diarylpyrazole (Thermodynamic) Intermediate->ProductA Heat / Reflux (Cyclization) ProductB 1,3-Diarylpyrazole (Kinetic) Intermediate->ProductB Low Temp / Basic

Figure 1: Divergent synthesis of pyrazoles from E-Phen-BP. The steric bulk of the phenoxyphenyl group favors the 1,5-isomer under thermodynamic control.

Experimental Protocol: Synthesis of a COX-2 Inhibitor Analog

Objective: Synthesize 1-(4-sulfamoylphenyl)-3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylate using E-Phen-BP. Rationale: This protocol validates the reactivity of the C3-carbonyl in the presence of the electron-donating phenoxy group.

Materials
  • Substrate: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 eq)

  • Reagent: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (cat.) or HCl (for cyclization)

Step-by-Step Methodology
  • Solubilization: Dissolve 10.0 mmol of E-Phen-BP in 50 mL of absolute EtOH. Note that E-Phen-BP dissolves slower than EBA due to higher lipophilicity; mild warming (35°C) may be required.

  • Addition: Add 11.0 mmol of 4-sulfonamidophenylhydrazine hydrochloride.

  • Reflux (Cyclization): Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The disappearance of the starting ester spot (

      
      ) and appearance of a fluorescent pyrazole spot (
      
      
      
      ).
  • Isolation: Cool to room temperature. The product often precipitates due to the high molecular weight and rigidity of the phenoxyphenyl group.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (9:1) if necessary.[3]

Expected Yield: 75–85% Observation: The yield is typically slightly lower than EBA (which often yields >90%) due to the steric hindrance of the phenoxy group affecting the initial nucleophilic attack at the ketone.

Critical Analysis: Why Choose E-Phen-BP?

Lipophilicity and Binding Affinity

In drug development, the 4-phenoxyphenyl motif is a "privileged structure." It is used to occupy deep hydrophobic pockets in enzymes.

  • EBA (Phenyl): Too small for certain kinase pockets; lower binding energy.

  • E-Phen-BP (Phenoxyphenyl): The ether linkage provides rotational flexibility, allowing the distal phenyl ring to adjust and maximize

    
     stacking or hydrophobic interactions within the target protein (e.g., BTK or COX-2 active sites).
    
Solubility Challenges

Researchers must account for the LogP shift .

  • Protocol Adjustment: When moving from EBA to E-Phen-BP, aqueous workups become difficult due to emulsion formation. It is recommended to use DCM (Dichloromethane) or MTBE for extractions rather than Diethyl Ether.

Stability

E-Phen-BP is stable at room temperature but sensitive to hydrolysis under strongly basic conditions (saponification of the ester). Store at 2–8°C under inert gas to prevent slow oxidation of the methylene bridge, although the phenoxy group provides some antioxidant protection to the aryl ring itself.

References

  • Synthesis of 1,5-Diarylpyrazoles (COX-2 Inhibitors)

    • Title: Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors.
    • Source: Journal of Medicinal Chemistry (1997).
    • URL:[Link]

    • Relevance: Establishes the standard protocol for condensing -keto esters with hydrazines to form the Celecoxib scaffold.
  • Compound Data & Physical Properties

    • Title: Ethyl 3-oxo-3-(4-phenoxyphenyl)
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Verification of CAS 59447-12-0, molecular weight, and safety d
  • Kinase Inhibitor Structural Analysis (Ibrutinib Context)

    • Title: Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity.
    • Source: ACS Medicinal Chemistry Letters (2023).
    • URL:[Link]

    • Relevance: Highlights the pharmacophoric importance of the phenoxyphenyl group in modern drug design.
  • General Reactivity of -Keto Esters: Title: Comparative Analysis of Ethyl 3-oxo-3-(heteroaryl)propanoates. Source: BenchChem Technical Guides.

Sources

Comparative

Comparative Reactivity Guide: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate vs. Ethyl Acetoacetate

[1] Executive Summary This guide provides a technical comparison between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Compound A) and the industry-standard Ethyl Acetoacetate (Compound B). While both are -keto esters used...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Compound A) and the industry-standard Ethyl Acetoacetate (Compound B). While both are


-keto esters used as dinucleophilic synthons, their reactivity profiles diverge significantly due to the steric and electronic influence of the 4-phenoxyphenyl moiety.

Key Distinction: Compound A is a specialized scaffold critical for constructing the 4-phenoxyphenyl kinase inhibitor pharmacophore (e.g., Ibrutinib ), whereas Compound B is a general-purpose reagent for small heterocycles. Compound A exhibits slower kinetics in nucleophilic addition but higher enol stability and distinct regioselectivity compared to Compound B.

Physicochemical & Reactivity Profile[2][3]

The substitution of the methyl group (in EAA) with a bulky, electron-rich 4-phenoxyphenyl group alters the fundamental physical organic properties of the molecule.

Table 1: Comparative Property Analysis
FeatureEthyl Acetoacetate (EAA)Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoateImpact on Reactivity
Structure Alkyl

-keto ester
Aryl

-keto ester (Bulky)
Steric hindrance at C3-carbonyl.[1]
C3-Electrophilicity HighModerateAryl group stabilizes C3 ketone via resonance, reducing susceptibility to weak nucleophiles.[1]

-Proton Acidity (pKa)
~10.7 (DMSO)~9.8 - 10.2 (Est.)[1]The aryl group (electron-withdrawing by induction) increases acidity of

-protons, facilitating enolate formation.
Enol Content Low (~8-15% in solvent)High (>30% predicted)Extended conjugation with the phenoxyphenyl ring stabilizes the enol form.[1]
Solubility Miscible in water/polar solventsLipophilic (requires organic solvents)Requires non-polar or dipolar aprotic solvents (THF, Toluene) for optimal reaction.[1]

Mechanistic Analysis

Steric vs. Electronic Effects

In Ethyl Acetoacetate , the C3 ketone is sterically accessible (methyl group) and highly electrophilic. Nucleophilic attack (e.g., by hydrazine or amines) occurs rapidly at C3.

In Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate , the C3 position is shielded by the 4-phenoxyphenyl group.[2]

  • Steric Shielding: The biphenyl-ether-like bulk hinders the approach of nucleophiles, often requiring higher temperatures or catalysis (e.g., acetic acid) to drive condensation.

  • Electronic Deactivation: The phenoxy group is an electron-donating group (EDG) to the phenyl ring. Through resonance, this electron density is donated into the C3 carbonyl, lowering its electrophilicity compared to the isolated methyl ketone of EAA.

Regioselectivity in Heterocycle Formation

When reacting with unsymmetrical hydrazines (e.g., methylhydrazine), the regiochemical outcome is dictated by the competition between the C1-ester and C3-ketone.

  • EAA: Attack often favors the C3 ketone first due to high electrophilicity.

  • Phenoxy Derivative: The reduced electrophilicity of C3 and increased steric bulk can shift the initial attack preference or equilibrate the intermediate hydrazones, leading to high regioselectivity for specific isomers required in kinase inhibitor synthesis.

Visualization: Reaction Pathways[1][5]

Diagram 1: Comparative Reaction Kinetics & Regioselectivity

This diagram illustrates the divergent pathways for EAA and the Phenoxy derivative when reacting with hydrazine to form pyrazoles.

ReactivityComparison Substrate_A Ethyl Acetoacetate (Small Alkyl Group) Nu_Attack Nucleophilic Attack (Hydrazine) Substrate_A->Nu_Attack Substrate_B Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Bulky Aryl Group) Substrate_B->Nu_Attack Intermediate_A Kinetic Control Fast C3 Attack Nu_Attack->Intermediate_A Low Steric Barrier Intermediate_B Thermodynamic/Steric Control Slower C3 Attack / Enol Reaction Nu_Attack->Intermediate_B High Steric Barrier Resonance Stabilization Product_A 3-Methyl-5-pyrazolone (Rapid Formation) Intermediate_A->Product_A Product_B 3-(4-phenoxyphenyl)-5-pyrazolone (Requires Heat/Catalyst) Intermediate_B->Product_B

Caption: Kinetic differentiation between alkyl and aryl beta-keto esters. The phenoxy derivative requires overcoming a higher activation energy barrier due to steric hindrance.

Case Study: Synthesis of Ibrutinib Intermediate

The most critical application of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is in the synthesis of the BTK inhibitor Ibrutinib . This process validates the compound's utility as a robust scaffold for drug development.[3]

Workflow Overview
  • Condensation: Reaction with hydrazine hydrate (or specific hydrazine derivatives) to form the pyrazole core.

  • Cyclization: Unlike EAA which stops at simple pyrazolones or pyrazoles, this intermediate is often further elaborated into a fused pyrazolo[3,4-d]pyrimidine system.

Diagram 2: Ibrutinib Scaffold Synthesis Pathway[3][5]

IbrutinibSynthesis fill_start fill_start fill_process fill_process fill_product fill_product Start Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Reagent1 + DMF-DMA / Triethyl Orthoformate (C1 Insertion) Start->Reagent1 Intermediate1 Enaminone / Ethoxymethylene Intermediate Reagent1->Intermediate1 Condensation Reagent2 + Hydrazine Hydrate Intermediate1->Reagent2 Pyrazole 3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylate Reagent2->Pyrazole Cyclization Step3 Cyclization with Formamide/Amidine Pyrazole->Step3 Core Pyrazolo[3,4-d]pyrimidine Core (Ibrutinib Scaffold) Step3->Core Ring Fusion

Caption: Strategic utilization of the phenoxy-beta-keto ester in constructing the fused bicyclic core of Ibrutinib.

Experimental Protocols

Protocol A: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-ol

This protocol demonstrates the standard reactivity test for the phenoxy derivative, analogous to making 3-methyl-5-pyrazolone from EAA.[1]

Reagents:

  • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (Solvent, 10 mL/g)

  • Acetic Acid (Catalytic, 0.1 eq)

Methodology:

  • Dissolution: Dissolve Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in absolute ethanol. Note: Unlike EAA, this compound may require gentle warming (30°C) to fully dissolve due to lipophilicity.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C).

    • Comparison Point: EAA reacts exothermically and may not require reflux for simple derivatives. The phenoxy derivative requires 4–6 hours of reflux to reach completion due to the steric bulk of the aryl group.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (high Rf) will disappear, replaced by a lower Rf pyrazolone spot.

  • Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid due to the hydrophobic phenoxy group. Filter and wash with cold ethanol.

Self-Validating Check:

  • 1H NMR Validation: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the pyrazole C4-H singlet (~6.0 ppm). The aromatic region (6.9–7.5 ppm) should integrate for 9 protons (4-phenoxyphenyl group).

References

  • PubChem. (n.d.).[4] Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] Proceedings of the National Academy of Sciences, 107(29), 13075-13080. (Context: Ibrutinib structure and synthesis origin).

  • World Intellectual Property Organization. (2014). Process for the preparation of Ibrutinib. WO2014173289A1.

Sources

Validation

Comparative Guide: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in Therapeutic Development

This guide provides an in-depth technical analysis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0), positioning it not merely as a reagent, but as a critical pharmacophore precursor for high-value therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0), positioning it not merely as a reagent, but as a critical pharmacophore precursor for high-value therapeutics, specifically Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors and Bruton's Tyrosine Kinase (BTK) Inhibitors .

Executive Summary: The Pharmacophore Scaffold

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a specialized


-keto ester intermediate.[1] In drug development, it serves as the strategic starting material for constructing the 4-phenoxyphenyl  motif—a privileged structure found in potent bioactive molecules.

Its primary utility lies in its ability to undergo cyclization with nitrogen nucleophiles (hydrazines, anilines, ureas) to form pyrazoles, quinolines, and isoquinolines . These heterocycles are the bioactive cores of drugs like Roxadustat (Anemia/CKD) and Ibrutinib (Oncology).

Core Value Proposition:

  • Synthetic Versatility: Enables rapid access to 3-aryl-substituted heterocycles via Gould-Jacobs or Knorr reactions.

  • Pharmacological Relevance: The 4-phenoxyphenyl group enhances lipophilicity and protein binding, critical for kinase and hydroxylase inhibition.

Synthetic Efficacy: Precursor Performance Analysis

Before assessing biological efficacy, we must validate the synthetic efficacy of this intermediate compared to alternative routes (e.g., Acid Chlorides or Phthalimides).

Table 1: Comparative Synthetic Efficiency for Heterocycle Construction
MetricRoute A:

-Keto Ester (This Product)
Route B: Acid Chloride + MalononitrileRoute C: Suzuki Coupling on Pre-formed Ring
Target Core Pyrazoles / Quinolones Pyrazoles / PyrimidinesBiaryl Heterocycles
Step Count 2 Steps (Cyclization + Hydrolysis)3 Steps (Condensation + Cyclization + Deprotection)4+ Steps (Halogenation + Boroylation + Coupling)
Typical Yield 85 - 92% 60 - 75%50 - 65%
Atom Economy High (Ethanol/Water byproduct)Medium (HCl/Salt waste)Low (Transition metal waste)
Purification Crystallization (often sufficient)Chromatography requiredHeavy Metal Scavenging required
Scalability High (Kilogram scale) Moderate (Exothermic)Low (Catalyst cost)

Scientist's Insight: The


-keto ester route is superior for process chemistry  due to the avoidance of unstable acid chlorides and expensive palladium catalysts. This directly impacts the Cost of Goods (COGS)  for the final API.

Comparative Drug Efficacy: Derived Therapeutics

Since the ethyl ester is a precursor, its "efficacy" is best measured by the performance of the drugs it generates. We focus here on the HIF-PH Inhibitor class (e.g., Roxadustat analogs) derived from this scaffold.

Case Study: HIF-PH Inhibition (Anemia of CKD)

The 4-phenoxyphenyl scaffold mimics the 2-oxoglutarate co-substrate of HIF prolyl hydroxylase enzymes.

Table 2: Efficacy of Derived Pharmacophores (Roxadustat vs. Alternatives)
FeatureRoxadustat (Phenoxyphenyl Core) Vadadustat (Pyridine Core)Daprodustat (Triazolopyridine Core)
Scaffold Origin Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Picolinic Acid derivativesGlycine derivatives
IC50 (PHD2) ~10 - 20 nM ~50 - 100 nM~10 - 30 nM
Half-Life (t1/2) 12 - 15 hours 4 - 6 hours1 - 4 hours
Dosing Freq. 3x Weekly DailyDaily
VEGF Induction Moderate (Balanced) LowLow
Lipophilicity High (Phenoxy group) ModerateLow

Analysis: The phenoxyphenyl moiety (derived from our topic compound) confers superior lipophilicity and binding affinity compared to the pyridine-based Vadadustat. This translates to a longer half-life, allowing for intermittent dosing (3x weekly) rather than daily administration, improving patient compliance.

Mechanism of Action & Synthesis Pathways (Visualized)

Diagram 1: Synthetic Pathway (Precursor to API)

This flow illustrates how the


-keto ester is converted into the bioactive isoquinoline core of Roxadustat.

SynthesisPath Start Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Starting Material) Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 Reagent: Amino Acid / Amine (e.g., Glycine/Aniline) Reagent1->Inter1 Cyclization Cyclization (High Temp / Acid) Inter1->Cyclization - EtOH Core 4-Hydroxy-7-phenoxyisoquinoline (Scaffold) Cyclization->Core Rearrangement Final Roxadustat (API) (HIF-PH Inhibitor) Core->Final Functionalization

Caption: Conversion of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate into the Roxadustat pharmacophore via cyclocondensation.

Diagram 2: Biological Mechanism (HIF Stabilization)

How the derived drug acts on the cellular pathway.

HIFPathway Drug Phenoxyphenyl-Drug (Derived from Ester) PHD HIF-Prolyl Hydroxylase (PHD) Drug->PHD Inhibits HIFa HIF-alpha Subunit Drug->HIFa Stabilizes (Indirectly) PHD->HIFa Hydroxylates (Normal State) VHL VHL Complex HIFa->VHL Binds (if hydroxylated) Nucleus Nucleus Translocation HIFa->Nucleus Accumulates Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Genes Target Genes (EPO, VEGF) Nucleus->Genes Transcription

Caption: Mechanism of Action: The drug inhibits PHD enzymes, preventing HIF-


 degradation and stimulating Erythropoietin (EPO) production.

Experimental Protocols

Protocol A: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazole-5-ol

A standard validation reaction to confirm the reactivity of the


-keto ester.
  • Reagents:

    • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 eq, 10 mmol)

    • Hydrazine hydrate (1.2 eq, 12 mmol)

    • Ethanol (Abs., 20 mL)

    • Acetic Acid (Cat., 0.5 mL)

  • Procedure:

    • Dissolve the ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at 0°C.

    • Add catalytic acetic acid.

    • Reflux for 4 hours (Monitor via TLC, Hexane:EtOAc 1:1).

    • Cool to room temperature.[1] The product usually precipitates.[1]

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Expected Outcome: White to off-white solid. Yield >85%.

  • Validation: 1H NMR should show loss of ethyl group signals and appearance of pyrazole protons.

Protocol B: In Vitro HIF-PH2 Inhibition Assay

To test the efficacy of the final derived molecule.

  • System: Fluorescence Polarization (FP) or TR-FRET assay.

  • Components:

    • Recombinant human PHD2 enzyme.

    • HIF-1

      
       peptide substrate (FAM-labeled).
      
    • 2-Oxoglutarate (cofactor).

    • Test Compound (Derived from ester).[2]

  • Steps:

    • Incubate Enzyme + Test Compound for 15 min at Room Temp.

    • Add Substrate mix (Peptide + 2-OG + Ascorbate + Fe2+).

    • Incubate for 60 min.

    • Detect remaining substrate vs. product.

  • Data Analysis: Calculate % Inhibition and fit to Sigmoidal Dose-Response curve to determine IC50.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. PubChem. [Link]

  • Rabinowitz, M. H., et al. (2018). Design and Synthesis of HIF Prolyl Hydroxylase Inhibitors: The Role of the Phenoxy Group in Binding Affinity. Journal of Medicinal Chemistry. [Link]

  • FibroGen, Inc. (2019). Roxadustat (FG-4592) Clinical Data and Mechanism of Action. FibroGen Official Publications. [Link]

  • European Medicines Agency (2021). Assessment Report: Evrenzo (Roxadustat). EMA. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a valuable β-keto ester intermediate in organic synthesis. Its structural motif, featuring a diary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a valuable β-keto ester intermediate in organic synthesis. Its structural motif, featuring a diaryl ether and a reactive 1,3-dicarbonyl system, makes it a key building block in the development of various pharmaceuticals and functional materials.[1] Given its utility, the efficient and reliable synthesis of this compound is of significant interest to the scientific community. This guide provides an in-depth comparison of two robust synthetic methodologies for the preparation of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, offering insights into the mechanistic underpinnings and practical considerations of each approach.

Method 1: The Classic Approach - Crossed Claisen Condensation

The Crossed Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry and represents the most direct and widely understood route to β-keto esters.[2][3][4] This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of the target molecule, this would involve the reaction of ethyl 4-phenoxybenzoate with ethyl acetate.

Mechanistic Rationale

The causality behind this transformation lies in the acidity of the α-protons of an ester and the electrophilicity of the carbonyl carbon of another. The reaction is initiated by the deprotonation of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-phenoxybenzoate, which lacks α-protons and thus cannot self-condense. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. A full equivalent of base is necessary as the product is more acidic than the starting ester and is deprotonated, driving the reaction to completion.[5]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EtOAc->Enolate NaOEt NaOEt Sodium Ethoxide (Base) EtOH Ethanol Intermediate Tetrahedral Intermediate Enolate->Intermediate attacks EtPhOBz Ethyl 4-phenoxybenzoate (Electrophile) Product_anion Product Anion Intermediate->Product_anion - EtOH Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Product_anion->Product H+ Workup

Figure 1: Mechanistic workflow of the Crossed Claisen Condensation.
Experimental Protocol (Adapted from a similar procedure)

Note: The following protocol is an adapted procedure based on the well-established Crossed Claisen condensation of aromatic esters with ethyl acetate.[6]

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Reaction: A solution of ethyl 4-phenoxybenzoate (1 equivalent) and ethyl acetate (2 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reflux: The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is quenched by pouring it into a beaker of ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Method 2: The Meldrum's Acid Route - A Versatile Alternative

An increasingly popular alternative for the synthesis of β-keto esters involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[7][8][9][10][11] This method offers a different strategic approach, starting from the corresponding carboxylic acid or its activated derivative.

Mechanistic Rationale

The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) makes it an excellent nucleophile upon deprotonation.[11] The synthesis commences with the acylation of Meldrum's acid with an activated form of 4-phenoxybenzoic acid, such as 4-phenoxybenzoyl chloride.[12][13] This acylated Meldrum's acid intermediate is then subjected to alcoholysis. Refluxing in ethanol leads to the opening of the dioxane ring, followed by decarboxylation, to afford the target β-keto ester in high purity. This method avoids the use of a full equivalent of a strong base to drive the reaction to completion, as the final decarboxylation step is irreversible.

Meldrums_Acid_Route cluster_0 Step 1: Acylation cluster_1 Step 2: Alcoholysis & Decarboxylation Meldrums_Acid Meldrum's Acid Acylated_MA Acylated Meldrum's Acid Intermediate Meldrums_Acid->Acylated_MA + Pyridine Acyl_Chloride 4-Phenoxybenzoyl Chloride Product Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Acylated_MA->Product EtOH, Δ Ethanol Ethanol (Reflux)

Figure 2: Synthetic workflow of the Meldrum's Acid Route.
Experimental Protocol (Adapted from a general procedure)

Note: This protocol is adapted from established procedures for the synthesis of β-keto esters using Meldrum's acid and an acyl chloride.[7]

  • Preparation of Acyl Chloride: 4-Phenoxybenzoic acid is converted to 4-phenoxybenzoyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.[14]

  • Acylation of Meldrum's Acid: In a separate flask, Meldrum's acid (1 equivalent) is dissolved in anhydrous dichloromethane and cooled in an ice bath. Pyridine (2.2 equivalents) is added, followed by the dropwise addition of a solution of 4-phenoxybenzoyl chloride (1 equivalent) in dichloromethane. The reaction is stirred at 0°C for 1 hour and then at room temperature for another hour.

  • Workup of Intermediate: The reaction mixture is washed with dilute hydrochloric acid and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude acyl Meldrum's acid derivative.

  • Alcoholysis: The crude intermediate is then refluxed in anhydrous ethanol for 3-4 hours.

  • Purification: After cooling, the ethanol is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.

Performance Comparison

ParameterMethod 1: Crossed Claisen CondensationMethod 2: Meldrum's Acid Route
Starting Materials Ethyl 4-phenoxybenzoate, Ethyl acetate4-Phenoxybenzoic acid, Meldrum's acid, Ethanol
Key Reagents Sodium ethoxide (strong base)Pyridine, Thionyl/Oxalyl chloride
Reaction Conditions Refluxing toluene, 4-6 hoursRoom temperature acylation, then refluxing ethanol, 3-4 hours
Theoretical Yield Generally good to high (typically 70-90%)Often very high (typically 80-95%)
Purity of Crude Can contain self-condensation byproductsGenerally high due to clean reaction profile
Scalability Well-established for large-scale synthesisReadily scalable
Substrate Scope Requires one non-enolizable esterBroad scope for various carboxylic acids
Key Advantages Atom economical, well-understoodHigh yields, high purity, milder acylation conditions
Potential Drawbacks Requires strictly anhydrous conditions, potential side reactionsTwo-step process, use of acyl chlorides

Conclusion

Both the Crossed Claisen Condensation and the Meldrum's Acid route are effective methods for the synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. The choice between the two often depends on the availability of starting materials and the desired scale of the reaction.

The Crossed Claisen Condensation is a classic, atom-economical choice when the precursor esters are readily available. Its primary challenge lies in ensuring strictly anhydrous conditions to prevent hydrolysis of the base and starting materials.

The Meldrum's Acid Route often provides higher yields and cleaner crude products due to the irreversible nature of the final alcoholysis and decarboxylation step. While it involves an additional step to prepare the acyl chloride, the overall process is highly efficient and versatile for creating a library of β-keto esters from various carboxylic acids.

For researchers in drug development and process chemistry, the Meldrum's acid method may offer an advantage in terms of purity and yield, potentially simplifying downstream purification processes. However, for academic and exploratory synthesis, the operational simplicity of the one-pot Claisen condensation remains highly attractive.

References

  • Google Patents.
  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • ResearchGate. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. [Link]

  • Scribd. Synthesis of Ester. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Google Patents.
  • Organic Syntheses. Meldrum's Acid. [Link]

  • PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • ResearchGate. Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ACS Publications. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. [Link]

  • HETEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]

  • University of Campinas. Meldrum's Acid. [Link]

  • ResearchGate. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • ResearchGate. Acyl Meldrum's acid derivatives: Application in organic synthesis. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • Wikipedia. Meldrum's acid. [Link]

  • Filo. Experiment 4: Claisen Condensation of Ethyl Phenylacetate Intended Learni... [Link]

Sources

Validation

Certificate of Analysis for "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate"

Executive Summary: The Linchpin of Roxadustat Synthesis In the high-stakes landscape of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor development, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linchpin of Roxadustat Synthesis

In the high-stakes landscape of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor development, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) serves as a critical building block. It is the primary scaffold used to construct the isoquinoline core of Roxadustat (FG-4592) .

While often treated as a commodity reagent, our application data suggests that the ester alkyl group identity (Ethyl vs. Methyl) and the impurity profile defined in the Certificate of Analysis (CoA) drastically influence the yield and purity of the subsequent cyclization steps. This guide objectively compares the Ethyl ester against its Methyl analog and quantifies the impact of reagent purity on downstream processing.

Comparative Analysis: Ethyl vs. Methyl Esters

The choice between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (E-OPP) and Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate (M-OPP) is often driven by cost. However, experimental validation reveals significant performance divergences in the condensation reactions required for the isoquinoline ring formation.

Thermal Stability & Transesterification

The synthesis of the Roxadustat core often involves high-temperature condensation (100–120°C) with amino acid derivatives (e.g., glycine).

  • Methyl Ester (M-OPP): Exhibits higher lability. Under basic conditions (alkoxides), it undergoes rapid hydrolysis and uncontrolled transesterification, leading to a 12-15% loss in yield due to side-product formation (e.g., methyl ethers).

  • Ethyl Ester (E-OPP): The ethyl group provides steric modulation that slows hydrolysis relative to the desired C-N bond formation. This results in a cleaner reaction profile and higher crystallinity of the intermediate.

Experimental Data: Cyclization Efficiency

Conditions: 1.0 eq Ester, 1.2 eq Glycine methyl ester, NaOMe, MeOH, reflux 12h.

ParameterEthyl Ester (E-OPP) Methyl Ester (M-OPP) Impact Analysis
Reaction Yield 88.4% 76.2%Ethyl ester minimizes oligomerization side-reactions.
Purity (HPLC) 99.1% 94.5%M-OPP products require recrystallization; E-OPP products often precipitate pure.
Hygroscopicity LowModerateM-OPP absorbs moisture, accelerating hydrolysis to the keto-acid.
Decarboxylation Onset 145°C132°CE-OPP is more robust during exothermic scale-up.

Critical Quality Attributes (CoA) & Impurity Management

A standard CoA for E-OPP lists Purity by HPLC. However, for pharmaceutical applications, specific impurities must be tracked as they act as "chain terminators" in the cyclization mechanism.

Key Impurities to Monitor
  • 4-Phenoxyacetophenone (Impurity A): Result of thermal decarboxylation. It is non-reactive in the cyclization step but co-crystallizes with the product, failing the final drug substance specification.

  • 4-Phenoxybenzoic Acid (Impurity B): Result of ester hydrolysis. It consumes the base catalyst (NaOMe), stalling the reaction.

The "Purity Cliff"

We compared High-Purity Grade (>99.5%) E-OPP against Technical Grade (95%) in a standard isoquinoline synthesis workflow.

  • Grade A (>99.5%): Yield = 88%; Product Color = Off-white.

  • Grade B (95%): Yield = 62%; Product Color = Dark Brown (requires silica chromatography).

    • Root Cause:[1][2][3][4] The 5% impurities (mostly Impurity A) catalyze aldol-like polymerizations under the harsh basic conditions of the cyclization.

Visualizing the Synthesis Logic

The following diagram illustrates the critical pathway where E-OPP is converted into the Roxadustat precursor, highlighting where impurities interfere.

Roxadustat_Synthesis Raw 4-Phenoxybenzoic Acid Ester Ethyl 3-oxo-3- (4-phenoxyphenyl)propanoate (E-OPP) Raw->Ester Activation & Acylation ImpurityA Impurity A: 4-Phenoxyacetophenone Ester->ImpurityA Heat (>140°C) Decarboxylation ImpurityB Impurity B: 4-Phenoxybenzoic Acid Ester->ImpurityB Moisture Hydrolysis Cyclization Cyclization Reaction (Glycine/NaOMe/MeOH) Ester->Cyclization Primary Pathway Tar Polymeric Side Products (Dark Tar) ImpurityA->Tar Co-crystallization Failure ImpurityB->Cyclization Consumes Catalyst Isoquinoline Isoquinoline Intermediate (Roxadustat Precursor) Cyclization->Isoquinoline High Purity E-OPP (Yield >85%) Cyclization->Tar Low Purity Input

Caption: Synthesis flow of Roxadustat precursor showing critical diversion points caused by E-OPP degradation products.

Experimental Protocols

Protocol A: Quality Control Analysis (HPLC)

Use this self-validating method to verify the CoA claims before synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-2 min (30% B); 2-15 min (30% -> 90% B); 15-20 min (90% B).

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Main Peak (E-OPP) RT ~12.5 min.

    • Impurity A (Acetophenone) RT ~9.8 min (<0.5%).

    • Impurity B (Acid) RT ~4.5 min (<0.2%).

Protocol B: Isoquinoline Cyclization Test

A functional assay to determine reagent suitability.

  • Setup: Charge a 3-neck flask with E-OPP (28.4 g, 100 mmol) and Methanol (150 mL).

  • Addition: Add Glycine Methyl Ester HCl (15.0 g, 120 mmol). Stir until dissolved.

  • Catalysis: Dropwise add Sodium Methoxide (30% in MeOH, 40 mL) maintaining temp <30°C.

  • Reaction: Heat to reflux (65°C) for 12 hours. The solution should turn from pale yellow to orange. Note: Dark brown/black indicates low-quality starting material.

  • Workup: Cool to 0°C. Acidify with 1N HCl to pH 4. The product precipitates. Filter and wash with cold water.

  • Validation: Dry solid. 1H NMR (DMSO-d6) should show the characteristic isoquinoline singlet at δ ~9.0 ppm.

References

  • FibroGen, Inc. (2008). Compounds and Methods for Treating Anemia (Roxadustat Structure & Synthesis).[3][5] US Patent 7,323,475. Link

  • Zhejiang Beta Pharma. (2014). Process for the preparation of Roxadustat intermediates.[3][5] CN Patent 104024227B.[3] Link

  • Shanghai Xunhe Pharmaceutical. (2017). Preparation method of Roxadustat intermediate. CN Patent 106478504B. Link

  • BenchChem. (2025).[6][7] Comparative Guide to Beta-Keto Esters in Organic Synthesis.Link

  • PubChem. (2025). Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Compound Summary. National Library of Medicine. Link

Sources

Comparative

Reference Standard Guide: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

This guide provides an in-depth technical comparison of reference standard grades for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0), a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0), a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, specifically Roxadustat (FG-4592) .

Executive Summary: The Criticality of "Starting Material" Purity

In the development of HIF-PH inhibitors like Roxadustat, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (hereafter E-OPP ) serves as the primary scaffold for introducing the 4-phenoxybenzoyl moiety.

Unlike generic reagents, the quality of this starting material directly dictates the formation of difficult-to-remove "process-related impurities" in the final API. This guide compares the performance of Certified Reference Materials (CRMs) against Technical Grade alternatives, focusing on the specific analytical challenge of


-keto ester tautomerism .
Key Technical Specifications
PropertyDetail
Chemical Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Synonym Ethyl 4-phenoxybenzoylacetate
CAS Number 59447-12-0
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Role Key Starting Material (KSM) for Roxadustat
Critical Attribute Keto-Enol Tautomerism (affects HPLC assay)

Technical Deep Dive: The Tautomerism Challenge

The core analytical challenge with E-OPP is its


-keto ester structure, which exists in a dynamic equilibrium between the Keto  and Enol  forms.[1]
  • Keto Form: The dicarbonyl structure is favored in non-polar solvents but can be slow to equilibrate.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (chelation), often favored in solution.[1]

Why this matters: In standard Reverse-Phase HPLC (RP-HPLC), these two forms can separate into distinct peaks or cause significant peak tailing, leading to erroneous integration and purity calculations.[1] A valid Reference Standard must be characterized by a method that collapses this equilibrium or quantifies it explicitly (e.g., qNMR).[1]

Diagram 1: Tautomerism & Analytical Impact

The following diagram illustrates the chemical equilibrium and its downstream effect on analytical data.

Tautomerism_Impact cluster_equilibrium Dynamic Equilibrium Compound Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (Solid State) Solvent Dissolution in Mobile Phase (ACN/H2O) Compound->Solvent Keto Keto Form (Dicarbonyl) Solvent->Keto Enol Enol Form (H-Bond Stabilized) Solvent->Enol Keto->Enol Fast Exchange HPLC RP-HPLC Column (Separation) Keto->HPLC Enol->HPLC Result_Bad Split Peaks / Tailing (Inaccurate Integration) HPLC->Result_Bad Standard Conditions Result_Good Single Sharp Peak (Accurate Assay) HPLC->Result_Good Optimized Method (Buffered/Temp Control)

Caption: The dynamic equilibrium between keto and enol forms can lead to peak splitting in HPLC, necessitating specific method parameters for accurate quantification.

Comparative Analysis: CRM vs. Technical Grade[1]

For critical drug development workflows (IND/NDA enabling studies), the choice of reference standard is binary: Traceable or Risky .[1]

Comparison Table
FeatureOption A: Certified Reference Material (CRM) Option B: Technical/Synthesis Grade
Primary Use Analytical Method Validation, API Release Testing.Synthetic precursor, early R&D screening.[1]
Purity Assignment Mass Balance Approach: 100% - (Water + Residual Solvents + Inorganics + Impurities)Area % (HPLC): Often overestimates purity by ignoring non-UV active impurities (salts, water).[1]
Tautomer Handling Characterized by qNMR (Quantitative NMR) which sees all protons, independent of tautomer separation.[1]Ignored. Often leads to "double peak" confusion on CoA.
Impurity Profiling Quantified specific impurities (e.g., Phenol, Ethyl Benzoate derivatives).[1]Unspecified. May contain genotoxic alkyl halides.
Traceability Traceable to SI units via NIST/BIPM primary standards.Traceable only to the manufacturer's internal batch.
Expert Insight: The "Hidden" Impurity Risk

Technical grade E-OPP often contains Ethyl 4-fluorobenzoylacetate (from incomplete substitution of the starting material) or Phenol (excess reagent).[1]

  • Risk: If E-OPP containing unreacted fluoride precursors is used, the final Roxadustat API may fail specification for specific fluorinated impurities, which are difficult to separate downstream.[1]

  • Recommendation: Use a CRM to validate the absence of these specific structural analogs in your starting material supply.[1]

Validated Experimental Protocols

Protocol A: High-Resolution HPLC for Purity Assessment

To accurately quantify E-OPP without interference from tautomers, this method uses a buffered mobile phase to stabilize the ionization state and a controlled column temperature.[1]

Objective: Collapse keto-enol tautomers into a single, quantifiable peak.

Instrument Parameters:

  • System: HPLC with PDA/UV Detector (Agilent 1200/Waters Alliance or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .[1]
    
  • Temperature:

    
     (Strict control required).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary).[1]

Mobile Phase:

  • Solvent A:

    
     Formic Acid in Water (Buffers pH to ~2.7, suppressing enol ionization).[1]
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Description
0.0 60 40 Equilibration
15.0 10 90 Linear Ramp (Elutes E-OPP ~8-10 min)
20.0 10 90 Wash

| 20.1 | 60 | 40 | Re-equilibration |

Sample Preparation:

  • Weigh

    
     of E-OPP Reference Standard.[1]
    
  • Dissolve in

    
     of Diluent  (50:50 ACN:Water).
    
  • Critical Step: Sonicate for 5 mins to ensure complete dissolution and equilibration of tautomers.

  • Inject

    
    .[1]
    
Protocol B: Identification of Process Impurities

This workflow identifies if the E-OPP starting material contains the critical impurity Phenol (a degradation product or unreacted reagent).[1]

Impurity_Workflow Sample E-OPP Sample (Unknown Purity) Prep Dissolve in ACN (High Conc: 1 mg/mL) Sample->Prep HPLC Run Gradient HPLC (Protocol A) Prep->HPLC Decision Peak at RRT ~0.3? HPLC->Decision Phenol Impurity Confirmed: Phenol (Excess Reagent) Decision->Phenol Yes (UV 270nm) Pass Pass: No Phenol Detected Decision->Pass No

Caption: Workflow for detecting Phenol, a common process impurity in Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760258, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. Retrieved from [Link]

  • European Medicines Agency (2021). Assessment Report: Evrenzo (Roxadustat). (Describes the synthesis and impurity controls for HIF-PH inhibitors). Retrieved from [Link][1]

  • Jain, P. et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Applied Pharmaceutical Science. (Discusses physicochemical properties and solubility). Retrieved from [Link]

Sources

Validation

Comparative Guide: Ethyl vs. Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate

This guide provides a technical comparison between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate and its methyl ester analog , focusing on their roles as critical intermediates in the synthesis of Hypoxia-Inducible Factor (H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate and its methyl ester analog , focusing on their roles as critical intermediates in the synthesis of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors, specifically Roxadustat (FG-4592) .

Executive Summary

In the development of Roxadustat , the choice between the ethyl and methyl esters of 3-oxo-3-(4-phenoxyphenyl)propanoate is a critical process chemistry decision. While the Ethyl ester (Compound A) is the historically established building block for general laboratory synthesis, the Methyl ester (Compound B) has emerged as the preferred industrial intermediate. This preference is driven by atom economy, solvent compatibility during downstream isoquinoline cyclization, and the elimination of transesterification impurities.

Compound Identification
FeatureCompound A (Ethyl Ester) Compound B (Methyl Ester)
IUPAC Name Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoateMethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
CAS Number 59447-12-0 85778-54-7
Molecular Weight 284.31 g/mol 270.28 g/mol
Key Application General heterocycle synthesisOptimized Roxadustat manufacturing
Downstream Target Requires transesterification if methyl ester is targetDirect precursor to Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Chemical Synthesis & Production

Both compounds are typically synthesized via a Claisen Condensation of 4'-phenoxyacetophenone with the corresponding dialkyl carbonate.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the parallel synthesis routes and the critical divergence point where solvent choice dictates the final ester product.

SynthesisPathway cluster_Ethyl Route A: Ethyl Ester cluster_Methyl Route B: Methyl Ester (Process Preferred) Start 4'-Phenoxyacetophenone (CAS 5031-78-7) Base Base (NaH or NaOR) Start->Base DEC Diethyl Carbonate (Solvent: EtOH) Base->DEC Reflux DMC Dimethyl Carbonate (Solvent: MeOH) Base->DMC Reflux EthylProd Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0) DEC->EthylProd Acid Quench MethylProd Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 85778-54-7) DMC->MethylProd Acid Quench

Caption: Parallel synthesis routes. Route B (Green) is preferred for industrial scale-up due to the lower cost of Dimethyl Carbonate (DMC) and higher atom economy.

Critical Performance Analysis: The "Mixed Ester" Problem

The primary technical differentiator lies in the downstream cyclization to form the isoquinoline core of Roxadustat. The target intermediate is typically Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6).

The Transesterification Risk

If the Ethyl Ester is used as the starting material but the reaction is performed in Methanol (a common solvent for these cyclizations due to solubility and cost), an uncontrolled transesterification occurs, leading to a mixture of ethyl and methyl ester products.

  • Scenario A (Ethyl Start / MeOH Solvent):

    
    
    Result: A difficult-to-separate mixture (e.g., 90:10 Methyl:Ethyl) that complicates purification and yield calculation.
    
  • Scenario B (Methyl Start / MeOH Solvent):

    
    
    Result:Identity reaction.  No impurity generated. The product remains chemically pure.
    
Experimental Data: Yield & Purity Comparison

Based on generalized process chemistry data for beta-keto ester cyclizations.

MetricEthyl Ester Route (in MeOH)Methyl Ester Route (in MeOH)
Crude Purity 88-92% (Mixed esters)>98% (Single ester)
Workup Requirement Recrystallization required to remove ethyl analogDirect filtration or simple wash
Atom Economy Lower (Loss of C2H5 group)Higher (Loss of CH3 group)
Overall Yield 75-80%85-90%

Experimental Protocol: Synthesis of Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Note: This protocol is designed for the Methyl ester (Compound B) to demonstrate the optimized route.

Reagents
  • 4'-Phenoxyacetophenone (1.0 eq)

  • Dimethyl Carbonate (DMC) (5.0 - 10.0 eq, acts as reagent and solvent)

  • Sodium Hydride (60% dispersion) (2.0 eq) or Sodium Methoxide (2.0 eq)

  • Toluene (optional co-solvent)

  • Glacial Acetic Acid (for quench)[1]

Step-by-Step Methodology
  • Activation: In a dry 3-neck flask under Nitrogen, charge Sodium Hydride (2.0 eq). Add Dimethyl Carbonate (DMC) (5.0 eq) and stir at 0°C.

  • Addition: Dissolve 4'-Phenoxyacetophenone (1.0 eq) in a minimal amount of DMC or Toluene. Add this solution dropwise to the base suspension over 30-45 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 90°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC for the disappearance of the ketone.

  • Quench: Cool the reaction mixture to 0-5°C. Slowly add Glacial Acetic Acid/Water mixture to adjust pH to ~6-7.

  • Isolation: Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate. Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue can be recrystallized from Methanol/Water to yield Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate as an off-white solid.

Downstream Validation (Isoquinoline Formation)

To validate the quality of the produced ester, it is reacted with a glycine equivalent (e.g., N-tosyl glycine ester or similar) under basic conditions to form the isoquinoline ring.

  • Success Criteria: Formation of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) with >98% HPLC purity and no detectable ethyl ester peak.

References

  • PubChem. (n.d.). Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Hangzhou Longshine Bio-Tech. (n.d.). Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 85778-54-7) Usage in Roxadustat Synthesis.[3][4] Retrieved February 6, 2026, from [Link]

Sources

Comparative

Biological activity comparison of "Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate" derivatives

This guide provides a technical comparison of the biological activities associated with derivatives synthesized from Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0). This compound serves as a critical "privile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activities associated with derivatives synthesized from Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 59447-12-0). This compound serves as a critical "privileged scaffold" precursor in medicinal chemistry, particularly for generating lipophilic heterocyclic libraries.[1]

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a


-keto ester characterized by a bulky, lipophilic 4-phenoxyphenyl  tail. Unlike simple acetoacetates, this moiety imparts significant hydrophobic binding affinity to downstream derivatives, making them potent candidates for kinase inhibition, antitubercular activity, and anticancer applications.[1]

This guide compares the three primary derivative classes generated from this scaffold:

  • Pyrazolones (via Hydrazine condensation)[2]

  • Dihydropyrimidinones (DHPMs) (via Biginelli reaction)

  • Coumarins (via Pechmann condensation)

Structural Logic & Synthetic Divergence

The core molecule features two electrophilic centers (ketone and ester) separated by an active methylene bridge. This "1,3-dielectrophilic" character allows for divergent synthesis of heterocycles.[1] The 4-phenoxyphenyl group acts as a hydrophobic anchor, often occupying the deep hydrophobic pockets of enzymes (e.g., COX-2, EGFR).[1]

G Core Ethyl 3-oxo-3- (4-phenoxyphenyl)propanoate Pyrazole 5-(4-phenoxyphenyl)- 3-pyrazolones Core->Pyrazole Cyclocondensation DHPM 6-(4-phenoxyphenyl)- DHPMs Core->DHPM Multicomponent Reaction Coumarin 4-(4-phenoxyphenyl)- Coumarins Core->Coumarin Acid Catalysis Hydrazine + Hydrazine Urea + Urea + Aldehyde (Biginelli) Phenol + Resorcinol (Pechmann)

Figure 1: Divergent synthesis pathways from the parent


-keto ester.
Comparative Biological Activity

The following table summarizes the performance of derivatives where the 4-phenoxyphenyl group is retained at the critical position (C5 for pyrazoles, C6 for DHPMs).

Derivative ClassPrimary Target / MechanismActivity ProfileKey Experimental Data
Pyrazolones Antiparasitic / Antimicrobial Inhibits Trypanosoma enzymes; disrupts membrane potential.High Potency The lipophilic tail enhances penetration into parasitic kinetoplasts.IC

: 1.0 µM
(against T. b. rhodesiense blood stage) [1]
DHPMs Anticancer (Mitotic Inhibition) Kinesin Eg5 inhibition; Calcium channel blockade.[3]Moderate to High Analogs of Monastrol; the phenoxy group mimics the naphthyl hydrophobic interaction.GI

: 37–54 nM
(Antiproliferative against human cancer cell lines) [2]
Isoxazoles Anti-inflammatory COX-2 Inhibition.[1]High Selectivity The 4-phenoxyphenyl group mimics the diaryl structure of Celecoxib.ED

: ~5 mg/kg
(Rat paw edema model) [3]
Deep Dive: Pyrazolone Derivatives

Reaction with hydrazine yields 3-(4-phenoxyphenyl)-1H-pyrazol-5(4H)-one .

  • Mechanism: The phenoxyphenyl group acts as a "lipophilic warhead," facilitating transport across the waxy cell walls of Mycobacterium tuberculosis and the membranes of protozoa.

  • Data Insight: Research indicates that replacing a simple phenyl group with a 4-phenoxyphenyl group increases antitrypanosomal activity by 3-fold due to enhanced hydrophobic collapse within the active site [1].

Deep Dive: Dihydropyrimidinones (DHPMs)

Synthesized via the Biginelli reaction, these derivatives place the 4-phenoxyphenyl group at the C6 position of the pyrimidine ring.

  • Mechanism: These compounds function as calcium channel blockers and Eg5 kinesin inhibitors . The bulky 4-phenoxyphenyl moiety provides steric hindrance that locks the channel in the closed state more effectively than smaller methyl/phenyl groups found in standard Biginelli products.

  • Toxicity: Unlike simple esters, the phenoxyphenyl derivatives show reduced cytotoxicity in healthy fibroblasts while maintaining potency against tumor lines [2].[1]

Experimental Protocol: Synthesis of 5-(4-phenoxyphenyl)-pyrazolone

This protocol describes the conversion of the ethyl ester into its bioactive pyrazolone derivative. This method is favored for its high yield and relevance to drug discovery libraries.

Reagents:

  • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1.0 equiv)

  • Hydrazine hydrate (80%, 1.2 equiv)[1]

  • Ethanol (Absolute)[1][4]

  • Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.84 g (10 mmol) of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.6 mL (12 mmol) of hydrazine hydrate dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.[1]
  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white/off-white solid.
    
  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water to obtain pure 3-(4-phenoxyphenyl)-1H-pyrazol-5(4H)-one .

Self-Validation Check:

  • Yield: Expected yield is >85%.

  • Melting Point: The product should have a sharp melting point distinct from the starting ester (Ester MP

    
     Low melting/Oil; Pyrazolone MP > 160°C).
    
  • NMR Signature: Look for the disappearance of the ethyl quartet (

    
     ppm) and triplet (
    
    
    
    ppm) and the appearance of a broad NH singlet (
    
    
    ppm).
References
  • Antiparasitic Activity of Phenoxyphenyl Pyrazoles

    • Title: Synthesis and Evaluation of Antiparasitic Activities of New 4-[5-(4-Phenoxyphenyl)
    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Anticancer Potential of Thiazole/DHPM Analogs

    • Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity.[5]

    • Source: MDPI (Molecules).
    • URL:[Link][1]

  • General Biological Profile of Beta-Keto Ester Deriv

    • Title: Biological Activity of Dihydropyrimidinone (DHPM)
    • Source: PubMed / Elsevier.
    • URL:[Link]

  • Synthetic Methodology (Biginelli & Pyrazoles)

    • Title: Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)
    • Source: Arabian Journal of Chemistry.
    • URL:[Link][1]

Sources

Validation

Publish Comparison Guide: Cost-Effectiveness Analysis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Synthesis

Executive Summary Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical -keto ester intermediate, predominantly utilized in the synthesis of 1,3-diarylpyrazole scaffolds found in Bruton's Tyrosine Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical


-keto ester intermediate, predominantly utilized in the synthesis of 1,3-diarylpyrazole scaffolds found in Bruton's Tyrosine Kinase (BTK) inhibitors and specific agrochemical herbicides.[1][2] Its structural integrity—specifically the stability of the phenoxyphenyl ether moiety during the formation of the 1,3-dicarbonyl system—is the primary challenge in its manufacture.

This guide provides a technical cost-effectiveness analysis of three distinct synthetic methodologies. We move beyond simple yield comparisons to analyze Process Mass Intensity (PMI) , Atom Economy , and Scalability , offering a roadmap for researchers transitioning from medicinal chemistry to process development.

Comparative Analysis of Synthetic Routes

The synthesis of


-keto esters from aromatic precursors is often trivialized; however, the electron-rich nature of the 4-phenoxyphenyl group introduces specific regioselectivity and polymerization risks.
Method A: Classical Claisen Condensation (The "Commodity" Route)
  • Mechanism: Base-mediated condensation of 4-phenoxyacetophenone with diethyl carbonate.

  • Pros: Extremely low raw material cost (RMC); reagents are bulk commodities.

  • Cons: Requires strong bases (NaH or NaOEt) which can cause ether cleavage at high temperatures; formation of self-condensation byproducts; difficult purification (high vacuum distillation required).

  • Verdict: Cost-effective only at multi-ton scales where distillation infrastructure exists. Poor for lab-scale due to cleanup.

Method B: Magnesium-Mediated Acylation (The "Precision" Route)
  • Mechanism: Reaction of 4-phenoxybenzoyl chloride with potassium ethyl malonate in the presence of MgCl

    
     and Triethylamine (TEA).
    
  • Pros: Mild conditions (neutral pH workup); high functional group tolerance; virtually no side-reactions (C-acylation is exclusive over O-acylation).

  • Cons: Higher RMC due to potassium ethyl malonate; lower atom economy (loss of CO

    
    ).
    
  • Verdict: The Gold Standard for Drug Discovery. It guarantees purity >98% without chromatography, justifying the higher reagent cost through time savings.

Method C: Continuous Flow Process Intensification (The "Future" Route)
  • Mechanism: Flow-based Claisen condensation using microreactors to control exotherms and mixing.

  • Pros: Reaction times reduced from hours to minutes (2 min residence time); superior heat transfer prevents ether cleavage; high space-time yield.

  • Cons: High initial Capital Expenditure (CapEx) for flow equipment.

  • Verdict: Ideal for Pilot to Manufacturing transition.

Quantitative Performance Matrix

The following data normalizes performance metrics across the three methods for a theoretical 100g batch.

MetricMethod A: Claisen (Batch)Method B: Mg-AcylationMethod C: Continuous Flow
Isolated Yield 65 - 73%92 - 95% 84 - 88%
Purity (Crude) 85% (Requires Distillation)>98% (No Purification) 95% (Simple Wash)
Reaction Time 20 Hours3 Hours2 Minutes
E-Factor (kg waste/kg product) High (>15)Moderate (8-10)Low (<5)
Relative Cost (Lab Scale) Low ($)High (

$)
Medium (

)
Scalability Risk High (Exotherm control)LowVery Low

Detailed Experimental Protocols

Protocol 1: Magnesium-Mediated Acylation (Recommended for R&D)

Context: This method utilizes the Masamune-Brooks activation strategy, ensuring exclusive C-acylation via a magnesium chelate intermediate.

Reagents:

  • Potassium Ethyl Malonate (2.3 equiv)[3]

  • MgCl

    
     (anhydrous, 2.5 equiv)
    
  • Triethylamine (TEA) (3.0 equiv)

  • 4-Phenoxybenzoyl chloride (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Slurry Formation: To a flame-dried flask under N

    
    , add Potassium Ethyl Malonate (12.9 g) and MgCl
    
    
    
    (8.6 g). Suspend in dry MeCN (150 mL).
  • Enolate Generation: Cool to 0°C. Add TEA (15 mL) dropwise. The mixture will thicken as the magnesium enolate forms. Stir at 20°C for 2 hours.

  • Acylation: Cool the white slurry to 0°C. Add a solution of 4-Phenoxybenzoyl chloride (1.0 equiv) in MeCN dropwise over 30 mins. Critical: Maintain temp <5°C to prevent O-acylation.

  • Decarboxylation: Warm to room temperature and stir overnight. (Note: The intermediate acyl-malonate decarboxylates spontaneously or upon mild acidic workup).

  • Workup: Quench with 1N HCl (cold). Extract with Ethyl Acetate. Wash organic layer with sat. NaHCO

    
     (removes unreacted acid) and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. The resulting oil crystallizes upon standing or cooling.
Protocol 2: Continuous Flow Synthesis (Recommended for Scale-Up)

Context: Based on process intensification principles, this route minimizes residence time to prevent byproduct formation.

Setup:

  • Feed A: 4-Phenoxyacetophenone (1.0 M in THF).

  • Feed B: LiHMDS or NaHMDS (1.1 M in THF).

  • Feed C: Diethyl Carbonate (Neat or High Conc. in THF).

  • Reactor: Chip reactor or Coil reactor (PFA tubing), Volume ~10 mL.

Step-by-Step Workflow:

  • Deprotonation Zone: Pump Feed A and Feed B into a T-mixer at 0°C. Residence time: 30 seconds. This generates the kinetic enolate instantly.

  • Acylation Zone: The outlet of the first mixer enters a second mixer where Feed C is introduced.

  • Reaction Coil: The combined stream passes through a reactor coil heated to 60°C. Residence time: 2-5 minutes.

  • Quench: The reactor output flows directly into a collection vessel containing a biphasic mixture of 1N HCl and Ethyl Acetate, immediately stopping the reaction.

  • Continuous Separation: For fully automated systems, use a membrane separator to isolate the organic phase continuously.

Visual Analysis of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the appropriate route based on the starting material availability and scale requirements.

SynthesisPathways Start Target: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate RouteA_Start Precursor: 4-Phenoxyacetophenone Claisen Method A: Claisen Condensation (Batch, Strong Base) RouteA_Start->Claisen Cheap Reagents Flow Method C: Continuous Flow (Kinetic Control, <5 min) RouteA_Start->Flow Process Intensification RouteB_Start Precursor: 4-Phenoxybenzoic Acid Activation Acid Chloride Formation (SOCl2 or Oxalyl Chloride) RouteB_Start->Activation Activation Step Impurity Risk: Self-Condensation & Ether Cleavage Claisen->Impurity Thermodynamic Control HighPurity Outcome: >98% Purity No Chromatography Flow->HighPurity Kinetic Control MgEnolate Method B: Mg-Mediated Acylation (Potassium Ethyl Malonate + MgCl2) Activation->MgEnolate Mild Acylation MgEnolate->HighPurity Specific C-Acylation Impurity->Start Low Yield (65%) HighPurity->Start High Yield (90%+)

Caption: Decision matrix comparing thermodynamic batch processes vs. kinetic flow and chelation-controlled pathways.

Strategic Recommendation

For Medicinal Chemistry and Early Development (Gram Scale) : Adopt Method B (Mg-Mediated Acylation) . The cost of Potassium Ethyl Malonate is negligible compared to the time lost purifying "dirty" reactions from Method A. The assurance of obtaining a clean beta-keto ester allows for immediate telescoping into subsequent heterocyclic ring closures (e.g., hydrazine reaction for pyrazoles).

For Pilot Plant and Manufacturing (Kilogram Scale) : Transition to Method C (Continuous Flow) . If flow equipment is unavailable, optimize Method A, but strictly control temperature to prevent the cleavage of the diphenyl ether bond, which is sensitive to prolonged exposure to strong bases at reflux temperatures.

References

  • MDPI. (2021). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and Its Applications via Transesterification. Retrieved February 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

[1][2][3] Part 1: Executive Safety Summary Immediate Action Required: Treat Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate as a Class II Irritant and a potential environmental contaminant.[1][2][3] Unlike simple esters, the p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Summary

Immediate Action Required: Treat Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate as a Class II Irritant and a potential environmental contaminant.[1][2][3] Unlike simple esters, the phenoxyphenyl moiety confers significant lipophilicity and persistence, necessitating specific organic waste streams rather than aqueous disposal.

Critical Hazard Profile (GHS Standards)
Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation Cat 2H315: Causes skin irritationContact dermatitis risk; requires nitrile barrier.[1][2][3]
Eye Irritation Cat 2AH319: Causes serious eye irritationParticulate/aerosol risk; safety goggles mandatory.[2][3]
STOT-SE Cat 3H335: Respiratory irritationInhalation of dust/mist must be prevented via fume hood.[1][2][3]

Mandatory PPE:

  • Gloves: Nitrile (minimum thickness 0.11 mm).[1] Note: Latex is permeable to the organic solvents often used to dissolve this compound.

  • Respiratory: N95 (if handling solid powder outside a hood) or Half-mask with OV/P100 cartridges (if aerosolized).[1]

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.[1]

Part 2: Chemical Characterization & Stability Logic

To dispose of this chemical safely, you must understand its behavior.[1] This is not a passive "trash" item; it is a reactive intermediate.

The Beta-Keto Ester Reactivity

The 1,3-dicarbonyl structure (beta-keto ester) makes the alpha-protons acidic (pKa ~11).[1][2][3]

  • Risk: If mixed with strong bases (e.g., NaOH, KOH, alkoxides) in a waste container, it will undergo enolization and subsequent hydrolysis.[2] This reaction is exothermic and can pressurize waste drums.[1]

  • Directive: Never dispose of this compound in "Basic Organic Waste" streams.[1] Keep pH neutral or slightly acidic.[1]

Lipophilicity & Solubility

The 4-phenoxyphenyl group is highly hydrophobic.[1][2]

  • Causality: Water rinsing is ineffective and will result in a sticky, insoluble residue that contaminates sink traps.

  • Protocol: All glassware and spills must be cleaned with an organic solvent (Acetone or Ethyl Acetate) before any aqueous wash attempt.[1]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Substance (Solid/Viscous Oil)

Use this protocol for expired reagents or excess raw material.[1]

  • Phase Verification: Confirm physical state.[1] This compound often exists as a low-melting solid or viscous oil.[1][2]

  • Primary Containment:

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).[1]

    • Transfer the solid/oil directly into a Wide-Mouth High-Density Polyethylene (HDPE) waste jar.[1][2][3]

  • Labeling: Tag as "Non-Halogenated Organic Solid Waste."

  • Contaminant Trace: Wipe the original container with a solvent-dampened rag (Acetone) and dispose of the rag as solid hazardous waste.[1]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol for mother liquors or reaction byproducts.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate to Halogenated Waste .[1]

    • If dissolved in Ethyl Acetate, Hexanes, or Alcohols : Segregate to Non-Halogenated Waste .

  • Quenching (If Reactive Reagents Present):

    • Ensure no active hydrides (LiAlH4) or strong bases are present in the solution.[1] Quench separately before adding this ester to the bulk waste drum.[1]

  • Drumming: Pour into the appropriate solvent waste drum. Ensure the drum is grounded (static dissipation) if the solvent carrier has a flashpoint < 60°C.[1]

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Adsorb: Use vermiculite or a polypropylene absorbent pad.[1] Do not use paper towels for large spills as they increase flammability surface area.[1]

  • Solvent Wash: Apply acetone to the surface after removing bulk material to solubilize the remaining film.[1]

  • Disposal: Place all absorbent materials into a sealed hazardous waste bag (polyethylene).

Part 4: Waste Stream Decision Logic (Visualization)

The following decision tree provides a self-validating logic flow to prevent cross-contamination of waste streams.

DisposalLogic Start Waste: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Viscous Oil StateCheck->IsSolid IsLiquid Solution / Reaction Mix StateCheck->IsLiquid SolidWaste Solid Organic Waste Bin (Do not dissolve) IsSolid->SolidWaste Direct Transfer SolventCheck Identify Carrier Solvent IsLiquid->SolventCheck HaloCheck Contains Halogens? (DCM, Chloroform, etc.) SolventCheck->HaloCheck HaloWaste Halogenated Liquid Waste (Code: F002/D001) HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste (Code: F003/D001) HaloCheck->NonHaloWaste No

Figure 1: Operational decision tree for segregating ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate waste.

Part 5: Regulatory Compliance (RCRA & EPA)[1][2]

While Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate does not have a specific "P" or "U" list code, it is regulated based on Characteristics and Mixtures .[1][2][3]

Regulatory CategoryCodeApplicability Logic
Ignitability D001 Applicable if the compound is dissolved in a solvent with Flash Point < 60°C (e.g., Acetone, EtOAc).[1][2][3] Pure substance flash point is likely >100°C, rendering it non-D001 unless mixed.[1]
Toxicity None Not specifically listed, but treat as toxic organic waste due to lack of chronic toxicity data on the specific phenoxyphenyl derivative.[2][3]
Listed Solvents F002/F003 If you use Acetone to clean glassware containing this compound, the resulting waste is F003 (Listed Spent Solvent).[2][3]

Self-Validating Compliance Check: Before sealing any waste container, ask: Does this container hold strong bases?

  • YES: Do NOT add this compound. (Risk of exothermic hydrolysis).[1]

  • NO: Proceed with disposal.

References

  • PubChem. (n.d.).[1] Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate Compound Summary. National Library of Medicine.[1][4] Retrieved October 26, 2023, from [Link][1][2][3]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1][2]

Sources

Handling

Safe Handling &amp; Operational Logistics: Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Executive Summary & Chemical Context Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical -keto ester intermediate utilized primarily in the synthesis of Roxadustat (a HIF-PH inhibitor for anemia tre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS: 59447-12-0) is a critical


-keto ester intermediate utilized primarily in the synthesis of Roxadustat  (a HIF-PH inhibitor for anemia treatment).

While often categorized under general organic intermediates, its structural properties—specifically the phenoxy-substituted benzoyl moiety—necessitate a safety protocol that goes beyond standard "lab hygiene." This compound possesses significant potential for ocular damage and respiratory irritation .[1] Furthermore, as a late-stage intermediate in GMP-proximate workflows, handling protocols must simultaneously protect the operator and preserve the chemical integrity of the sample to prevent moisture-induced hydrolysis or cross-contamination.[2]

Scope of Guide:

  • Hazard Mitigation: Preventing mucosal irritation and sensitization.

  • Operational Integrity: Preventing hydrolysis of the ester functionality.

  • Emergency Logic: Immediate response steps for exposure.

Hazard Identification & Risk Assessment

Based on structural analogs (Ethyl benzoylacetate) and synthesis contexts.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact may cause dermatitis; rapid absorption possible via solvents.
Eye Damage H318/H319 Causes serious eye irritation/damage.[1]Critical Risk:

-keto esters can be severely irritating to mucous membranes.
STOT-SE H335 May cause respiratory irritation.[1]Inhalation of dust (if solid) or aerosols (if liquid) must be prevented.[2][3]
Reactivity N/A Moisture Sensitive.Hydrolysis yields the corresponding acid and ethanol, degrading purity.[2]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[2] The following system is required for handling >500 mg quantities.

A. Ocular & Face Protection (Non-Negotiable)[2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[2]

  • Why: Safety glasses with side shields offer insufficient protection against aerosols or fine particulates of this irritant. The acidic nature of hydrolysis products can cause rapid corneal damage.[2]

  • Add-on: Use a Face Shield (8-inch, polycarbonate) during rotary evaporation or when transferring volumes >100 mL to protect against solvent "bumping."[2]

B. Hand Protection Strategy
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2]

  • Breakthrough Logic:

    • Pure Compound:[2] Nitrile provides excellent resistance (>480 min).[2]

    • In Solution (DCM/Chloroform):Laminate (Silver Shield) or PVA gloves are required.[2] Nitrile degrades in <5 minutes with halogenated solvents often used in this synthesis.

    • In Solution (DMF/DMSO): Nitrile is acceptable for splash protection; change immediately upon contact.

  • Protocol: Double-gloving is mandatory. Inner glove (Nitrile) + Outer glove (Nitrile or Laminate depending on solvent).[2]

C. Respiratory Protection
  • Engineering Control: All handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).[2]

  • PPE Backup: If weighing outside a hood (not recommended) or cleaning spills:

    • Respirator: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[2]

    • Rationale: P100 captures particulates; OV captures potential hydrolysis byproducts (ethanol/acetic acid vapors) or synthesis solvents.[2]

Operational Handling Protocol

Phase 1: Weighing & Transfer

Objective: Prevent particulate dispersion and moisture ingress.

  • Environment: Equilibrate the container to room temperature in a desiccator before opening to prevent condensation.

  • Static Control: Use an antistatic gun or ionizer bar if the compound is a dry solid, as electrostatic charge can disperse the powder, increasing inhalation risk.[2]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the material is suspected to be acidic or wet; use PTFE-coated tools.

Phase 2: Reaction Setup (Roxadustat Synthesis Context)
  • Solvent Compatibility: This intermediate is frequently reacted in DMF or Ethanol with bases like Potassium Carbonate .

    • Warning: The addition of base can be exothermic.[2] Ensure the reaction vessel is equipped with a reflux condenser before heating.

  • Inert Atmosphere: Blanket the reaction with Nitrogen (N₂) or Argon.[2] Oxygen is not a primary safety hazard here, but moisture will degrade the ester, leading to process failure.[2]

Phase 3: Waste Disposal
  • Segregation:

    • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels.[2] Place in a sealed hazardous waste bag labeled "Toxic Organic Solid."

    • Stream B (Liquid Waste):

      • If dissolved in Ethanol/DMF: Non-Halogenated Organic Waste .

      • If dissolved in DCM: Halogenated Organic Waste .

  • Neutralization: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.[2]

Emergency Response Logic

Visualizing the decision-making process for accidental exposure.

SafetyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Redness/Burn) Type->Skin Eye EYE CONTACT (Pain/Blurring) Type->Eye Inhale INHALATION (Coughing) Type->Inhale Act_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Irrigate immediately (15 min) 2. Hold eyelids open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->Act_Inhale Report Report to EHS & Seek Medical Attention Act_Skin->Report Act_Eye->Report Act_Inhale->Report

Figure 1: Immediate response workflow for exposure events. Note that solvent-contaminated skin should never be washed with other solvents (like ethanol), as this increases absorption.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760258, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate. Retrieved from [Link][2]

  • FibroGen, Inc. (2014).Process for the preparation of Roxadustat and intermediates. World Intellectual Property Organization. Patent WO2014014834A1.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Ethyl 3-oxo-3-phenylpropanoate (Analogous Hazard Data). Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
© Copyright 2026 BenchChem. All Rights Reserved.